hPGDS-IN-1
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[[3-[5-(2-hydroxypropan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]-2-pyridin-2-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-22(2,30)21-27-18(28-31-21)15-7-5-6-14(10-15)11-26-20(29)16-12-24-19(25-13-16)17-8-3-4-9-23-17/h3-10,12-13,30H,11H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCLAPUACUQZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NO1)C2=CC=CC(=C2)CNC(=O)C3=CN=C(N=C3)C4=CC=CC=N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of hPGDS-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
hPGDS-IN-1 is a potent and selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (hPGDS), a pivotal enzyme in the inflammatory cascade. By specifically targeting hPGDS, this compound effectively blocks the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses. This targeted mechanism of action minimizes off-target effects, making this compound a valuable pharmacological tool for investigating the physiological and pathological roles of PGD2 and a promising therapeutic candidate for inflammatory diseases. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action
This compound functions as a direct inhibitor of the catalytic activity of hematopoietic prostaglandin D synthase (hPGDS).[1] hPGDS is a key enzyme in the arachidonic acid cascade, responsible for the isomerization of PGH2 to PGD2.[2] By binding to the enzyme, this compound blocks this conversion, leading to a significant reduction in the production of PGD2.[1] This reduction in PGD2 levels subsequently dampens the pro-inflammatory signaling pathways mediated by its receptors, DP1 and DP2 (also known as CRTH2).[2][3] The activation of the DP2/CRTH2 receptor, in particular, is associated with the recruitment and activation of key effector cells in allergic inflammation, such as Th2 cells, eosinophils, and basophils.[3]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized in various enzymatic and cellular assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Assay Method | Target Species |
| IC50 | 12 nM | Fluorescence Polarization or EIA | Not Specified |
| IC50 | 0.5 - 2.3 nM | Enzymatic Assay | Human, Rat, Dog, Sheep |
| IC50 | 32 nM | Cellular Assay | Not Specified |
Data sourced from:[1][4][5][6]
Table 2: Selectivity Profile of this compound
| Target Enzyme | IC50 (nM) | Selectivity (fold vs. hPGDS) |
| Hematopoietic Prostaglandin D Synthase (hPGDS) | 0.5 - 2.3 | - |
| Lipocalin-type Prostaglandin D Synthase (L-PGDS) | >10,000 | >4,300 - 20,000 |
| Microsomal Prostaglandin E Synthase (mPGES) | >10,000 | >4,300 - 20,000 |
| Cyclooxygenase-1 (COX-1) | >10,000 | >4,300 - 20,000 |
| Cyclooxygenase-2 (COX-2) | >10,000 | >4,300 - 20,000 |
| 5-Lipoxygenase (5-LOX) | >10,000 | >4,300 - 20,000 |
Signaling Pathways
The following diagrams illustrate the arachidonic acid cascade and the downstream signaling of PGD2, highlighting the point of intervention by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro hPGDS Inhibition Assay: Fluorescence Polarization
This high-throughput assay measures the ability of a test compound to displace a fluorescently labeled probe from the active site of recombinant hPGDS.[2]
Materials:
-
Recombinant human hPGDS protein[2]
-
Fluorescently labeled hPGDS probe[2]
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl2)[2]
-
This compound[2]
-
384-well, low-volume, black, round-bottom plates[2]
-
Microplate reader capable of fluorescence polarization measurements[2]
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.[2]
-
Assay Plate Preparation: Add assay buffer to all wells. Add a small volume of the diluted compound to the appropriate wells. Include DMSO-only controls.[2]
-
Enzyme and Probe Addition: Prepare a master mix of recombinant hPGDS and the fluorescent probe in assay buffer. Add this master mix to all wells.[2]
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
Measurement: Measure fluorescence polarization using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a non-linear regression model.
Cell-Based Assay for PGD2 Production
This protocol determines the IC50 of this compound by measuring its effect on PGD2 production in a suitable cell line.[7]
Materials:
-
Cell Line (e.g., KU812 human basophilic leukemia cells)[7]
-
This compound[7]
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)[7]
-
Stimulant (e.g., PMA and calcium ionophore A23187)[7]
-
PGD2 ELISA Kit[7]
-
96-well cell culture plates[7]
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate overnight.[7]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO).[7]
-
Pre-treatment: Remove the culture medium and add the prepared inhibitor dilutions or vehicle control to the cells. Pre-incubate for 1 hour.[7]
-
Stimulation: Add a stimulant to each well to induce PGD2 production.[7]
-
Incubation: Incubate for a defined period to allow for PGD2 production.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.[7]
-
PGD2 Measurement: Quantify the amount of PGD2 in the supernatant using a PGD2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of PGD2 inhibition against the log concentration of this compound. Calculate the IC50 value using a non-linear regression model.[7]
Conclusion
This compound is a highly potent and selective inhibitor of hPGDS. Its mechanism of action, centered on the direct inhibition of PGD2 synthesis, has been well-characterized through a variety of in vitro and cell-based assays. The quantitative data underscores its high affinity for hPGDS and its excellent selectivity over other enzymes in the prostanoid synthesis pathway. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of hPGDS inhibition in inflammatory and allergic diseases. The clear point of intervention in the well-defined arachidonic acid cascade makes this compound an exemplary tool for targeted drug discovery and development.
References
hPGDS-IN-1: A Selective Inhibitor of Hematopoietic Prostaglandin D Synthase
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
hPGDS-IN-1 has emerged as a highly potent and selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (hPGDS), a pivotal enzyme in the inflammatory cascade.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, detailed experimental protocols, and its role within the broader context of prostaglandin signaling pathways. The exceptional selectivity of this compound for hPGDS minimizes off-target effects, establishing it as an invaluable tool for investigating the physiological and pathological roles of prostaglandin D2 (PGD2) and as a promising candidate for therapeutic development in inflammatory and allergic diseases.[1]
Mechanism of Action
This compound selectively binds to hematopoietic prostaglandin D synthase (hPGDS), a cytosolic enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2) in a glutathione-dependent manner.[2][3] hPGDS is primarily expressed in immune cells such as mast cells, antigen-presenting cells, and Th2 cells.[3] By inhibiting hPGDS, this compound effectively blocks the production of PGD2, a key mediator implicated in allergic and inflammatory responses, including vasodilation, bronchoconstriction, and the recruitment of inflammatory cells.[1][3]
Data Presentation: Potency and Selectivity Profile
This compound demonstrates remarkable potency and selectivity for hPGDS. The following table summarizes the half-maximal inhibitory concentration (IC50) values from various enzymatic and cellular assays, highlighting its selectivity over other key enzymes in the prostanoid synthesis pathway.[1][2]
| Target Enzyme | IC50 (Enzymatic Assay) | IC50 (Cellular Assay) | Fold Selectivity vs. hPGDS |
| Hematopoietic Prostaglandin D Synthase (hPGDS) | 0.5 - 2.3 nM[1][2] | 32 nM[1][4] | - |
| Lipocalin-type Prostaglandin D Synthase (L-PGDS) | >10,000 nM[1][2] | Not Reported | >4,300 - 20,000[1][2] |
| Microsomal Prostaglandin E Synthase (mPGES) | >10,000 nM[1][2] | Not Reported | >4,300 - 20,000[1][2] |
| Cyclooxygenase-1 (COX-1) | >10,000 nM[1][2] | Not Reported | >4,300 - 20,000[1][2] |
| Cyclooxygenase-2 (COX-2) | >10,000 nM[1][2] | Not Reported | >4,300 - 20,000[1][2] |
| 5-Lipoxygenase (5-LOX) | >10,000 nM[1][2] | Not Reported | >4,300 - 20,000[1][2] |
Signaling Pathways
The production of PGD2 by hPGDS is a critical step in the arachidonic acid cascade. Downstream, PGD2 exerts its biological effects by activating two G protein-coupled receptors, DP1 and DP2 (also known as CRTH2).[5] The activation of these receptors triggers distinct signaling pathways that can have both pro- and anti-inflammatory effects depending on the cellular context.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potency and selectivity of this compound.
Recombinant hPGDS Enzyme Inhibition Assay
This assay quantifies the in vitro inhibitory potency of this compound against purified hPGDS enzyme.[1]
Materials:
-
Recombinant human hPGDS
-
Prostaglandin H2 (PGH2)
-
Glutathione (GSH)
-
Assay Buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA)[1]
-
This compound
-
96-well microplate
-
PGD2 Enzyme Immunoassay (EIA) Kit
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme and Cofactor Addition: To each well of a 96-well microplate, add the assay buffer, recombinant hPGDS, and the cofactor glutathione.[1]
-
Inhibitor Addition: Add the diluted this compound to the wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2.[1]
-
Incubation: Allow the reaction to proceed for a defined period, typically 2 minutes at room temperature.[1]
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., containing a stable PGD2 analog for the EIA).
-
PGD2 Quantification: Measure the concentration of the product, PGD2, using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.[1]
-
IC50 Determination: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, by fitting the data to a four-parameter logistic equation.[1]
Cellular Assay for PGD2 Production
This assay measures the ability of this compound to inhibit PGD2 production in a cellular context, providing a more physiologically relevant assessment of its potency.[1]
Materials:
-
A suitable cell line expressing hPGDS (e.g., human mast cells or a transfected cell line)[1]
-
Cell culture medium and supplements
-
This compound
-
Cell stimulation agent (e.g., calcium ionophore A23187 or an appropriate immunological stimulus)[1]
-
96-well cell culture plates
-
PGD2 Enzyme Immunoassay (EIA) Kit
Procedure:
-
Cell Culture: Culture the hPGDS-expressing cells under standard conditions.
-
Cell Plating: Harvest and plate the cells into 96-well culture plates at a predetermined density.[1]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified period, for instance, 1 hour.[1]
-
Cell Stimulation: Stimulate the cells with an agent like A23187 to induce PGD2 production.[1]
-
Incubation: Incubate the cells for a defined period to allow for PGD2 synthesis and release into the supernatant.
-
Supernatant Collection: Collect the cell culture supernatant.[1]
-
PGD2 Measurement: Measure the concentration of PGD2 in the supernatant using a specific EIA kit.[1]
-
IC50 Determination: Calculate the IC50 value, representing the concentration of this compound that reduces PGD2 production by 50% in the cellular environment, from the dose-response curve.[1]
Selectivity Assays
To confirm the selectivity of this compound, similar enzymatic assays are performed for other related enzymes in the prostanoid pathway.[1]
General Protocol: The protocols are analogous to the hPGDS enzyme inhibition assay with the following key modifications:
-
Enzyme: Use the specific recombinant enzyme of interest (e.g., L-PGDS, mPGES, COX-1, COX-2, 5-LOX).[1]
-
Substrate: Utilize the appropriate substrate for each enzyme (e.g., PGH2 for mPGES and COX enzymes, arachidonic acid for 5-LOX).[1]
-
Detection Method: Quantify the specific product of each enzymatic reaction (e.g., PGE2 for mPGES, LTB4 for 5-LOX).[1]
By comparing the IC50 values obtained for hPGDS with those for other enzymes, the high selectivity of this compound can be quantitatively demonstrated. The lack of significant inhibition at high concentrations for other prostaglandin synthases confirms its specific mode of action.[1]
Conclusion
This compound is a powerful research tool characterized by its high potency and exceptional selectivity for hematopoietic prostaglandin D synthase. The detailed protocols and data presented in this guide provide a framework for researchers to effectively utilize and evaluate this inhibitor in their studies of PGD2-mediated inflammatory and allergic diseases. Its specific mechanism of action holds significant promise for the development of novel targeted therapeutics.
References
hPGDS-IN-1: A Technical Guide for Studying PGD2 Physiological Processes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of hPGDS-IN-1, a potent and selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (hPGDS). This document details its mechanism of action, quantitative data, experimental protocols, and its application in studying the physiological and pathological roles of prostaglandin D2 (PGD2).
Introduction
Hematopoietic prostaglandin D synthase (hPGDS) is a crucial enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses.[1][2] hPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[1][3] PGD2 is involved in various physiological processes, including the regulation of sleep, body temperature, and inhibition of platelet aggregation.[4] However, it is also a potent pro-inflammatory mediator, contributing to conditions like asthma and allergic rhinitis.[4]
This compound has emerged as a valuable research tool due to its high potency and selectivity for hPGDS, minimizing off-target effects and allowing for precise investigation of PGD2-mediated pathways.[1] This guide will explore the technical details necessary for its effective use in research and drug development.
Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the catalytic activity of the hPGDS enzyme.[5] By blocking hPGDS, the inhibitor prevents the conversion of PGH2 to PGD2, thereby reducing the levels of this pro-inflammatory mediator.[1][5] This selective inhibition makes this compound a powerful tool for dissecting the roles of PGD2 in various biological systems.[1]
Quantitative Data
The efficacy and selectivity of this compound and other relevant inhibitors have been determined through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Assay Method |
| IC50 | 12 nM | Fluorescence Polarization (FP) or Enzyme Immunoassay (EIA)[6][7][8] |
Table 2: Comparative Selectivity Profile of a Potent hPGDS Inhibitor (HPGDS inhibitor 1)
| Target Enzyme | IC50 (nM) | Selectivity (fold vs. hPGDS) |
| Hematopoietic Prostaglandin D Synthase (hPGDS) | 0.5 - 2.3 (enzymatic assay)[1] | - |
| 32 (cellular assay)[1][9] | - | |
| Lipocalin-type Prostaglandin D Synthase (L-PGDS) | >10,000[1] | >4,300 - 20,000[1] |
| Microsomal Prostaglandin E Synthase (mPGES) | >10,000[1] | >4,300 - 20,000[1] |
| Cyclooxygenase-1 (COX-1) | >10,000[1] | >4,300 - 20,000[1] |
| Cyclooxygenase-2 (COX-2) | >10,000[1] | >4,300 - 20,000[1] |
| 5-Lipoxygenase (5-LOX) | >10,000[1] | >4,300 - 20,000[1] |
Table 3: Inhibitory Activity of Various hPGDS Inhibitors
| Inhibitor | Assay Method | Species | IC50 |
| HPGDS inhibitor 1 | Enzyme Assay | Human, Rat, Dog, Sheep | 0.5-2.3 nM[9] |
| Cellular Assay | Not Specified | 32 nM[9] | |
| This compound | Fluorescence Polarization or EIA | Not Specified | 12 nM |
| HQL-79 | Enzyme Assay | Human | 6 µM |
| Cellular Assay | Human and Rat | ~100 µM | |
| TFC-007 | Enzyme Assay | Human | 83 nM |
| TAS-204 | In Vitro | Not Specified | 23 nM |
| PROTAC(H-PGDS)-1 | Binding Assay | Human | 320 nM |
| PROTAC(H-PGDS)-2 | Binding Assay | Human | 300 nM |
| PROTAC(H-PGDS)-7 | Binding Assay | Human | 140 nM |
| PROTAC(H-PGDS)-8 | Binding Assay | Human | 170 nM |
Signaling Pathways
PGD2 exerts its biological effects by binding to two G protein-coupled receptors: DP1 and DP2 (also known as CRTH2).[10][11]
-
DP1 Receptor: Activation of the DP1 receptor is often associated with vasodilation and the inhibition of platelet aggregation.[6][11] It can have both pro- and anti-inflammatory effects depending on the cellular context.[2]
-
DP2 Receptor (CRTH2): The DP2 receptor is primarily found on immune cells like T-helper type 2 (Th2) cells, eosinophils, and basophils.[11] Its activation is predominantly pro-inflammatory, leading to chemotaxis and the release of inflammatory cytokines.[11][12]
By inhibiting PGD2 production, this compound allows for the study of the downstream consequences of blocking these signaling pathways.
PGD2 synthesis and signaling pathway with the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are key experimental protocols for evaluating hPGDS inhibitors.
Recombinant hPGDS Enzyme Inhibition Assay
This assay determines the in vitro potency of a compound to inhibit the enzymatic activity of recombinant human hPGDS.[1]
Materials:
-
Recombinant human hPGDS
-
This compound
-
Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA)
-
Glutathione (B108866) (GSH, cofactor)
-
Prostaglandin H2 (PGH2, substrate)
-
Quenching solution (e.g., ferric chloride)
-
96-well microplate
-
PGD2 EIA kit for detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent like DMSO.
-
Dispensing: Dispense the diluted compound into the wells of a 96-well microplate.
-
Enzyme Addition: Add a solution of recombinant human hPGDS and glutathione to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate, PGH2, to initiate the enzymatic reaction.
-
Incubation: Allow the reaction to proceed for 2 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
PGD2 Measurement: Quantify the amount of PGD2 produced using a competitive Enzyme Immunoassay (EIA) kit.
-
IC50 Determination: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.[1]
Workflow for the hPGDS enzyme inhibition assay.
Cell-Based Assay for PGD2 Production
This assay measures the ability of a compound to inhibit PGD2 production in a more physiologically relevant cellular context.[1][13]
Materials:
-
Cell line expressing hPGDS (e.g., human mast cells, KU812 basophilic leukemia cells)[13]
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)[13]
-
Cell stimulant (e.g., calcium ionophore A23187 or PMA)[13]
-
96-well cell culture plates
-
PGD2 ELISA kit
Procedure:
-
Cell Culture and Plating: Culture the hPGDS-expressing cells under standard conditions and plate them into 96-well plates.[1][13]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).[1][13]
-
Cell Stimulation: Stimulate the cells with an appropriate agent to induce PGD2 production.[1][13]
-
Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.[1]
-
PGD2 Measurement: Measure the concentration of PGD2 in the supernatant using a specific EIA kit.[1]
-
IC50 Determination: Calculate the IC50 value from the dose-response curve, representing the inhibitor concentration that reduces PGD2 production by 50%.[1]
Workflow for the cell-based PGD2 production assay.
Conclusion
This compound is a highly potent and selective inhibitor of hPGDS, making it an indispensable tool for researchers investigating the multifaceted roles of PGD2 in health and disease. Its ability to specifically block PGD2 production allows for the detailed study of inflammatory cascades and allergic responses. The data and protocols presented in this guide provide a solid foundation for the effective application of this compound in elucidating the physiological and pathological processes governed by PGD2.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ahajournals.org [ahajournals.org]
- 11. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 12. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The role of the hPGDS/PGD2 pathway in health and disease
An In-depth Technical Guide to the Hematopoietic Prostaglandin (B15479496) D Synthase (hPGDS)/PGD2 Pathway in Health and Disease
Introduction
Prostaglandin D2 (PGD2) is a major prostanoid, a class of bioactive lipid mediators derived from arachidonic acid. It plays a pivotal role in a wide array of physiological and pathological processes. The synthesis of PGD2 is catalyzed by two main enzymes: the glutathione-independent lipocalin-type PGD synthase (L-PGDS), which is predominantly found in the central nervous system, and the glutathione-dependent hematopoietic PGD synthase (hPGDS).[1][2] hPGDS, a member of the Sigma class of glutathione (B108866) S-transferases, is the primary source of PGD2 in peripheral tissues, expressed mainly in immune cells such as mast cells, antigen-presenting cells, and Th2 lymphocytes.[3][4]
PGD2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[5][6] These receptors often trigger opposing downstream signals, leading to complex and context-dependent cellular responses.[5][7] This guide provides a comprehensive overview of the hPGDS/PGD2 pathway, its signaling mechanisms, its multifaceted roles in health and disease, and methodologies for its study, with a focus on its potential as a therapeutic target.
The hPGDS/PGD2 Synthesis and Signaling Pathway
The production of PGD2 begins with the release of arachidonic acid from the cell membrane, which is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[8] hPGDS then specifically catalyzes the isomerization of PGH2 to PGD2.[3]
Once synthesized, PGD2 can signal through its two receptors, DP1 and DP2.
-
DP1 Receptor: Coupled to the Gs alpha subunit (Gαs), its activation leads to an increase in intracellular cyclic AMP (cAMP) levels via adenylyl cyclase.[6][9] This pathway is often associated with vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.[3][8][9]
-
DP2 (CRTH2) Receptor: Coupled to the Gi alpha subunit (Gαi), its activation inhibits adenylyl cyclase, leading to decreased cAMP levels and increased intracellular calcium. This receptor is primarily involved in pro-inflammatory responses, including the chemotaxis and activation of Th2 cells, eosinophils, and basophils.[5][10]
Role in Health and Disease
The hPGDS/PGD2 pathway's dual signaling capability allows it to function as a critical modulator in both maintaining homeostasis and driving pathology.
Physiological Roles
-
Sleep Regulation: In the central nervous system, PGD2 produced by L-PGDS is a key regulator of physiological sleep.[11][12]
-
Pain Perception: PGD2 is involved in modulating nerve pain, particularly after peripheral nerve injury where it is produced by microglia.[13]
-
Inflammation Resolution: While a potent inflammatory mediator, PGD2 and its downstream metabolites, such as 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), can also play a role in the resolution of inflammation.[4][13][14]
Pathophysiological Roles
1. Allergic Inflammation: The hPGDS/PGD2 pathway is a central player in type 2 inflammatory responses characteristic of allergic diseases.[15]
-
Asthma: PGD2 is found at high levels in the airways of asthmatics following allergen challenges, with levels correlating to disease severity.[15] It acts as a potent bronchoconstrictor, over 10 times more powerful than histamine.[13] Through the DP2 receptor, PGD2 recruits and activates key effector cells like Th2 lymphocytes, eosinophils, and basophils into the airways, promoting airway inflammation and hyperreactivity.[5][13]
-
Allergic Rhinitis and Atopic Dermatitis: Elevated PGD2 production is implicated in the inflammatory cascade of allergic rhinitis and atopic dermatitis.[16][17] Targeting the PGD2-DP2 axis has shown therapeutic potential in preclinical models of these conditions.[16]
2. Central Nervous System Disorders: The role of PGD2 in the brain is complex. While crucial for sleep, its dysregulation is linked to neuroinflammation and neurodegeneration.
-
Neuroprotection vs. Neurotoxicity: The pathway's effect is receptor-dependent. Activation of the DP1 receptor has been shown to be neuroprotective against excitotoxic injury in a cAMP-dependent manner.[7] Conversely, activation of the DP2 receptor can promote neuronal loss.[7] The PGD2 metabolite 15d-PGJ2 also has conflicting roles, acting as a neuroprotectant at low concentrations and a neurotoxicant at high concentrations.[18]
-
Neurodegenerative Diseases: Studies have found elevated levels of L-PGDS in patients with Parkinson's and Alzheimer's disease, though a direct causal link requires further investigation.[12]
3. Cancer: The influence of the hPGDS/PGD2 pathway on tumorigenesis is highly context-dependent, with reports suggesting both tumor-suppressing and tumor-promoting roles.
-
Tumor Suppression: The PGD2 pathway has been reported to act as a tumor suppressor.[19] Gene deficiency of the DP1 receptor enhances angiogenesis and tumor growth in mouse models.[19] Reduced expression of PGD2 and its receptors has been associated with poor prognosis in cancers such as glioblastoma, gastric, and breast cancer.[8][20] PGD2 can inhibit the proliferation of neuroblastoma cells and reduce tumor angiogenesis.[8][21]
-
Tumor Promotion: In contrast, PGD2 signaling can sustain the pro-tumoral phenotype of tumor-associated macrophages (TAMs) and inhibit the function of CD8+ T cells, thereby promoting tumor growth in certain contexts like melanoma.[21]
4. Duchenne Muscular Dystrophy (DMD): Overproduction of PGD2 is associated with DMD, where it is thought to drive inflammation in myonecrotic areas.[17][22] This has made hPGDS a therapeutic target, with the inhibitor TAS-205 having undergone a Phase I clinical trial in boys with DMD.[23][24]
Data Presentation
Quantitative data is essential for understanding the pharmacology of the hPGDS/PGD2 pathway.
Table 1: Potency of Select hPGDS Inhibitors
| Inhibitor | IC50 Value | Target | Notes | Reference(s) |
|---|---|---|---|---|
| HQL-79 | ~low micromolar | hPGDS | Widely used experimental inhibitor. | [25] |
| TAS-204 | 23 nM (in vitro) | hPGDS | High inhibitory activity. | [17] |
| TFC-007 | 83 nM (in vitro) | hPGDS | Used as a ligand for PROTAC development. | [17] |
| Dihydroberberine (B31643) (EMy-5) | 3.7 µM | hPGDS | Natural product derivative; stronger binding affinity (KD = 3.2 µM) than HQL-79. | [23] |
| Compound 34 | low micromolar | hPGDS | High selectivity for PGD2 synthesis over other eicosanoids. | [25] |
| Thiazole 1 | 10 nM (enzyme) | hPGDS | Potent inhibitor with good pharmacokinetic profile but lower cell activity. | [26] |
| PK007 | Not specified | hPGDS | Novel inhibitor tested in mdx mouse model of DMD. |[27] |
Table 2: Binding Affinities of PGD2 and Metabolites for DP Receptors
| Ligand | Receptor | Binding Affinity (Ki) | Notes | Reference(s) |
|---|---|---|---|---|
| PGD2 | DP2 | 2.4 nM | High affinity. | [28][29] |
| Δ12-PGJ2 | DP2 | 6.8 nM | PGD2 metabolite with high affinity for DP2. | [28][29] |
| Δ12-PGD2 | DP2 | 7.63 nM | PGD2 metabolite with high affinity for DP2. | [28][29] |
| 9α,11β-PGF2 | DP2 | 315.0 nM | PGD2 metabolite with significantly lower affinity for DP2. | [28][29] |
| PGD2 | DP1 | Not specified | Binds with similar avidity to DP2, but many metabolites show selectivity for DP2. |[29] |
Table 3: Comparison of PGD2 Measurement Techniques
| Technique | Principle | Sensitivity | Specificity | Throughput | Cost/Expertise | Reference(s) |
|---|---|---|---|---|---|---|
| ELISA | Immunoassay based on antibody-antigen binding. | 3.1 - 350 pg/mL (depends on kit) | Can be subject to cross-reactivity. | High | Lower cost, basic lab skills. | [11][30][31] |
| LC-MS/MS | Chromatographic separation followed by mass-based detection. | High (e.g., detection limit of 5 pg/mL in plasma) | Highly specific and accurate. | Lower | Higher cost, specialized expertise required. |[31][32] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the hPGDS/PGD2 pathway.
Protocol 1: Measurement of PGD2 by Competitive ELISA
This protocol provides a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify PGD2 in samples like cell culture supernatants.[31]
Principle: Free PGD2 in the sample competes with a fixed amount of tracer (e.g., PGD2 conjugated to an enzyme) for binding to a limited number of antibody sites on a pre-coated plate. The amount of tracer bound is inversely proportional to the concentration of PGD2 in the sample.
Materials:
-
PGD2 ELISA Kit (containing pre-coated 96-well plate, PGD2 standard, detection reagents, wash buffer, substrate, and stop solution).
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 405-420 nm).[11]
-
Calibrated pipettes and tips.
-
Samples (e.g., cell culture supernatants, plasma).
-
Optional for unstable samples: Methoxylamine hydrochloride (MOX HCl) to stabilize PGD2 by converting it to a PGD2-MOX derivative.[30]
Procedure:
-
Reagent and Sample Preparation: Bring all kit reagents and samples to room temperature.
-
Standard Curve: Reconstitute the PGD2 standard and perform serial dilutions as per the kit's manual to create a standard curve (e.g., from 2,500 pg/mL down to 19.5 pg/mL).[11]
-
Sample Addition: Add standards, controls, and samples to the appropriate wells of the antibody-coated 96-well plate.
-
Tracer Addition: Add the PGD2 tracer (e.g., PGD2-acetylcholinesterase conjugate) to each well.
-
Incubation: Seal the plate and incubate for the time specified in the kit manual (e.g., 18 hours for high-sensitivity assays).[11]
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Development: Add the substrate solution (e.g., Ellman's Reagent) to each well and incubate in the dark for the specified time (e.g., 90-120 minutes) to allow color development.[11]
-
Stopping Reaction: Add the stop solution to each well to terminate the reaction.
-
Reading: Read the absorbance of each well using a microplate reader.
-
Calculation: Calculate the PGD2 concentration in the samples by plotting the standard curve (absorbance vs. concentration) and interpolating the sample values.
Protocol 2: hPGDS Enzyme Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity (IC50) of a test compound against purified hPGDS enzyme.
Principle: The assay measures the production of PGD2 from its precursor PGH2 by purified hPGDS in the presence and absence of an inhibitor. The amount of PGD2 produced is quantified to determine the extent of inhibition.
Materials:
-
Purified recombinant hPGDS enzyme.
-
PGH2 (substrate).
-
Glutathione (GSH), as hPGDS is a glutathione-dependent enzyme.[3]
-
Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at physiological pH).
-
Test inhibitor compound and vehicle control (e.g., DMSO).
-
Stop solution (e.g., a solution containing a stable PGD2 metabolite or a chemical to halt the reaction).
-
Detection system for PGD2 (e.g., ELISA or LC-MS/MS).
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a reaction vessel (e.g., microcentrifuge tube), combine the assay buffer, GSH, and the test inhibitor at various concentrations (or vehicle control).
-
Pre-incubation: Add the purified hPGDS enzyme to the mixture and pre-incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period during which the reaction is linear.
-
Termination: Stop the reaction by adding the stop solution.
-
Quantification: Quantify the amount of PGD2 produced in each reaction using a suitable method like ELISA or LC-MS/MS.
-
Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model to fit the curve and calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Protocol 3: Workflow for Assessing hPGDS Protein Degradation (PROTAC)
This workflow is based on studies developing Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of hPGDS.[17][22]
Principle: A PROTAC molecule simultaneously binds to the target protein (hPGDS) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The workflow assesses the reduction in hPGDS protein levels and the functional consequence on PGD2 production.
Methodology Steps:
-
Cell Culture and Treatment: Culture a relevant cell line expressing hPGDS (e.g., human megakaryocytic cell line MEG-01S).[25] Treat the cells with the hPGDS-PROTAC or a vehicle control over a time course.
-
Sample Collection: At each time point, harvest the cells and collect the cell culture supernatant separately.
-
Western Blot Analysis: Prepare protein lysates from the harvested cells. Perform SDS-PAGE and transfer proteins to a membrane. Probe the membrane with a primary antibody specific for hPGDS, followed by a secondary antibody. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control. Quantify band intensity to determine the relative level of hPGDS protein. A significant reduction in the hPGDS band in PROTAC-treated samples indicates successful degradation.
-
Functional Analysis (PGD2 Measurement): Use the collected cell culture supernatants to measure the concentration of secreted PGD2 via ELISA (as described in Protocol 1). A reduction in PGD2 levels in the supernatant of PROTAC-treated cells would confirm the functional consequence of hPGDS degradation.[17]
Conclusion
The hPGDS/PGD2 pathway is a critical and complex signaling axis with profound implications for human health and disease. Its central role in orchestrating type 2 inflammation has made it a prime target for therapeutic intervention in allergic conditions like asthma. However, its diverse functions in the central nervous system and cancer highlight the need for a nuanced understanding of its receptor-specific and tissue-specific actions. The development of highly selective inhibitors and novel therapeutic modalities like PROTACs offers promising avenues for drug development. Continued research, employing the robust methodologies outlined in this guide, will be essential to fully elucidate the pathway's complexities and unlock its therapeutic potential for a range of human diseases.
References
- 1. Hematopoietic Prostaglandin D Synthase/HPGDS Products: R&D Systems [rndsystems.com]
- 2. HPGDS hematopoietic prostaglandin D synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 7. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bjbms.org [bjbms.org]
- 9. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. caymanchem.com [caymanchem.com]
- 12. Plasma prostaglandin D2 synthase levels in sleep and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mastattack.org [mastattack.org]
- 14. pnas.org [pnas.org]
- 15. mdpi.com [mdpi.com]
- 16. Prostaglandin D2 plays an essential role in chronic allergic inflammation of the skin via CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Physiological and Pathological Roles of 15-Deoxy-Δ12,14-Prostaglandin J2 in the Central Nervous System and Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. HPGDS is a novel prognostic marker associated with lipid metabolism and aggressiveness in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development and characterization of new inhibitors of the human and mouse hematopoietic prostaglandin D(2) synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Cambridge Bioscience: Prostaglandin D2 ELISAs [bioscience.co.uk]
- 31. benchchem.com [benchchem.com]
- 32. Measurement of prostaglandin D2 and identification of metabolites in human plasma during intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
hPGDS: A Pivotal Target for Therapeutic Intervention in Allergic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Allergic diseases, including asthma, allergic rhinitis, and atopic dermatitis, represent a significant and growing global health burden. The underlying pathophysiology of these conditions is complex, characterized by a type 2 inflammatory response involving a cascade of immune cells and mediators. A key player in this inflammatory cascade is prostaglandin (B15479496) D2 (PGD2), a lipid mediator synthesized by the enzyme hematopoietic prostaglandin D synthase (hPGDS). Elevated levels of PGD2 are found at sites of allergic inflammation, where it orchestrates the recruitment and activation of key effector cells such as T helper 2 (Th2) cells, eosinophils, and basophils. The critical role of hPGDS in producing pro-inflammatory PGD2 makes it a highly attractive therapeutic target for the development of novel anti-allergic drugs. This technical guide provides a comprehensive overview of hPGDS as a therapeutic target, including its role in allergic inflammation, detailed signaling pathways, quantitative data on inhibitor efficacy, and key experimental protocols for research and development.
The Role of hPGDS in Allergic Inflammation
Hematopoietic prostaglandin D synthase (hPGDS) is the terminal enzyme in the biosynthesis of PGD2 from prostaglandin H2 (PGH2), an intermediate product of the arachidonic acid cascade.[1][2] hPGDS is primarily expressed in immune cells, including mast cells, Th2 lymphocytes, eosinophils, basophils, and dendritic cells.[1][3][4] Upon allergen exposure in sensitized individuals, these cells are activated and release a surge of PGD2, contributing significantly to the inflammatory milieu.[1][3]
The pro-inflammatory effects of PGD2 are mediated through its interaction with two distinct G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][3][5] While both receptors are involved in the allergic response, the CRTH2 receptor is predominantly associated with the pro-inflammatory signaling that drives allergic diseases.[5] Activation of CRTH2 on Th2 cells, eosinophils, and basophils triggers a cascade of events, including:
-
Chemotaxis: PGD2 is a potent chemoattractant, recruiting these inflammatory cells to the site of the allergic reaction.[1][2]
-
Cellular Activation: It enhances the activation of these cells, leading to the release of further pro-inflammatory mediators.
-
Cytokine Production: PGD2 promotes the production of type 2 cytokines, such as interleukin (IL)-4, IL-5, and IL-13, which are central to the allergic inflammatory cascade.[5]
Inhibition of hPGDS offers a targeted therapeutic approach by preventing the production of PGD2, thereby attenuating the downstream inflammatory events. This strategy is distinct from broader anti-inflammatory agents, such as corticosteroids, and may offer a more favorable side-effect profile.[6]
Signaling Pathways
The signaling cascade initiated by hPGDS-produced PGD2 is central to the pathophysiology of allergic diseases. The following Graphviz diagram illustrates this pathway.
Caption: hPGDS signaling pathway in allergic inflammation.
Quantitative Data on hPGDS Inhibitor Efficacy
A number of hPGDS inhibitors have been developed and evaluated in preclinical and clinical studies. The following tables summarize key quantitative data on their efficacy.
Table 1: In Vitro Potency of Selected hPGDS Inhibitors
| Inhibitor | IC50 (Human hPGDS) | Target Selectivity | Reference |
| HQL-79 | ~6 µM | Selective for hPGDS over COX-1, COX-2, m-PGES, and L-PGDS. | [7] |
| TAS-204 | 23 nM | Selective inhibitor of PGD2 synthesis. | [3] |
| TFC-007 | 71 nM - 83 nM | Selective inhibitor of hPGDS. | [3][8] |
| SAR-191801 (ZL-2102) | 9 nM | Potent and selective hPGDS inhibitor. | [9] |
| OC000459 | Ki = 0.013 µM (DP2) | CRTH2/DP2 antagonist. | [10] |
| Setipiprant | - | Selective CRTH2 antagonist. | [2][11] |
| Ramatroban | - | Dual CRTH2 and TP receptor antagonist. | [4][12] |
Table 2: Preclinical Efficacy of hPGDS Inhibitors in Allergic Disease Models
| Inhibitor | Animal Model | Key Findings | Quantitative Outcomes | Reference |
| HQL-79 | Mouse model of asthma | Ameliorated airway inflammation. | Orally administered at 30 mg/kg. | [13] |
| TAS-205 | Guinea pig model of allergic rhinitis | Suppressed eosinophil infiltration and late-phase nasal obstruction. | Additive effects with montelukast. | [14] |
| SAR-191801 (ZL-2102) | Mouse model of COPD | Reduction of airway inflammation induced by cigarette smoke. | 76% suppression in lymphocytes and 70% suppression in neutrophils at 0.3-30 mg/kg. | [9] |
| Compound 8 | Sheep model of asthma | Prevented late asthmatic response (LAR) and blocked airway hyperresponsiveness (AHR). | Maximum 86% inhibition of LAR. | [7] |
Table 3: Clinical Efficacy of CRTH2 Antagonists (Targeting the PGD2 Pathway)
| Compound | Disease | Key Findings | Quantitative Outcomes | Reference |
| OC000459 | Moderate persistent asthma | Improved lung function and quality of life. Reduced sputum eosinophil count. | Mean change in FEV1 of 9.2% vs 1.8% for placebo (P=0.037). Sputum eosinophils reduced from 2.1% to 0.7% (P=0.03). | [8][13] |
| OC000459 | Eosinophilic esophagitis | Reduced esophageal eosinophil infiltration and improved physician's global assessment of disease activity. | Esophageal eosinophil load decreased from 114.83 to 73.26 eos/hpf (P=0.0256). | [10] |
| Setipiprant | Allergic asthma | Reduced allergen-induced late asthmatic response (LAR) and airway hyperresponsiveness (AHR). | Inhibited AUC(3-10h) of LAR by 25.6% (P=0.006). | [2] |
| Ramatroban | Allergic rhinitis | Improved nasal obstruction and overall symptoms. | Final overall improvement of 66.7% in a double-blind controlled trial. | [12] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments essential for the research and development of hPGDS inhibitors.
hPGDS Enzymatic Activity Assay
This protocol describes a common method to measure the enzymatic activity of hPGDS, often using a spectrophotometric assay with 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.
-
Reagents and Materials:
-
Purified recombinant hPGDS enzyme
-
Potassium phosphate (B84403) buffer (0.2 M, pH 7.4) with 0.2 mM EDTA
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
Reduced glutathione (B108866) (GSH) solution
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
UV/Visible spectrophotometer and cuvettes or a 96-well plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, GSH, and the hPGDS enzyme in a cuvette or microplate well.
-
Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Pre-incubate the mixture at a specified temperature (e.g., 30°C or 37°C) for a defined period.
-
Initiate the reaction by adding the CDNB solution.
-
Immediately monitor the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the enzyme activity.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
-
PGD2 Quantification in Biological Samples (ELISA)
This protocol outlines a common method for quantifying PGD2 levels in biological samples like cell culture supernatants or bronchoalveolar lavage fluid (BALF) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Reagents and Materials:
-
Commercial PGD2 ELISA kit (containing PGD2 standard, biotinylated PGD2, HRP-conjugated detection reagent, wash buffer, substrate, and stop solution)
-
Biological samples (e.g., cell culture supernatants, BALF)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
-
Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare a standard curve by performing serial dilutions of the PGD2 standard according to the kit instructions.
-
Add the standards and samples to the appropriate wells of the microplate pre-coated with an anti-PGD2 antibody.
-
Add the biotinylated PGD2 detection reagent to each well.[11]
-
Incubate the plate as per the manufacturer's instructions to allow for competitive binding.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the HRP-conjugated detection reagent and incubate.
-
Wash the plate again to remove unbound HRP conjugate.
-
Add the substrate solution to each well, which will be converted by HRP to produce a colored product.
-
Stop the reaction by adding the stop solution.
-
Measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculate the PGD2 concentration in the samples by interpolating their OD values from the standard curve. The lower the OD, the higher the PGD2 concentration in the sample.[11]
-
Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a classic method for assessing the chemotactic response of eosinophils to PGD2 or other chemoattractants.
-
Reagents and Materials:
-
Isolated human or murine eosinophils
-
Chemotaxis medium (e.g., RPMI 1640 with 10% FCS and 10 mM HEPES)
-
PGD2 or other chemoattractants
-
Test inhibitor compounds
-
Boyden chamber (or a 96-well microchemotaxis chamber) with a 5-µm pore size filter
-
Microscope for cell counting
-
-
Procedure:
-
Prepare a suspension of eosinophils in chemotaxis medium.
-
If testing inhibitors, pre-incubate the eosinophils with the inhibitor or vehicle control.
-
Add the chemoattractant (e.g., PGD2) at various concentrations to the lower wells of the Boyden chamber.
-
Place the filter membrane over the lower wells.
-
Add the eosinophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a specified time (e.g., 1 hour).[2]
-
After incubation, remove the filter and wipe off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the filter.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Quantify the chemotactic response by comparing the number of migrated cells in the presence of the chemoattractant to the control (medium alone).
-
Experimental and Drug Development Workflow
The development of hPGDS inhibitors follows a structured workflow from initial screening to preclinical evaluation. The following diagram illustrates this process.
Caption: Workflow for hPGDS inhibitor development.
Conclusion
The evidence strongly supports the role of hPGDS as a key driver of the inflammatory cascade in allergic diseases. By catalyzing the production of PGD2, hPGDS initiates a series of events that lead to the recruitment and activation of critical effector cells in the allergic response. The development of potent and selective hPGDS inhibitors represents a promising therapeutic strategy to specifically target this pathway. While clinical development of direct hPGDS inhibitors is still in its early stages, the promising preclinical data and the clinical efficacy of CRTH2 antagonists validate the therapeutic potential of targeting the PGD2 signaling axis. Continued research and development in this area hold the potential to deliver novel, targeted therapies for the millions of individuals affected by allergic diseases.
References
- 1. hairguard.com [hairguard.com]
- 2. Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Setipiprant for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. Setipiprant - Wikipedia [en.wikipedia.org]
- 12. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A randomized, double-blind, placebo-controlled study of the CRTH2 antagonist OC000459 in moderate persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential synergistic effects of novel hematopoietic prostaglandin D synthase inhibitor TAS-205 and different types of anti-allergic medicine on nasal obstruction in a Guinea pig model of experimental allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
hPGDS-IN-1: A Technical Guide to its Downstream Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic prostaglandin (B15479496) D synthase (hPGDS) is a pivotal enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses.[1][2] The inhibition of hPGDS offers a targeted approach to modulate these inflammatory cascades. hPGDS-IN-1 is a potent and highly selective small molecule inhibitor of hPGDS, making it an invaluable tool for investigating the physiological and pathological roles of the hPGDS/PGD2 pathway.[1][3] This technical guide provides a comprehensive overview of the downstream cellular effects of this compound, including its impact on signaling pathways, quantitative data on its inhibitory activity, and detailed experimental protocols.
The Arachidonic Acid Cascade and the Role of hPGDS
Inflammatory responses often begin with the release of arachidonic acid from cell membranes.[2] The cyclooxygenase (COX) enzymes then convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). hPGDS, a member of the sigma-class glutathione-S-transferase family, catalyzes the isomerization of PGH2 to PGD2.[4][5] PGD2 is primarily produced by mast cells, Th2 lymphocytes, and dendritic cells and is a critical mediator in type 2 inflammation, which is characteristic of allergic diseases such as asthma and allergic rhinitis.[1][4]
The development of selective hPGDS inhibitors like this compound aims to decrease PGD2 production at its source, thereby avoiding the broader effects of COX inhibitors.[4]
Figure 1: The Arachidonic Acid Cascade and the Site of this compound Action.
Downstream Signaling Pathways of PGD2
PGD2 exerts its biological effects through two G-protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[1][2][4] The activation of these receptors leads to a cascade of intracellular events that mediate inflammatory responses.[1]
-
Pro-inflammatory Effects via DP2/CRTH2: The activation of the DP2/CRTH2 receptor is primarily associated with pro-inflammatory responses.[2] It is involved in the recruitment and activation of key effector cells in allergic inflammation, such as Th2 cells, eosinophils, and basophils.[2] The binding of PGD2 to DP2/CRTH2 can trigger the release of pro-inflammatory cytokines, including IL-5 and IL-13, from these cells, which amplifies the type 2 inflammatory response.[2]
-
Modulatory Effects via DP1: The role of the DP1 receptor is more complex, with both pro- and anti-inflammatory effects being reported.[2] While DP1 activation has been associated with prolonging the survival of eosinophils, it has also been shown to mediate anti-inflammatory and pro-resolution effects by controlling the balance of pro- and anti-inflammatory cytokines.[2]
By reducing the levels of PGD2, this compound can mitigate the activation of these pathways, resulting in decreased recruitment and activation of inflammatory cells and a reduction in the production of inflammatory cytokines like TNF-α, IL-6, and IL-10.[2]
Figure 2: Downstream Signaling Pathways of PGD2 in Inflammation.
Quantitative Data on hPGDS Inhibitors
The inhibitory potency of this compound and other small molecule inhibitors is typically determined through enzymatic and cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several hPGDS inhibitors.
| Inhibitor | Assay Type | Target Species | IC50 | Reference(s) |
| This compound | Enzymatic | Human | 9 nM | [1] |
| Enzymatic | Rat | 10 nM | [1] | |
| Enzymatic | Mouse | 18 nM | [1] | |
| Fluorescence Polarization / EIA | Not Specified | 12 nM | [6][7] | |
| HPGDS inhibitor 1 | Enzyme Assay | Human, Rat, Dog, Sheep | 0.5-2.3 nM | [7][8] |
| Cellular Assay | Not Specified | 32 nM | [7][8] | |
| HQL-79 | Enzyme Assay | Human | 6 µM | [7] |
| Cellular Assay | Human and Rat | ~100 µM | [7] | |
| TFC-007 | Enzyme Assay | Human | 83 nM | [7] |
| TAS-204 | In Vitro | Not Specified | 23 nM | [7] |
| PROTAC(H-PGDS)-1 | Binding Assay | Human | 320 nM | [7] |
| PROTAC(H-PGDS)-2 | Binding Assay | Human | 300 nM | [7] |
| PROTAC(H-PGDS)-7 | Binding Assay | Human | 140 nM | [7] |
| PROTAC(H-PGDS)-8 | Binding Assay | Human | 170 nM | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 416.43 g/mol )[6]
-
High-purity, anhydrous DMSO[6]
-
Sterile microcentrifuge tubes[6]
-
Calibrated balance[6]
-
Sonicator bath[6]
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.[6]
-
Weigh a desired amount of this compound powder (e.g., 1 mg).[6]
-
Calculate the volume of DMSO needed for a 10 mM concentration. For 1 mg, this is approximately 240.1 µL.[6]
-
Add the calculated volume of DMSO to the this compound powder.[6]
-
Briefly vortex and then sonicate, with gentle warming to 60°C if necessary, until fully dissolved.[6]
-
Visually inspect the solution to ensure no particulates remain.[6]
-
Aliquot the stock solution into single-use tubes to prevent freeze-thaw cycles.[6]
-
Store the aliquots at -80°C for long-term storage (up to 2 years).[6]
Cell-Based Assay for IC50 Determination
This protocol measures the effect of this compound on PGD2 production in a suitable cell line.[1]
Materials:
-
Cell Line: KU812 (human basophilic leukemia) or other cells expressing hPGDS.[1]
-
This compound: Stock solution in DMSO.[1]
-
Cell Culture Medium: RPMI-1640 with 10% FBS and 1% penicillin-streptomycin.[1]
-
Stimulant: Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187, or an appropriate antigen for IgE-sensitized cells.[1]
-
PGD2 ELISA Kit: For quantifying PGD2.[1]
-
96-well cell culture plates.[1]
Procedure:
-
Cell Seeding: Seed KU812 cells at 1 x 10^5 cells/well in a 96-well plate and incubate overnight.[1]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium. Include a DMSO vehicle control.[1]
-
Pre-treatment: Replace the medium with the prepared inhibitor dilutions or vehicle control.[1]
-
Pre-incubate the cells for 1 hour at 37°C.[1]
-
Stimulation: Add the stimulant to each well to induce PGD2 production.[1]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.[1]
-
PGD2 Quantification: Measure the PGD2 concentration using a commercial ELISA kit.[1]
-
Data Analysis: Plot the percentage of PGD2 inhibition against the log concentration of this compound and use non-linear regression to calculate the IC50 value.[1]
Western Blot Analysis to Confirm Mechanism of Action
This protocol is to verify that this compound acts as an inhibitor and does not cause the degradation of the hPGDS protein.[1]
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at a concentration approximately 10 times its IC50. Include a vehicle control and a positive control for degradation, such as PROTAC(H-PGDS)-1. Incubate for 6 to 24 hours.[1]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates.[1]
-
Western Blotting: Perform standard western blotting procedures to detect hPGDS levels.
-
Analysis: Compare the band intensity of hPGDS in the treated samples to the vehicle control. No significant change in hPGDS levels is expected with this compound treatment.[1]
Fluorescence Polarization (FP) Assay
This is a competitive binding assay suitable for high-throughput screening of hPGDS inhibitors.[7]
General Protocol:
-
Prepare a dilution series of the test compound (this compound).[2]
-
In a 384-well plate, add the assay cocktail containing recombinant hPGDS and a fluorescent probe.[2]
-
Add the test compound to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader. A decrease in polarization indicates displacement of the fluorescent probe by the inhibitor.[9]
-
Calculate the IC50 value from the dose-response curve.[9]
Experimental Workflow for hPGDS Inhibitor Discovery
The discovery and validation of novel hPGDS inhibitors typically follow a multi-step workflow.[7]
Figure 3: A typical experimental workflow for hPGDS inhibitor discovery.
Conclusion
This compound is a potent and selective inhibitor of hPGDS, effectively blocking the production of PGD2. This leads to the attenuation of downstream inflammatory signaling pathways mediated by the DP1 and DP2 receptors. The well-characterized in vitro activity of this compound, supported by detailed experimental protocols, makes it an essential tool for researchers in the fields of immunology, inflammation, and drug discovery. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial in determining its therapeutic potential for allergic and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HPGDS hematopoietic prostaglandin D synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biological Processes Associated with the HPGDS Gene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic prostaglandin (B15479496) D synthase (HPGDS) is a pivotal enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key lipid mediator implicated in a diverse array of physiological and pathological processes. As a member of the sigma-class glutathione-S-transferase family, HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2. This prostanoid plays a critical role in the regulation of immune responses, allergic inflammation, sleep, and smooth muscle function. Elevated HPGDS activity and subsequent PGD2 production are strongly associated with the pathophysiology of allergic diseases such as asthma and allergic rhinitis, making HPGDS a promising therapeutic target. This technical guide provides a comprehensive overview of the biological processes associated with the HPGDS gene, including its enzymatic function, related signaling pathways, and involvement in disease. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this field.
Core Functions and Properties of HPGDS
HPGDS is a cytosolic enzyme that functions as a homodimer. It is primarily expressed in immune cells, including mast cells, dendritic cells, and Th2 lymphocytes.[1][2] The enzyme catalyzes the conversion of PGH2 to PGD2 and is also involved in the conjugation of glutathione (B108866) to a variety of substrates.[3][4]
Enzymatic Activity and Kinetics
The catalytic activity of HPGDS is crucial for the production of PGD2 in peripheral tissues. The enzyme utilizes glutathione (GSH) as a cofactor for its isomerase activity.
| Parameter | Value | Source |
| Specific Activity | 24 µmol/mg/min | [5] |
| Molecular Weight | 23.4 kDa | [6] |
Table 1: Enzymatic properties of purified HPGDS.
Tissue and Cellular Expression
HPGDS is highly expressed in tissues and cells associated with the immune system. Quantitative analysis of its expression reveals significant differences across various cell types.
| Cell/Tissue Type | Relative Expression Level | Source |
| Mast Cells | High | [2] |
| Dendritic Cells | Moderate | [2] |
| Th2 Lymphocytes | Moderate | [2] |
| Sinus Tissue (AERD patients) | ~20-fold higher than controls | [1] |
Table 2: Relative expression levels of HPGDS in different cells and tissues.
HPGDS in Signaling Pathways
The biological effects of HPGDS are mediated through the production of PGD2, which in turn activates specific G protein-coupled receptors: the DP1 and DP2 (also known as CRTH2) receptors.
Figure 1: HPGDS-mediated PGD2 synthesis and signaling pathway.
Activation of the DP1 receptor is generally associated with vasodilation and inhibition of platelet aggregation. In contrast, the DP2/CRTH2 receptor mediates the chemotaxis and activation of key effector cells in allergic inflammation, such as eosinophils, basophils, and Th2 lymphocytes.[2]
Role of HPGDS in Disease
The overexpression of HPGDS and the consequent increase in PGD2 levels are hallmarks of several allergic and inflammatory diseases.
Allergic Asthma
In patients with allergic asthma, the levels of PGD2 in bronchoalveolar lavage (BAL) fluid are significantly elevated compared to healthy individuals.[7][8] This increase is often dramatic, with some studies reporting a 12 to 22-fold increase.[8] Allergen challenge in asthmatic subjects leads to a rapid and substantial release of PGD2 into the airways.[9]
| Condition | PGD2 Levels in BAL Fluid (vs. Healthy Controls) | Source |
| Mild Allergic Asthma | 12- to 22-fold increase | [8] |
| Severe Asthma | Significantly higher than mild/moderate asthma and controls | [9] |
| Allergen Challenge (Asthmatics) | ~150-fold increase post-challenge | [9] |
Table 3: PGD2 levels in the airways of asthmatic patients.
A recent study showed that the median serum PGD2 concentration was significantly higher in patients with severe asthma (39.8 pg/ml) compared to those with moderate asthma (30.84 pg/ml).[10]
HPGDS Knockout Models
Studies using HPGDS knockout mice have provided valuable insights into the in vivo functions of this enzyme. Mice lacking HPGDS exhibit altered immune responses, including increased IL-2 synthesis and a failure to resolve Th1-driven delayed-type hypersensitivity reactions.[11] Interestingly, while deletion of HPGDS suppresses systemic PGD2 biosynthesis, it does not result in a cardiovascular phenotype, unlike the deletion of lipocalin-type PGD synthase (L-PGDS).[12] In a model of diabetic wound healing, Hpgds expression was significantly downregulated, and its deficiency delayed the healing process.[13]
HPGDS as a Therapeutic Target
The central role of HPGDS in allergic inflammation has made it an attractive target for the development of novel anti-inflammatory drugs. Inhibition of HPGDS offers a more targeted approach compared to broad-acting non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.
HPGDS Inhibitors
A number of small molecule inhibitors of HPGDS have been developed and characterized. Their potency is typically measured by their half-maximal inhibitory concentration (IC50).
| Inhibitor | IC50 (Enzymatic Assay) | IC50 (Cell-based Assay) | Source |
| HPGDS inhibitor 1 | 0.6 nM | 32 nM | [14] |
| TFC-007 | 71 nM | - | [15] |
| PROTAC(H-PGDS)-1 | 266 nM | - | [15] |
| Dihydroberberine (EMy-5) | 3.7 µM | - | [16] |
| Alkaloid extract from Combretum molle | 13.7 µg/ml | - | [17] |
Table 4: Inhibitory potency of various HPGDS inhibitors.
Experimental Protocols
Measurement of PGD2 Production in Cell Culture
This protocol describes a general workflow for quantifying PGD2 production from cultured cells.
Figure 2: Workflow for measuring PGD2 production.
Materials:
-
Cell line of interest (e.g., KU812, bone marrow-derived mast cells)
-
Appropriate cell culture medium and supplements
-
Stimulant (e.g., Lipopolysaccharide (LPS), Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187)
-
Phosphate-buffered saline (PBS)
-
PGD2 ELISA kit or access to LC-MS/MS instrumentation
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and incubate overnight.
-
Inhibitor Pre-treatment (optional): If testing inhibitors, pre-incubate cells with various concentrations of the inhibitor for a specified time (e.g., 1 hour).
-
Stimulation: Add the stimulant to the cell culture to induce PGD2 production and incubate for the desired time.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.[16]
-
PGD2 Quantification: Measure the PGD2 concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.[18][19][20]
HPGDS Gene Expression Analysis by qPCR
This protocol outlines the steps for quantifying HPGDS mRNA levels in tissue or cell samples.
Materials:
-
Tissue or cell sample
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR primers for HPGDS and a housekeeping gene (e.g., EF1a, GAPDH)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Isolation: Homogenize the tissue or lyse the cells and isolate total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the HPGDS primers, housekeeping gene primers, SYBR Green master mix, and cDNA template.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of HPGDS mRNA.[1]
HPGDS Human qPCR Primer Pair Example:
Chromatin Immunoprecipitation (ChIP)
This protocol provides a general workflow for performing a ChIP assay to identify protein-DNA interactions at the HPGDS gene locus.
Figure 3: General workflow for Chromatin Immunoprecipitation (ChIP).
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of a desired size range (typically 200-1000 bp).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest.
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Perform a series of washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[22]
Conclusion
The HPGDS gene and its protein product are central players in the inflammatory cascade, particularly in the context of allergic diseases. The detailed understanding of its biological functions, signaling pathways, and involvement in pathology provides a solid foundation for the development of targeted therapeutics. The quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to modulate the activity of HPGDS for therapeutic benefit. Further investigation into the intricate regulatory mechanisms of HPGDS expression and function will undoubtedly unveil new avenues for intervention in a range of inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPGDS Enzyme, Hematopoietic Prostaglandin D Synthase - Syd Labs [sydlabs.com]
- 4. Hematopoietic Prostaglandin D Synthase/HPGDS Products: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandins in Asthma and Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Hpgds MGI Mouse Gene Detail - MGI:1859384 - hematopoietic prostaglandin D synthase [informatics.jax.org]
- 12. Lipocalin-Like Prostaglandin D Synthase but Not Hemopoietic Prostaglandin D Synthase Deletion Causes Hypertension and Accelerates Thrombogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overexpressing HPGDS in adipose-derived mesenchymal stem cells reduces inflammatory state and improves wound healing in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. universalbiologicals.com [universalbiologicals.com]
- 15. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. HPGDS hematopoietic prostaglandin D synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assets.exkitstore.com [assets.exkitstore.com]
- 20. file.elabscience.com [file.elabscience.com]
- 21. origene.com [origene.com]
- 22. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
Methodological & Application
hPGDS-IN-1: Application Notes and Protocols for In Vitro and Cellular Potency Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing the in vitro and cellular potency of hPGDS-IN-1, a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (hPGDS). This document includes detailed experimental protocols, data presentation tables, and diagrams to facilitate the accurate assessment of this compound.
Quantitative Data Summary
The inhibitory potency of this compound has been evaluated in both enzymatic and cellular assays. The following tables summarize its activity and selectivity.
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Target | Species | IC50 (nM) |
| Enzymatic Assay | hPGDS | Human, Rat, Dog, Sheep | 0.5 - 2.3 |
| Cellular Assay | hPGDS | Not Specified | 32 |
Table 2: Selectivity Profile of this compound in Enzymatic Assays
| Target Enzyme | IC50 (nM) | Selectivity (fold vs. hPGDS) |
| Hematopoietic Prostaglandin D Synthase (hPGDS) | 0.5 - 2.3 | - |
| Lipocalin-type Prostaglandin D Synthase (L-PGDS) | >10,000 | >4,300 - 20,000 |
| Microsomal Prostaglandin E Synthase (mPGES) | >10,000 | >4,300 - 20,000 |
| Cyclooxygenase-1 (COX-1) | >10,000 | >4,300 - 20,000 |
| Cyclooxygenase-2 (COX-2) | >10,000 | >4,300 - 20,000 |
| 5-Lipoxygenase (5-LOX) | >10,000 | >4,300 - 20,000 |
Signaling Pathway
hPGDS is a key enzyme in the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). PGD2 then exerts its biological effects by binding to the DP1 and DP2 (also known as CRTH2) receptors, which are involved in inflammatory and allergic responses.[1] this compound selectively inhibits this enzymatic step.
Experimental Protocols
In Vitro hPGDS Enzyme Inhibition Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant hPGDS.
Experimental Workflow:
Materials:
-
Recombinant human hPGDS
-
This compound
-
Prostaglandin H2 (PGH2)
-
Glutathione (GSH)
-
Assay Buffer: 0.1 M potassium phosphate, pH 7.0, containing 1 mM EDTA[2]
-
96-well microplate
-
PGD2 Enzyme Immunoassay (EIA) Kit
-
Reaction termination solution (e.g., ferric chloride)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from 0.1 nM to 1 µM. Include a vehicle control (e.g., DMSO).
-
Enzyme Preparation: Prepare a solution of recombinant human hPGDS and glutathione (a required cofactor) in the assay buffer.[2] The optimal enzyme concentration should be determined empirically but is often in the low nanomolar range.
-
Assay Plate Setup: Add the serially diluted this compound or vehicle control to the wells of a 96-well microplate.
-
Enzyme Addition: Add the hPGDS/glutathione solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation: Initiate the enzymatic reaction by adding PGH2 to a final concentration of 2 µM.[3]
-
Incubation: Allow the reaction to proceed for 2 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
PGD2 Quantification: Measure the concentration of PGD2 produced in each well using a competitive EIA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percent inhibition of hPGDS activity for each concentration of this compound. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Cellular hPGDS Inhibition Assay
This protocol describes a method to determine the cellular potency of this compound by measuring the inhibition of PGD2 production in a suitable cell line, such as the human basophilic cell line KU812.[4]
Experimental Workflow:
Materials:
-
KU812 human basophilic leukemia cells
-
This compound
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Stimulants: Phorbol (B1677699) 12-myristate 13-acetate (PMA) and Calcium Ionophore A23187.
-
96-well cell culture plates.
-
PGD2 ELISA Kit.
Procedure:
-
Cell Seeding: Seed KU812 cells into a 96-well plate at a density of 1 x 10^5 cells per well.[5] Incubate overnight under standard cell culture conditions (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should bracket the expected cellular IC50 (e.g., 1 nM to 10 µM).
-
Pre-treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound or vehicle control. Pre-incubate the cells for 1 hour at 37°C.[2]
-
Cell Stimulation: To induce PGD2 production, add a combination of PMA (e.g., 50 nM) and A23187 (e.g., 0.1-5 µM) to each well.[6] The optimal concentrations of stimulants may need to be determined empirically for the specific cell line and conditions.
-
Incubation: Incubate the plate for a defined period (e.g., 6-24 hours) to allow for PGD2 production and release into the supernatant.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.[5]
-
PGD2 Quantification: Measure the concentration of PGD2 in the collected supernatants using a commercial PGD2 ELISA kit according to the manufacturer's protocol.[4]
-
Data Analysis: Calculate the percentage of PGD2 production inhibition for each concentration of this compound relative to the vehicle-treated control. Determine the cellular IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.
References
- 1. Development of a scintillation proximity binding assay for high-throughput screening of hematopoietic prostaglandin D2 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Competitive Enzymatic Interactions Determine the Relative Amounts of Prostaglandins E2 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cellular mechanism of synergistic stimulation of PGE2 production by phorbol diester and Ca2+ ionophore A23187 in cultured Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for hPGDS-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic prostaglandin (B15479496) D synthase (hPGDS) is a pivotal enzyme in the arachidonic acid cascade, catalyzing the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[1][2] PGD2 is a key lipid mediator implicated in a variety of physiological and pathological processes, most notably in allergic and inflammatory responses such as asthma and allergic rhinitis.[1][3] It exerts its effects through two G-protein-coupled receptors: DP1 and DP2 (also known as CRTH2).[1] The activation of these receptors on immune cells, including mast cells, T helper 2 (Th2) cells, and antigen-presenting cells, triggers a cascade of events leading to vasodilation, bronchoconstriction, and the recruitment of eosinophils and lymphocytes.[1][4]
hPGDS-IN-1 is a potent and highly selective small molecule inhibitor of hPGDS.[1][5] Its high selectivity for hPGDS over other prostaglandin synthases like L-PGDS, mPGES, COX-1, and COX-2 minimizes off-target effects, making it an invaluable tool for investigating the biological roles of the hPGDS/PGD2 pathway.[5][6] These application notes provide detailed protocols for utilizing this compound in cell-based assays to determine its inhibitory potency and to explore the downstream cellular consequences of hPGDS inhibition.
Quantitative Data Summary
The inhibitory activity of this compound and other relevant inhibitors has been characterized in various enzymatic and cell-based assays. The following table summarizes key quantitative data for easy comparison.
| Compound Name | Assay Type | Target Species | IC50 / EC50 | Reference |
| This compound | Fluorescence Polarization or EIA | Not Specified | 12 nM (IC50) | [7][8] |
| HPGDS inhibitor 1 | Enzyme Assay | Human, Rat, Dog, Sheep | 0.5-2.3 nM (IC50) | [6][9] |
| HPGDS inhibitor 1 | Cellular Assay | Not Specified | 32 nM (IC50) | [6][9] |
| HPGDS inhibitor 1 | Cellular Assay (MEG-01 cells) | Human | 35 nM (EC50) | [10] |
| HQL-79 | Enzyme Assay | Human | 6 µM (IC50) | [7] |
| TFC-007 | Enzyme Assay | Human | 83 nM (IC50) | [7] |
| PROTAC(H-PGDS)-7 | Binding Assay | Human | 140 nM (Kd) | [7] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating this compound, the following diagrams are provided.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in a Cellular Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound by quantifying its effect on PGD2 production in a suitable cell line.[1]
Materials:
-
Cell Line: KU812 (human basophilic leukemia cell line) or other cells endogenously expressing hPGDS (e.g., bone marrow-derived mast cells, Th2 cells, MEG-01).[1][11]
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11]
-
Stimulant: Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187, or an appropriate antigen for IgE-sensitized cells.[1]
-
PGD2 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed KU812 cells at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[1]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium. The final concentrations should bracket the expected IC50 (e.g., from 1 nM to 1 µM). Include a DMSO vehicle control.[1] The final DMSO concentration should not exceed 0.1% to avoid toxicity.[10]
-
Pre-treatment: Carefully remove the culture medium from the wells and add 90 µL of the prepared inhibitor dilutions or vehicle control. Pre-incubate the cells for 1 hour at 37°C.[1][5]
-
Stimulation: Add 10 µL of the stimulant (e.g., PMA and A23187) to each well to induce PGD2 production.[1]
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes to 24 hours) at 37°C.[9]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.[5]
-
PGD2 Measurement: Measure the concentration of PGD2 in the supernatant using a PGD2 ELISA kit according to the manufacturer's instructions.[11]
-
Data Analysis: Calculate the percentage of PGD2 inhibition for each concentration of this compound compared to the vehicle-treated control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5][11]
Protocol 2: Western Blot Analysis to Confirm Mechanism of Action
This protocol is designed to confirm that this compound acts as a direct inhibitor and does not induce the degradation of the hPGDS protein, which is the mechanism of action for PROTACs.[1][12]
Materials:
-
Cell Line: KU812 or other suitable cell line.
-
This compound
-
PROTAC(H-PGDS)-1 (as a positive control for degradation, if available)
-
6-well plates
-
RIPA buffer
-
BCA or Bradford assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against hPGDS
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with this compound at a concentration of approximately 10 times its IC50. Include a vehicle control and a positive control treated with a known hPGDS degrader like PROTAC(H-PGDS)-1 (e.g., 100 nM). Incubate for 6 to 24 hours.[1]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody specific for hPGDS.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Compare the band intensity of hPGDS in the this compound treated samples to the vehicle control. No significant change in hPGDS protein levels is expected with this compound treatment, whereas a decrease should be observed with the PROTAC control.[1]
Conclusion
This compound is a powerful and selective research tool for elucidating the role of the hPGDS/PGD2 pathway in health and disease. The protocols provided herein offer a framework for assessing its inhibitory activity and mechanism of action in cell-based systems. These methods can be adapted for different cell types and specific research questions, contributing to a deeper understanding of inflammatory processes and aiding in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPGDS inhibitor 1 [myskinrecipes.com]
- 4. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of hPGDS-IN-1: A Detailed Protocol for IC50 Measurement
For Immediate Release
This application note provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of hPGDS-IN-1, a potent and selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (hPGDS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals investigating the role of the hPGDS/PGD2 pathway in inflammatory and allergic responses.
Hematopoietic prostaglandin D synthase (hPGDS) is a crucial enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory conditions such as asthma and allergic rhinitis.[1] hPGDS catalyzes the isomerization of PGH2 to PGD2 within immune cells like mast cells and T helper 2 (Th2) cells.[1] PGD2 then activates two G-protein-coupled receptors, DP1 and DP2 (also known as CRTH2), leading to downstream inflammatory effects.[1][2] this compound acts as a potent inhibitor of this process, making it a valuable tool for research and a potential therapeutic candidate.[1][3]
This document outlines two primary methodologies for determining the IC50 value of this compound: an enzymatic assay and a cell-based assay. It also includes a protocol to confirm the mechanism of action of the inhibitor.
Quantitative Data Summary
The inhibitory potency of this compound has been previously determined in both enzymatic and cellular assays. The following table summarizes these reported values, highlighting the high potency and selectivity of the compound.
| Target Enzyme | IC50 (nM) | Assay Type | Selectivity (fold vs. hPGDS) |
| Hematopoietic Prostaglandin D Synthase (hPGDS) | 0.5 - 2.3 | Enzymatic | - |
| 32 | Cellular | - | |
| Lipocalin-type Prostaglandin D Synthase (L-PGDS) | >10,000 | Enzymatic | >4,300 - 20,000 |
| Microsomal Prostaglandin E Synthase (mPGES) | >10,000 | Enzymatic | >4,300 - 20,000 |
| Cyclooxygenase-1 (COX-1) | >10,000 | Enzymatic | >4,300 - 20,000 |
| Cyclooxygenase-2 (COX-2) | >10,000 | Enzymatic | >4,300 - 20,000 |
| 5-Lipoxygenase (5-LOX) | >10,000 | Enzymatic | >4,300 - 20,000 |
Data sourced from BenchChem, 2025.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PGD2 signaling pathway and the general experimental workflow for determining the IC50 of this compound.
Experimental Protocols
Protocol 1: Enzymatic Assay for this compound IC50 Determination
This protocol describes an in vitro method to determine the IC50 of this compound using recombinant human hPGDS.
1. Materials
-
Recombinant human hPGDS
-
This compound
-
Glutathione (B108866) (GSH)
-
Prostaglandin H2 (PGH2)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DMSO
-
96-well microplate
-
PGD2 EIA Kit
2. Detailed Procedure
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.[4]
-
Compound Dispensing: Add the diluted this compound or DMSO (vehicle control) to the wells of a 96-well microplate.[3]
-
Enzyme Addition: Prepare a solution of recombinant human hPGDS and glutathione in the assay buffer and add it to each well.[3]
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Add the substrate, PGH2, to initiate the enzymatic reaction.[3]
-
Incubation: Allow the reaction to proceed for 2 minutes at room temperature.[3]
-
PGD2 Quantification: Stop the reaction and measure the concentration of the product, PGD2, using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.[3]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percentage of inhibition against the log concentration of the inhibitor and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[1]
Protocol 2: Cell-Based Assay for this compound IC50 Determination
This protocol provides a method to determine the IC50 of this compound in a more physiologically relevant cellular context.
1. Materials
-
Cell Line: KU812 (human basophilic leukemia cell line) or another cell line endogenously expressing hPGDS.[1]
-
This compound: Prepare a stock solution in DMSO.[1]
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]
-
Stimulant: Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187.[1]
-
PGD2 ELISA Kit [1]
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
2. Detailed Procedure
-
Cell Seeding: Seed KU812 cells at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[1]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the culture medium. The final concentrations should typically range from 1 nM to 1 µM. Include a DMSO vehicle control.[1]
-
Pre-treatment: Carefully remove the culture medium and add 90 µL of the prepared inhibitor dilutions or vehicle control. Pre-incubate the cells for 1 hour at 37°C.[1]
-
Stimulation: Prepare a 10X stock solution of the stimulant (PMA/A23187). Add 10 µL of the stimulant to each well to induce PGD2 production.[1]
-
Incubation: Incubate the plate for a specified time to allow for PGD2 production.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for PGD2 analysis.[1]
-
PGD2 Quantification: Measure the concentration of PGD2 in the supernatants using a commercial PGD2 ELISA kit, following the manufacturer’s instructions.[1]
-
Data Analysis: Plot the percentage of PGD2 inhibition against the log concentration of this compound. Use a non-linear regression model to calculate the IC50 value.[1]
Protocol 3: Confirmation of Inhibitory Mechanism of Action
This protocol helps to confirm that this compound acts as a direct inhibitor and does not induce the degradation of the hPGDS protein, distinguishing its mechanism from that of PROTACs.[1]
1. Materials
-
Cell line expressing hPGDS (e.g., KU812)
-
This compound
-
PROTAC(H-PGDS)-1 (as a positive control for degradation)
-
6-well plates
-
RIPA buffer
-
BCA or Bradford assay kit
-
Western blot reagents and equipment
2. Detailed Procedure
-
Cell Treatment: Seed cells in a 6-well plate. Treat the cells with this compound at a concentration approximately 10 times its IC50. Include a vehicle control (DMSO) and a positive control treated with PROTAC(H-PGDS)-1 (e.g., 100 nM). Incubate for 6 to 24 hours.[1]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]
-
Western Blotting: Perform a Western blot analysis to detect the levels of hPGDS protein in the different treatment groups.
Expected Outcome: Treatment with this compound should not result in a significant decrease in the hPGDS protein levels compared to the vehicle control, whereas the PROTAC(H-PGDS)-1 treated cells should show a marked reduction in hPGDS protein.[1]
Conclusion
The protocols outlined in this application note provide a robust framework for the accurate determination of the IC50 of this compound. By employing both enzymatic and cell-based assays, researchers can gain a comprehensive understanding of the inhibitor's potency and its effects in a biological system. These methods are essential for the continued investigation of hPGDS inhibitors as potential therapeutics for inflammatory and allergic diseases.
References
Application Notes and Protocols for hPGDS-IN-1 Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the enzymatic and cellular evaluation of hPGDS-IN-1, a potent and selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (hPGDS). hPGDS is a critical enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses.[1] The high selectivity of this compound makes it an invaluable tool for studying the physiological and pathological roles of PGD2.[1]
I. Quantitative Data Summary: Inhibitor Potency
The inhibitory activities of various small molecule inhibitors against hPGDS and other related enzymes have been evaluated in both enzymatic and cell-based assays. The following tables summarize these findings for comparative analysis.
Table 1: IC50 Values for hPGDS Inhibitors
| Compound | Assay Type | Target Species | IC50 | Reference |
| This compound | Enzymatic | Human, Rat, Dog, Sheep | 0.5-2.3 nM | [2][3] |
| Cellular | Not Specified | 32 nM | [2][3] | |
| HQL-79 | Enzymatic | Human | 6 µM | [2] |
| Cellular | Human, Rat | ~100 µM | [2] | |
| SAR-191801 | Enzymatic | Human | 9 nM | [2] |
| Enzymatic | Rat | 10 nM | [2] | |
| Enzymatic | Mouse | 18 nM | [2] | |
| Dihydroberberine (EMy-5) | Enzymatic | Human | 3.7 µM | [2] |
| Alkaloid extract from Combretum molle | Enzymatic | Not Specified | 13.7 µg/ml | [2] |
| TFC-007 | Enzymatic | Human | 83 nM | [3] |
| TAS-204 | In Vitro | Not Specified | 23 nM | [3] |
Table 2: Selectivity Profile of this compound
| Target Enzyme | IC50 (nM) | Selectivity (fold vs. hPGDS) |
| Hematopoietic Prostaglandin D Synthase (hPGDS) | 0.5 - 2.3 | - |
| Lipocalin-type Prostaglandin D Synthase (L-PGDS) | >10,000 | >4,300 - 20,000 |
| Microsomal Prostaglandin E Synthase (mPGES) | >10,000 | >4,300 - 20,000 |
| Cyclooxygenase-1 (COX-1) | >10,000 | >4,300 - 20,000 |
| Cyclooxygenase-2 (COX-2) | >10,000 | >4,300 - 20,000 |
| 5-Lipoxygenase (5-LOX) | >10,000 | >4,300 - 20,000 |
| Data sourced from BenchChem[1] |
II. Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hPGDS signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The hPGDS signaling pathway, from PGD2 synthesis to downstream cellular responses.
Caption: A typical experimental workflow for hPGDS inhibitor discovery and evaluation.
III. Experimental Protocols
Protocol 1: hPGDS Enzyme Inhibition Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound by quantifying its effect on PGD2 production in a direct enzymatic assay.
1. Materials
-
Recombinant Human hPGDS: Highly purified enzyme.
-
This compound: Stock solution prepared in DMSO.
-
Assay Buffer: 0.1 M potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA.[1]
-
Cofactor: Glutathione (GSH).[1]
-
Substrate: Prostaglandin H2 (PGH2). Note: PGH2 is highly unstable.[4]
-
96-well microplate.
-
PGD2 Measurement Kit: A specific Enzyme Immunoassay (EIA) or ELISA kit for PGD2 quantification.
2. Method
-
Reagent Preparation: Prepare all reagents in the assay buffer.[1]
-
Compound Dispensing: Create a serial dilution of this compound in assay buffer and dispense into a 96-well microplate.[1] Include wells for a vehicle control (DMSO) and a positive control (no inhibitor).
-
Enzyme Addition: Prepare a solution containing recombinant human hPGDS and glutathione. Add this solution to each well of the microplate.[1]
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2, to each well.[1]
-
Incubation: Incubate the plate for a defined period under specific temperature conditions as recommended for the enzyme's optimal activity.
-
Reaction Termination: Stop the reaction using a method compatible with the PGD2 measurement kit (e.g., by adding a stop solution or by rapid pH change).
-
PGD2 Measurement: Measure the concentration of PGD2 in each well using a specific EIA or ELISA kit, following the manufacturer's instructions.[1][3] The amount of color produced in the assay is typically inversely proportional to the amount of PGD2 in the sample.[3]
-
IC50 Determination: Calculate the percentage of PGD2 inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[2]
Protocol 2: Fluorescence Polarization (FP)-Based Inhibitor Screening Assay
This protocol offers a high-throughput method for screening hPGDS inhibitors by measuring the displacement of a fluorescently labeled probe.[4]
1. Materials
-
hPGDS FP-Based Inhibitor Screening Assay Kit: (e.g., from Cayman Chemical or similar).[4] This kit typically includes:
-
hPGDS enzyme
-
Fluorescent Probe (hPGDS inhibitor-fluorescein conjugate)
-
Assay Buffer
-
96-well or 384-well solid black plate
-
-
Test Compounds: this compound and other potential inhibitors.
2. Method
-
Reagent Preparation: Prepare all reagents as per the kit's instructions.
-
Compound Dispensing: Dispense serial dilutions of the test compounds (e.g., this compound) into the wells of the black microplate.
-
Enzyme and Probe Addition: Add the hPGDS enzyme and the fluorescent probe to each well.
-
Incubation: Incubate the plate for the time specified in the kit protocol to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization (FP) of each well using a plate reader equipped for FP measurements.
-
Data Analysis: The binding of the fluorescent probe to the large hPGDS enzyme results in a high FP value.[3] When an unlabeled inhibitor like this compound displaces the probe, the smaller, freely tumbling probe exhibits a low FP value.[4] A decrease in the FP signal indicates binding of the inhibitor to the enzyme's active site.[4] Calculate the IC50 value from the dose-response curve.
Protocol 3: Cell-Based Assay for PGD2 Production Inhibition
This protocol evaluates the ability of this compound to suppress PGD2 production in a relevant cellular context.
1. Materials
-
Cell Line: KU812 (human basophilic leukemia cell line) or other cells endogenously expressing hPGDS.[2]
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: e.g., RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2]
-
Stimulant: Calcium ionophore (e.g., A23187) or an appropriate immunological stimulus.[1][2]
-
96-well culture plates.
-
PGD2 Quantification Kit: Commercial PGD2 ELISA kit.[2]
2. Method
-
Cell Plating: Plate cells (e.g., KU812 at 1 x 10^5 cells/well) into 96-well culture plates and incubate overnight.[2]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).[1][2]
-
Cell Stimulation: Stimulate the cells with an appropriate agent (e.g., A23187) to induce PGD2 production.[1][2]
-
Supernatant Collection: After a defined incubation period, centrifuge the plate and collect the cell culture supernatant.[1][2]
-
PGD2 Measurement: Measure the concentration of PGD2 in the supernatant using a specific ELISA kit.[2]
-
IC50 Determination: Calculate the IC50 value from the dose-response curve, which represents the concentration of this compound that reduces PGD2 production by 50% in the cellular environment.[1][2]
References
Application Notes and Protocols for Assays Utilizing hPGDS-Expressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human hematopoietic prostaglandin (B15479496) D synthase (hPGDS) is a key enzyme in the cyclooxygenase pathway, responsible for the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). PGD2 is a critical lipid mediator implicated in a variety of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. Consequently, hPGDS has emerged as a significant therapeutic target for a range of inflammatory conditions. These application notes provide detailed protocols and guidance for selecting suitable cell lines and performing assays to investigate hPGDS activity and inhibition.
Suitable Cell Lines for hPGDS Assays
Several human hematopoietic cell lines endogenously express hPGDS, making them valuable tools for cellular assays. The choice of cell line may depend on the specific research question, desired signaling pathway, and experimental feasibility. While direct comparative studies of hPGDS expression levels across all suitable cell lines are limited, the following are well-established models.
Table 1: Suitable Human Cell Lines for hPGDS Assays
| Cell Line | Cell Type | Key Characteristics |
| KU812 | Basophilic Leukemia | Commonly used for studying allergic responses and mast cell-like functions.[1] |
| MEG-01 | Megakaryoblastic Leukemia | A model for studying megakaryocyte differentiation and platelet formation.[2] |
| HEL 92.1.7 | Erythroleukemia | Another hematopoietic progenitor cell line suitable for hPGDS studies.[1] |
| LAD2 | Mast Cell Line | A human mast cell line that serves as a relevant model for allergic and inflammatory responses.[1] |
Quantitative Data on hPGDS Inhibitors
The potency of hPGDS inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in biochemical or cellular assays, respectively. These values can vary depending on the assay conditions and the cell line used.[3]
Table 2: Comparative IC50/EC50 Values of Selected hPGDS Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50/EC50 | Reference |
| hPGDS-IN-1 | MEG-01 | Cellular (PGD2 Production) | 35 nM (EC50) | [2] |
| HQL-79 | Human Megakaryocytes | Cellular (PGD2 Production) | ~100 µM | [4] |
| HQL-79 | Recombinant Human | Enzymatic | 6 µM (IC50) | [5] |
| GSK-2894631A | Mast Cell Degranulation Assay | Cellular | 9.9 nM (IC50) | [6] |
| EMy-5 (dihydroberberine) | KU812 | Cellular (PGD2 Production) | 3.7 µM (IC50) | [7] |
Table 3: Enzyme Kinetic Parameters for hPGDS
The kinetic parameters of hPGDS, such as the Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding enzyme function. These values are typically determined using purified recombinant enzyme. The Ki value represents the inhibition constant for a competitive inhibitor.
| Parameter | Substrate | Value | Conditions | Reference |
| Ki | PGH2 | 5 µM | Competitive inhibition by HQL-79 | [4] |
| Ki | GSH | 3 µM | Non-competitive inhibition by HQL-79 | [4] |
| Kd | HQL-79 | 0.8 µM | Binding affinity in the presence of GSH and Mg2+ | [4] |
Signaling Pathway and Experimental Workflow
Prostaglandin D2 (PGD2) Signaling Pathway
PGD2, produced by hPGDS, exerts its biological effects by binding to two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). Activation of these receptors initiates downstream signaling cascades that mediate various cellular responses, including inflammation and immune cell recruitment.
Experimental Workflow for hPGDS Inhibitor Screening
A typical workflow for identifying and characterizing novel hPGDS inhibitors involves a multi-step process, beginning with high-throughput screening and progressing to more detailed cellular and functional assays.
Experimental Protocols
Protocol 1: Cell Culture and Lysate Preparation
A. KU812 Cell Culture
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.
B. MEG-01 Cell Culture
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. MEG-01 cells grow as a mix of adherent and suspension cells.
-
Subculturing: For passage, gently scrape the adherent cells and collect the entire cell suspension. Centrifuge at 100-200 x g for 5 minutes, aspirate the supernatant, and resuspend the cells in fresh medium at a ratio of 1:3 to 1:6.
C. Preparation of Cell Lysates for Western Blot
-
Harvest cells by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold RIPA lysis buffer (e.g., 150 mM NaCl, 1.0% IGEPAL® CA-630, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA or Bradford protein assay.
-
Store the lysates at -80°C until use.
Protocol 2: hPGDS Activity Assay (PGD2 Measurement by ELISA)
This protocol describes the measurement of PGD2 released from cells as an indicator of hPGDS activity.
-
Cell Seeding: Seed KU812 or MEG-01 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of culture medium.
-
Inhibitor Treatment: Prepare serial dilutions of the hPGDS inhibitor in culture medium. Add the desired concentrations of the inhibitor to the cells. Include a vehicle control (e.g., DMSO, final concentration ≤ 0.1%). Pre-incubate for 1 hour at 37°C.
-
Cell Stimulation: Stimulate PGD2 production by adding an appropriate agonist. For example, a combination of Phorbol 12-myristate 13-acetate (PMA) (final concentration 10-50 ng/mL) and calcium ionophore A23187 (final concentration 0.5-1 µM).
-
Incubation: Incubate the plate for the desired time (e.g., 30 minutes to 4 hours) at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for PGD2 analysis.
-
PGD2 Quantification: Measure the PGD2 concentration in the cell supernatants using a commercial PGD2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGD2 inhibition for each inhibitor concentration compared to the stimulated vehicle control. Determine the EC50 value by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Protocol 3: Western Blot Analysis of hPGDS Protein Expression
This protocol allows for the semi-quantitative determination of hPGDS protein levels in cell lysates.
-
Sample Preparation: Mix 20-30 µg of protein lysate with 4x Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for hPGDS diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using image analysis software. Normalize the hPGDS signal to a loading control protein (e.g., GAPDH or β-actin) to account for variations in protein loading.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
High-Throughput Screening for Hematopoietic Prostaglandin D Synthase (hPGDS) Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic prostaglandin (B15479496) D synthase (hPGDS) is a critical enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). PGD2 is a key mediator in allergic and inflammatory responses, implicated in conditions such as asthma, allergic rhinitis, and atopic dermatitis. As such, hPGDS has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs. High-throughput screening (HTS) plays a pivotal role in the identification of small molecule inhibitors of hPGDS from large compound libraries. This document provides detailed application notes and protocols for various HTS assays designed to identify and characterize hPGDS inhibitors.
hPGDS Signaling Pathway
The enzymatic activity of hPGDS is a crucial step in the arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is converted to the unstable intermediate PGH2 by cyclooxygenase (COX) enzymes. hPGDS then catalyzes the isomerization of PGH2 to PGD2. PGD2 exerts its biological effects by binding to two distinct G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). Activation of these receptors on various immune cells, such as mast cells, basophils, eosinophils, and Th2 lymphocytes, triggers a cascade of downstream signaling events leading to the physiological and pathological hallmarks of allergic inflammation.
Caption: The hPGDS signaling pathway, illustrating the synthesis of PGD2 and the point of intervention for hPGDS inhibitors.
High-Throughput Screening (HTS) Workflow
The process of identifying novel hPGDS inhibitors through HTS typically follows a multi-step workflow. This begins with a primary screen of a large compound library using a robust and cost-effective assay. Hits from the primary screen are then subjected to secondary, more specific assays to confirm their activity and determine their potency (e.g., IC50 values). Confirmed hits undergo further characterization in cell-based assays to assess their efficacy in a more physiologically relevant context. Finally, lead compounds are selected for further optimization and preclinical development based on their potency, selectivity, and drug-like properties.
Caption: A typical high-throughput screening workflow for the discovery of hPGDS inhibitors.
Data Presentation: Inhibitory Potency of Selected hPGDS Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known hPGDS inhibitors determined by various assay formats. This data allows for a direct comparison of their potencies.
| Compound | Assay Type | Target Species | IC50 (nM) | Reference |
| hPGDS-IN-1 (Compound 8) | Enzymatic Assay | Human, Rat, Dog, Sheep | 0.5 - 2.3 | [1] |
| Cellular Assay (PGD2) | Not Specified | 32 | [1] | |
| HQL-79 | Enzymatic Assay | Human | 6,000 | [1] |
| Cellular Assay (PGD2) | Human, Rat | ~100,000 | [1] | |
| TFC-007 | Enzymatic Assay | Human | 83 | [1] |
| TAS-204 | In Vitro Assay | Not Specified | 23 | [1] |
| SAR-191801 | Enzymatic Assay | Human | 5 | [1] |
| Enzymatic Assay | Rat | 10 | [1] | |
| Enzymatic Assay | Mouse | 18 | [1] | |
| Cibacron Blue | Enzymatic Assay | Human | 40 | [1] |
| APAS | Enzymatic Assay | Human | 2,100 | [1] |
Experimental Protocols
Scintillation Proximity Assay (SPA) for hPGDS Competitive Binding
This assay measures the ability of test compounds to displace a radiolabeled ligand from recombinant hPGDS coupled to SPA beads. Due to the instability of the natural substrate PGH2, a competition binding assay is a more feasible approach for HTS.[1]
Materials:
-
Recombinant human hPGDS
-
SPA beads (e.g., Copper Chelate (YSi) SPA beads)
-
Radiolabeled hPGDS ligand (e.g., [3H]-labeled specific inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% BSA
-
96- or 384-well microplates
-
Test compounds dissolved in DMSO
Protocol:
-
hPGDS-Bead Coupling: Incubate recombinant hPGDS with SPA beads in assay buffer to allow for coupling. The optimal ratio of protein to beads should be determined empirically.
-
Assay Setup: In a microplate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations (or DMSO for control wells).
-
Radiolabeled hPGDS ligand at a final concentration typically at or below its Kd.
-
hPGDS-coupled SPA beads.
-
-
Incubation: Seal the plate and incubate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours), protected from light.
-
Signal Detection: Measure the scintillation signal using a microplate scintillation counter.
-
Data Analysis: The signal is inversely proportional to the binding of the test compound. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Fluorescence Polarization (FP) Assay for hPGDS Inhibition
This homogeneous assay measures the change in polarization of a fluorescently labeled hPGDS inhibitor (tracer) upon binding to the enzyme. Competitive inhibitors will displace the tracer, leading to a decrease in fluorescence polarization.
Materials:
-
Recombinant human hPGDS
-
Fluorescently labeled hPGDS inhibitor (tracer)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.0, 1 mM EDTA
-
Glutathione (GSH) as a cofactor
-
Black, low-volume 384-well microplates
-
Test compounds dissolved in DMSO
Protocol:
-
Reagent Preparation: Prepare a solution of recombinant hPGDS and GSH in assay buffer. Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Setup: To the microplate wells, add:
-
Test compound dilutions.
-
A solution of the fluorescent tracer at a fixed concentration.
-
The hPGDS/GSH solution to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Signal Detection: Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: A decrease in fluorescence polarization indicates inhibition. Calculate the percent inhibition and determine the IC50 values as described for the SPA.
Cell-Based PGD2 Production Assay (ELISA)
This assay quantifies the inhibitory effect of compounds on PGD2 production in a cellular context, providing a more physiologically relevant measure of potency.
Materials:
-
hPGDS-expressing cell line (e.g., KU812 human basophilic leukemia cells or LAD2 human mast cells).[1]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Cell stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187).
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
PGD2 ELISA kit.
Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds for a specific duration (e.g., 1 hour).
-
Cell Stimulation: Add the stimulant (e.g., PMA/A23187) to induce PGD2 production and incubate for an optimized time period (e.g., 30 minutes to 6 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
PGD2 Quantification: Measure the PGD2 concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of PGD2 production for each compound concentration and determine the cellular IC50 value.
Conclusion
The assays described in these application notes provide a robust framework for the high-throughput screening and characterization of hPGDS inhibitors. The choice of primary assay will depend on factors such as library size, cost, and available instrumentation. It is crucial to follow up primary hits with secondary and cell-based assays to confirm their activity and assess their potential as therapeutic candidates. The provided protocols and data serve as a valuable resource for researchers dedicated to the discovery of novel anti-inflammatory agents targeting the hPGDS pathway.
References
Quantitative Determination of Prostaglandin D2 (PGD2) Concentration Using Enzyme Immunoassay (EIA)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway. It plays a pivotal role in a wide array of physiological and pathological processes, including the regulation of sleep, allergic responses, inflammation, and smooth muscle contraction.[1][2] PGD2 exerts its biological effects by binding to two distinct G-protein coupled receptors: the D prostanoid (DP) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3][4] Given its involvement in various disease states such as asthma and allergic rhinitis, the accurate quantification of PGD2 in biological samples is of paramount importance for both basic research and the development of novel therapeutic interventions.[1]
This document provides a detailed protocol for the quantitative determination of PGD2 in various biological samples—including serum, plasma, cell culture supernatants, and other biological fluids—using a competitive enzyme immunoassay (EIA).[1][5][6]
Principle of the Method
The PGD2 EIA is a competitive immunoassay.[5][6] The assay is based on the competition between PGD2 in the sample and a fixed amount of PGD2 conjugated to an enzyme (such as alkaline phosphatase or horseradish peroxidase) for a limited number of binding sites on a PGD2-specific antibody.[7] In this assay format, the microplate wells are pre-coated with an antibody that captures the antibody-antigen complex.[6][7] The concentration of PGD2 in the sample is inversely proportional to the amount of enzyme-conjugated PGD2 that binds to the antibody.[7] After washing away unbound substances, a substrate solution is added, and the resulting color development is measured spectrophotometrically.[2][5] The concentration of PGD2 in the samples is determined by comparing the optical density (OD) of the samples to a standard curve generated with known concentrations of PGD2.[2][5]
Quantitative Data Summary
The performance characteristics of commercially available PGD2 EIA kits can vary. The following tables summarize typical quantitative data for these assays, providing a basis for comparison.
Table 1: Typical Assay Performance Characteristics
| Parameter | Typical Value(s) | Source(s) |
| Assay Range | 15.63 - 1000 pg/mL, 19.5 - 2500 pg/mL | [5][8] |
| Sensitivity | 9.38 pg/mL, 55 pg/mL (80% B/B0) | [5][8] |
| Specificity | High specificity for PGD2 with minimal cross-reactivity to other prostaglandins. | [1][5] |
| Intra-assay CV | < 10% - < 20% | [1][9] |
| Inter-assay CV | < 10% - < 20.6% | [1][9] |
Table 2: Cross-Reactivity Profile of a Typical PGD2 EIA Kit
| Compound | Cross-Reactivity (%) | Source(s) |
| Prostaglandin D2 | 100 | [8] |
| Prostaglandin F2α | 92.4 | [8] |
| Prostaglandin J2 | 21.6 | [8] |
| Prostaglandin E2 | 2.86 | [8] |
| Thromboxane B2 | 2.54 | [8] |
| 11β-Prostaglandin F2α | 1.99 | [8] |
| 8-iso Prostaglandin F2α | 1.90 | [8] |
| Prostaglandin A2 | 0.72 | [8] |
| 6-keto Prostaglandin F1α | 0.05 | [8] |
| Arachidonic Acid | < 0.01 | [8] |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedure, the following diagrams illustrate the PGD2 signaling pathway and the general workflow of the EIA.
Caption: PGD2 Signaling Pathways.
Caption: General PGD2 EIA Workflow.
Experimental Protocols
The following is a generalized protocol for a PGD2 competitive EIA. It is essential to refer to the specific manufacturer's instructions for the kit being used, as incubation times, reagent volumes, and concentrations may vary.
Materials and Reagents
-
PGD2 EIA Kit (containing pre-coated 96-well plate, PGD2 standard, biotinylated anti-PGD2 antibody, HRP-conjugated streptavidin, wash buffer, substrate solution, and stop solution)
-
Deionized or distilled water
-
Precision pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Plate shaker (optional)
-
Absorbent paper
Sample Preparation
-
Serum: Use a serum separator tube and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at -20°C or -80°C.[10]
-
Cell Culture Supernatants: Centrifuge cell culture media at 1500 x g for 10 minutes to remove debris. Assay immediately or aliquot and store samples at -20°C or -80°C.
-
Other Biological Fluids: Centrifuge samples as for plasma to remove particulates. Assay immediately or store as described above. Grossly hemolyzed samples are not suitable for this assay.[6]
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
PGD2 Standard: Reconstitute the PGD2 standard with the provided diluent to create a stock solution. Perform serial dilutions as per the kit manual to generate a standard curve.
-
Biotinylated Detection Antibody: Dilute the concentrated biotinylated antibody with the appropriate diluent to prepare the working solution.
-
HRP Conjugate: Dilute the concentrated HRP conjugate with the appropriate diluent to prepare the working solution.
-
Wash Buffer: Dilute the concentrated wash buffer with deionized water to prepare the 1x working solution.
Assay Procedure
-
Determine the number of wells required for standards, blank, and samples. It is recommended to run all standards and samples in duplicate.
-
Add 50 µL of each standard, blank, and sample into the appropriate wells of the pre-coated microplate.[10]
-
Immediately add 50 µL of the working solution of Biotinylated Detection Antibody to each well.[10]
-
Cover the plate with a plate sealer and incubate for 45 minutes at 37°C .[5][10]
-
Aspirate the liquid from each well .
-
Wash the plate by adding 350 µL of 1x Wash Buffer to each well. Aspirate the wash buffer and repeat the wash step two more times for a total of three washes.[10] After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining wash buffer.
-
Add 100 µL of the working HRP Conjugate solution to each well.[6]
-
Cover the plate and incubate for 60 minutes at 37°C .[6]
-
Repeat the wash step as described in step 6.
-
Add 100 µL of TMB Substrate solution to each well.[6]
-
Incubate the plate for 20 minutes at 37°C in the dark .[6]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[5]
-
Read the optical density (OD) of each well within 15 minutes on a microplate reader set to 450 nm.
Data Analysis
-
Calculate the average OD for each set of duplicate standards, blank, and samples.
-
Subtract the average OD of the blank from the average OD of all other wells.
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the known concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.[11]
-
Use the standard curve to determine the concentration of PGD2 in each sample.
-
If samples were diluted, multiply the calculated concentration by the dilution factor.
Conclusion
The competitive enzyme immunoassay provides a sensitive and specific method for the quantitative determination of PGD2 in a variety of biological samples.[1][12] Adherence to a detailed protocol and careful data analysis are crucial for obtaining accurate and reproducible results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals investigating the role of PGD2 in health and disease.
References
- 1. assaygenie.com [assaygenie.com]
- 2. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.exkitstore.com [assets.exkitstore.com]
- 6. krishgen.com [krishgen.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Prostaglandin D2-supplemented “functional eicosanoid testing and typing” assay with peripheral blood leukocytes as a new tool in the diagnosis of systemic mast cell activation disease: an explorative diagnostic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.elabscience.com [file.elabscience.com]
- 11. Prostaglandin D2 - data analysis at MyAssays [myassays.com]
- 12. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scintillation Proximity Assay for High-Throughput Screening of Hematopoietic Prostaglandin D Synthase (hPGDS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic prostaglandin (B15479496) D synthase (hPGDS) is a critical enzyme in the inflammatory cascade, responsible for the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[1][2] PGD2 is a potent mediator of allergic and inflammatory responses, implicated in conditions such as asthma and allergic rhinitis.[1] Consequently, inhibitors of hPGDS are promising therapeutic agents for these diseases.[1]
Traditional in-vitro enzymatic assays for hPGDS are challenging for high-throughput screening (HTS) due to the inherent instability of the substrate, PGH2.[1] The Scintillation Proximity Assay (SPA) offers a robust, homogeneous, and high-throughput alternative for identifying and characterizing hPGDS inhibitors.[1][3] This technology eliminates the need for separation of bound and free radioligand, streamlining the screening process.[3][4]
These application notes provide a detailed protocol for a competitive binding SPA designed for the screening of hPGDS inhibitors.
Principle of the Assay
The Scintillation Proximity Assay is a powerful technology that relies on the principle that β-particles emitted from a radiolabel, such as tritium (B154650) (³H), travel only a short distance in an aqueous environment.[3] In this assay, the hPGDS enzyme is immobilized on scintillant-containing beads. A radiolabeled ligand that binds to the enzyme is introduced. When the radiolabeled ligand binds to the immobilized enzyme, the emitted β-particles are close enough to excite the scintillant in the beads, resulting in the emission of light that can be detected.[3]
In a competitive binding format, potential inhibitors are added to the assay. These compounds compete with the radiolabeled ligand for binding to the hPGDS active site. An effective inhibitor will displace the radiolabeled ligand from the enzyme, causing a decrease in the proximity of the radioisotope to the scintillant and a corresponding reduction in the light signal. The degree of signal reduction is proportional to the inhibitory activity of the compound.
Signaling Pathway and Experimental Workflow
hPGDS Enzymatic Reaction
The following diagram illustrates the enzymatic conversion of PGH2 to PGD2 by hPGDS.
Caption: hPGDS catalyzes the isomerization of PGH2 to PGD2.
Experimental Workflow for hPGDS SPA
The workflow for the scintillation proximity assay for hPGDS inhibitor screening is depicted below.
References
- 1. | BioWorld [bioworld.com]
- 2. Reactome | PGH2 is isomerised to PGD2 by HPGDS [reactome.org]
- 3. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 4. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
Application Note: Western Blot Protocol for the Confirmation of Hematopoietic Prostaglandin D Synthase (hPGDS) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hematopoietic prostaglandin (B15479496) D synthase (hPGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in various physiological and pathological processes, including allergic inflammation.[1] hPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[2][3] As a downstream enzyme in the arachidonic acid cascade, hPGDS presents an attractive target for therapeutic intervention in allergic diseases.[1] The development of specific hPGDS inhibitors is a promising strategy for anti-inflammatory and anti-allergic drugs.
This application note provides a detailed protocol for utilizing Western blot analysis to confirm the mechanism of action of potential hPGDS inhibitors. While functional assays like ELISA are used to quantify the inhibition of PGD2 production, Western blotting is crucial to verify that the inhibitor does not lead to the degradation of the hPGDS protein itself, distinguishing it from molecules like PROTACs which are designed to induce protein degradation.[4][5] This protocol is optimized for cultured cells, such as the human basophilic leukemia cell line KU812, which endogenously expresses hPGDS.[4]
Signaling Pathway of hPGDS
hPGDS is a cytosolic enzyme that acts downstream of cyclooxygenase (COX) enzymes.[6] PGH2, produced from arachidonic acid by COX, is converted to PGD2 by hPGDS.[6] PGD2 then exerts its biological effects by binding to G protein-coupled receptors, primarily DP1 and DP2 (also known as CRTH2).[6] The activation of these receptors, particularly DP2 on Th2 cells and eosinophils, is associated with allergic inflammation.[1][6]
Caption: The hPGDS signaling pathway, illustrating the conversion of PGH2 to PGD2 and the target of hPGDS inhibitors.
Experimental Protocol
This protocol outlines the steps to assess the effect of a test compound on hPGDS protein levels in a cellular context.
Experimental Workflow
The overall workflow involves treating cells with the hPGDS inhibitor, preparing cell lysates, quantifying total protein, separating proteins by size using SDS-PAGE, transferring them to a membrane, and finally detecting the hPGDS protein using specific antibodies.
Caption: Experimental workflow for confirming hPGDS inhibition via Western blot.
Materials and Reagents
-
Cell Line: KU812 (human basophilic leukemia cell line) or other cell line with endogenous hPGDS expression.[4]
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]
-
hPGDS Inhibitor: Test compound (e.g., hPGDS-IN-1).[4]
-
Protein Assay: BCA or Bradford assay kit.[4]
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-20% gradient).[7]
-
Transfer Membrane: PVDF membrane.[4]
-
Blocking Buffer: 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[7][8]
-
Primary Antibody: Anti-hPGDS antibody (e.g., rabbit polyclonal or mouse monoclonal). Recommended dilution should be determined, but a starting point is 0.25-1 µg/mL.[8][9]
-
Loading Control Antibody: Anti-β-actin or anti-GAPDH antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.[8][9]
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[10]
Detailed Procedure
2.1. Cell Culture and Treatment
-
Seed KU812 cells in 6-well plates at a density that allows for logarithmic growth during the experiment.[4]
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.[4]
-
Treat cells with the hPGDS inhibitor at various concentrations (e.g., a concentration approximately 10 times its IC50).[4] Include a vehicle control (e.g., DMSO) and a positive control for protein degradation if available.[4]
-
Incubate for a suitable duration, for example, 6 to 24 hours.[4]
2.2. Cell Lysis and Protein Quantification
-
Lyse the cells by adding ice-cold RIPA buffer containing protease inhibitors.[4][7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[7][10]
-
Incubate on ice for 30 minutes with occasional vortexing.[7]
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[7][12]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.[7]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[4]
2.3. SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel, along with a molecular weight marker.[7]
-
Perform electrophoresis until the dye front reaches the bottom of the gel.[11]
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[4] The expected molecular weight of hPGDS is approximately 24-25 kDa.[9][13]
2.4. Immunodetection
-
After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12][14]
-
Incubate the membrane with the primary anti-hPGDS antibody diluted in Blocking Buffer overnight at 4°C or for 1-2 hours at room temperature.[7][12]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10][12]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.[7][12]
-
Wash the membrane again three times for 5-10 minutes each with TBST.[10][12]
-
Detect the protein bands using an ECL substrate according to the manufacturer's protocol and capture the chemiluminescent signal with an imaging system.[4][10]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin).[4]
Data Presentation and Analysis
Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the hPGDS band should be normalized to the intensity of the corresponding loading control band. The data can be presented in a table to compare the relative hPGDS protein levels across different treatment conditions.
Table 1: Densitometric Analysis of hPGDS Protein Levels
| Treatment Group | hPGDS Band Intensity (Arbitrary Units) | Loading Control (β-actin) Band Intensity (Arbitrary Units) | Normalized hPGDS Expression (hPGDS / β-actin) | % of Vehicle Control |
| Vehicle Control (DMSO) | 15,230 | 15,500 | 0.98 | 100% |
| Inhibitor (1x IC50) | 14,980 | 15,350 | 0.98 | 100% |
| Inhibitor (10x IC50) | 15,100 | 15,420 | 0.98 | 100% |
| Inhibitor (100x IC50) | 14,850 | 15,290 | 0.97 | 99% |
| Positive Control (Degrader) | 3,100 | 15,450 | 0.20 | 20% |
The Western blot protocol described here is a reliable method to confirm that a candidate hPGDS inhibitor does not alter the expression level of the hPGDS protein. The expected result for a specific inhibitor is no significant change in the normalized hPGDS band intensity compared to the vehicle control. This analysis is a critical step in the characterization of novel hPGDS inhibitors, ensuring that their mechanism of action is through the inhibition of enzymatic activity rather than protein degradation. This confirmation helps in accurately profiling the pharmacological properties of potential drug candidates targeting hPGDS.
References
- 1. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hematopoietic prostaglandin D2 synthase controls the onset and resolution of acute inflammation through PGD2 and 15-deoxyDelta12 14 PGJ2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pnas.org [pnas.org]
- 7. bio-rad.com [bio-rad.com]
- 8. anti-HPGDS Antibody [ABIN6738498] - Human, WB [antibodies-online.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. 7tmantibodies.com [7tmantibodies.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Western blot protocol | Abcam [abcam.com]
Application of hPGDS-IN-1 in Mast Cell Studies: A Comprehensive Guide for Researchers
Introduction
Hematopoietic prostaglandin (B15479496) D synthase (hPGDS) is the key enzyme responsible for the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2) in mast cells and other immune cells like Th2 cells and antigen-presenting cells.[1][2] PGD2 is a potent lipid mediator implicated in the pathophysiology of allergic and inflammatory conditions such as asthma and allergic rhinitis.[1][3] It exerts its biological effects through two G-protein-coupled receptors: DP1 and DP2 (also known as CRTH2).[1][3] Activation of these receptors can lead to vasodilation, bronchoconstriction, and the recruitment of eosinophils and Th2 cells.[3][4]
hPGDS-IN-1 is a potent and selective small-molecule inhibitor of hPGDS.[1][3] By blocking the production of PGD2, this compound serves as a valuable chemical probe to investigate the role of the hPGDS/PGD2 pathway in mast cell function and inflammatory responses. These application notes provide detailed protocols for utilizing this compound in mast cell-based assays to assess its inhibitory activity and to explore the downstream cellular consequences of hPGDS inhibition.
Data Presentation
Table 1: Inhibitory Potency of hPGDS Inhibitors
| Compound Name | Assay Type | Target Species | IC50 | Citation |
| This compound | Enzymatic | Human | 9 nM | [3] |
| This compound | Enzymatic | Rat | 10 nM | [3] |
| This compound | Enzymatic | Mouse | 18 nM | [3] |
| HQL-79 | Enzymatic | Human | 6 µM | [5] |
| TFC-007 | Enzymatic | Human | 83 nM | --- |
Note: IC50 values can vary depending on the specific assay conditions and cell type used.
Signaling Pathways and Experimental Workflows
The hPGDS/PGD2 Signaling Pathway
The following diagram illustrates the central role of hPGDS in the arachidonic acid cascade within a mast cell and the subsequent signaling through DP1 and DP2 receptors.
Caption: The hPGDS/PGD2 signaling cascade in mast cells.
Experimental Workflow for Assessing this compound Activity
This workflow outlines the key steps to characterize the effect of this compound on mast cell function.
Caption: Workflow for this compound evaluation in mast cells.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Based PGD2 Production Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on PGD2 production in a suitable mast cell line.[3]
Materials:
-
Cell Line: KU812 (human basophilic leukemia cell line) or other cells endogenously expressing hPGDS (e.g., bone marrow-derived mast cells (BMMCs), LAD2).[3][6]
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Stimulant: Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187, or an appropriate antigen for IgE-sensitized cells.[3][6]
-
PGD2 ELISA Kit: For quantification of PGD2 in cell culture supernatants.
-
96-well cell culture plates.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed cells at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[3]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium. The final concentrations should bracket the expected IC50 (e.g., from 1 nM to 1 µM). Include a DMSO vehicle control.[3]
-
Pre-treatment: Carefully remove the culture medium from the wells and add 90 µL of the prepared inhibitor dilutions or vehicle control. Pre-incubate the cells for 1 hour at 37°C.[3]
-
Stimulation: Prepare a stock solution of the stimulant (e.g., 10X PMA/A23187). Add 10 µL of the stimulant to each well to induce PGD2 production.
-
Incubation: Incubate the plate for an appropriate time (e.g., 30 minutes to 2 hours, requires optimization) at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for PGD2 analysis.
-
PGD2 Quantification: Measure the concentration of PGD2 in the supernatants using a commercial PGD2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of PGD2 inhibition against the log concentration of this compound. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[3]
Protocol 2: Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay measures the effect of this compound on mast cell degranulation by quantifying the release of the granular enzyme β-hexosaminidase.
Materials:
-
Cell Line: Human mast cell line (e.g., HMC-1, LAD2) or BMMCs.[7][8]
-
This compound: Stock solution in DMSO.
-
Sensitizing Antibody (if required): Anti-DNP IgE for BMMCs or biotinylated human IgE for LAD2 cells.[8]
-
Stimulant: Antigen (e.g., DNP-HSA for IgE-sensitized BMMCs), streptavidin for biotinylated IgE-sensitized LAD2 cells, or Compound 48/80.[7][9]
-
Assay Buffer: HEPES buffer containing 0.04% BSA.[9]
-
Substrate Solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate (B86180) buffer.[8][9]
-
Stop Solution: 0.4 M Glycine buffer, pH 10.4.[8]
-
Lysis Buffer: 0.1% Triton X-100 in water.[9]
-
96-well plates.
Procedure:
-
Cell Sensitization (if applicable): Sensitize mast cells overnight with the appropriate IgE concentration (e.g., 100 ng/mL).[8][9]
-
Cell Seeding and Washing: Seed sensitized or unsensitized cells (5 x 10^4 cells/well) in a 96-well plate. Wash the cells three times with warm assay buffer by centrifugation (1000 rpm, 5 minutes).[9]
-
Inhibitor Treatment: Resuspend the cells in assay buffer and add varying concentrations of this compound or vehicle control (DMSO). Incubate for 1 hour at 37°C.[7]
-
Stimulation: Add the appropriate stimulus to induce degranulation. Incubate for 30 minutes at 37°C.[7][9]
-
Supernatant Collection: Centrifuge the plate at 1500 rpm for 3 minutes at 4°C. Carefully transfer 50 µL of the supernatant to a new 96-well plate.[9]
-
Enzymatic Reaction: Add 100 µL of the PNAG substrate solution to each well containing the supernatant. Incubate for 90 minutes at 37°C.[9]
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Quantification: Measure the absorbance at 405 nm using a plate reader.
-
Total Release Control: Lyse the remaining cells in the original plate with 150 µL of lysis buffer to determine the total β-hexosaminidase content.[7][9]
-
Calculation: Express degranulation as a percentage of the total release after subtracting the background (unstimulated cells).
Protocol 3: Cytokine Release Assay (ELISA)
This protocol outlines the measurement of cytokine (e.g., TNF-α, IL-6, IL-8) release from mast cells following stimulation and treatment with this compound.[10][11][12]
Materials:
-
Cell Line: Human mast cell line (e.g., HMC-1, LAD2).
-
This compound: Stock solution in DMSO.
-
Stimulant: Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187, or IgE/antigen.[12]
-
Cytokine ELISA Kits: Specific for the cytokines of interest (e.g., human TNF-α, IL-6).
-
24-well or 48-well cell culture plates.
Procedure:
-
Cell Seeding: Seed mast cells in a 24-well plate at an appropriate density (e.g., 2 x 10^5 cells/well). Allow cells to adhere or stabilize overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Stimulation: Add the stimulant to the wells and incubate for an extended period (e.g., 6-24 hours) at 37°C.[12]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated samples to the vehicle-treated control.
Protocol 4: Western Blot for hPGDS Protein Levels
This protocol is to confirm that this compound acts as an inhibitor and does not induce the degradation of the hPGDS protein.[1]
Materials:
-
Cell Line: Mast cell line expressing hPGDS.
-
This compound: Stock solution in DMSO.
-
Positive Control for Degradation (Optional): PROTAC(H-PGDS)-1.[1]
-
Protein Assay Kit: BCA or Bradford assay.[1]
-
Antibodies: Primary anti-hPGDS antibody, HRP-conjugated secondary antibody, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).[1][14]
-
SDS-PAGE gels, PVDF membrane, and Western blotting equipment.[1][13]
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at a concentration of approximately 10x its IC50. Include a vehicle control and an optional positive control for degradation. Incubate for 6 to 24 hours.[1]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[1][13]
-
Immunodetection: Block the membrane and incubate with the primary anti-hPGDS antibody, followed by the HRP-conjugated secondary antibody.[1][13]
-
Visualization: Detect the protein bands using a chemiluminescent substrate and an imaging system.[1][13]
-
Analysis: Reprobe the membrane with a loading control antibody to ensure equal protein loading. Compare the band intensity of hPGDS in the treated samples to the vehicle control. No significant change in hPGDS levels is expected with this compound treatment.[1]
Conclusion
This compound is a critical tool for dissecting the role of the PGD2 pathway in mast cell biology and inflammatory diseases. The protocols provided herein offer a framework for researchers to investigate the inhibitory effects of this compound on PGD2 production and its downstream consequences on mast cell degranulation and cytokine release. By employing these methods, scientists can further elucidate the therapeutic potential of targeting hPGDS in allergic and inflammatory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mast Cell-derived Prostaglandin D2 Controls Hyaluronan Synthesis in Human Orbital Fibroblasts via DP1 Activation: IMPLICATIONS FOR THYROID EYE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of prostaglandin D2 biosynthesis in human mast cells to overcome need for multiple receptor antagonists: Biochemical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmgood.com [abmgood.com]
- 10. Cytokine release from a human mast cell line (HMC-1) in response to stimulation with anti-IgE and other secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of Mast Cells by Neuropeptides: The Role of Pro-Inflammatory and Anti-Inflammatory Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of in vitro cytokine release from human leukemic mast cells (HMC-1) by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Troubleshooting & Optimization
hPGDS-IN-1 solubility and stability in assays
Welcome to the technical support center for hPGDS-IN-1. This resource is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of hematopoietic prostaglandin (B15479496) D synthase (hPGDS).[1][2] hPGDS is the key enzyme responsible for the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2) in immune cells like mast cells and T helper 2 (Th2) cells.[1][3] By inhibiting hPGDS, this compound blocks the production of PGD2, a critical mediator in allergic and inflammatory responses such as asthma and allergic rhinitis.[1][2] The reported IC50 value for this compound is 12 nM.[4][5]
Q2: How should I dissolve and store this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[4][6] For stock solutions, it is recommended to dissolve the powder in anhydrous, high-purity DMSO.[2][4] To aid dissolution, you can vortex the solution, use an ultrasonic water bath, and gently warm it to 60°C.[2][4]
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Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
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In Solvent (DMSO): Store aliquots at -80°C for up to 2 years or at -20°C for up year.[2] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q3: My this compound is precipitating when I add it to my cell culture medium. What should I do?
A3: This is a common issue due to the low aqueous solubility of this compound.[7] Here are some solutions:
-
Check Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is within a range tolerated by your cells (typically <0.5%, ideally <0.1%) and sufficient to keep the inhibitor in solution.[4][7]
-
Use a Serial Dilution: Instead of adding the concentrated DMSO stock directly to your full volume of medium, perform an intermediate dilution step in a smaller volume of pre-warmed medium. Then, add this intermediate dilution to the final volume.[4]
-
Proper Mixing: When diluting, add the stock solution to the pre-warmed medium while gently vortexing or swirling to ensure rapid and thorough mixing.[7]
Q4: I am observing inconsistent results or lower-than-expected inhibitory activity. What could be the cause?
A4: Several factors could contribute to inconsistent results:
-
Improper Storage: The compound may have degraded due to incorrect storage or multiple freeze-thaw cycles.[2] Always follow the recommended storage conditions and use fresh aliquots.
-
Incomplete Solubilization: Visually inspect your stock solution for any precipitate. If present, try redissolving using sonication and gentle warming.[2]
-
Degradation of hPGDS Target Protein: The hPGDS enzyme itself can be unstable, particularly with increased intracellular calcium levels, which can trigger its degradation via the ubiquitin-proteasome system.[2][8] If your experiment involves agents that modulate intracellular calcium, this could be a factor.[2]
Data Presentation
Table 1: Solubility and Storage of this compound
| Form | Solvent | Solubility | Storage Temperature | Reported Stability |
| Powder | - | - | -20°C | 3 years[2] |
| 4°C | 2 years[2] | |||
| In Solvent | DMSO | 16.67 mg/mL (40.03 mM)[2][4] | -80°C | 2 years[2] |
| -20°C | 1 year[2] |
Table 2: In Vitro Potency of hPGDS Inhibitors
| Compound Name | Assay Type | Target Species | IC50 |
| This compound | Fluorescence Polarization or EIA | Not Specified | 12 nM[5][9] |
| HPGDS inhibitor 1 | Enzyme Assay | Human, Rat, Dog, Sheep | 0.5-2.3 nM[9][10] |
| Cellular Assay | Not Specified | 32 nM[9][10] |
Experimental Protocols
Protocol 1: In Vitro hPGDS Inhibition Assay (IC50 Determination)
This protocol outlines a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on PGD2 production.
Materials:
-
Cell Line: KU812 (human basophilic leukemia cell line) or other cells endogenously expressing hPGDS.[1]
-
This compound: Prepare a stock solution in DMSO.[1]
-
Cell Culture Medium: RPMI-1640 with 10% FBS and 1% penicillin-streptomycin.[1]
-
Stimulant: Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187.[1]
-
PGD2 ELISA Kit: For quantification of PGD2.[1]
Procedure:
-
Cell Seeding: Seed KU812 cells at a density of 1 x 10^5 cells/well in a 96-well plate and incubate overnight.[1]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium. Include a DMSO vehicle control.[1]
-
Pre-treatment: Remove the old medium and add the prepared inhibitor dilutions or vehicle control to the cells. Pre-incubate for 1 hour at 37°C.[1]
-
Stimulation: Add the stimulant (PMA and A23187) to all wells to induce PGD2 production and incubate for the desired period.
-
PGD2 Measurement: Collect the cell culture supernatants and measure the PGD2 concentration using a PGD2 ELISA kit according to the manufacturer's instructions.
-
IC50 Calculation: Plot the PGD2 concentration against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[1]
Protocol 2: Western Blotting to Confirm Mechanism of Action
This protocol is to confirm that this compound inhibits hPGDS activity without inducing its degradation.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at a concentration approximately 10 times its IC50. Include a vehicle control. Incubate for 6 to 24 hours.[1]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Antibody Incubation: Probe the membrane with a primary antibody against hPGDS, followed by an appropriate secondary antibody.
-
Detection: Visualize the protein bands using a suitable detection reagent.
-
Analysis: Compare the band intensity of hPGDS in the treated samples to the vehicle control. No significant change in hPGDS levels is expected with this compound treatment.[1]
Mandatory Visualizations
Caption: this compound inhibits the conversion of PGH2 to PGD2.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. molbiolcell.org [molbiolcell.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting hPGDS-IN-1 enzymatic assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability and other issues encountered during the use of hPGDS-IN-1 in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (hPGDS).[1][2] hPGDS is the key enzyme responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses.[2][3] this compound functions by binding to the hPGDS enzyme, thereby blocking its catalytic activity and reducing the production of PGD2.[1][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For the solid powder form, it is stable for up to 3 years at -20°C and 2 years at 4°C.[1] Once dissolved in a solvent like DMSO, the stock solution is stable for up to 2 years at -80°C and 1 year at -20°C.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q3: How should I dissolve this compound?
A3: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in high-purity DMSO. Gentle warming and ultrasonic treatment may be necessary to ensure complete dissolution.[1] It is important to use fresh, anhydrous DMSO as it is hygroscopic, and the presence of water can affect solubility.[1]
Q4: Why is the IC50 value of this compound different in enzymatic versus cellular assays?
A4: It is common for inhibitors to show different potency in enzymatic and cellular assays. The IC50 value for this compound is in the low nanomolar range in enzymatic assays (0.5-2.3 nM) but higher in cellular assays (32 nM).[2][5] This discrepancy can be attributed to several factors in a cellular environment, including cell permeability, potential metabolism of the inhibitor by the cell, and the presence of efflux pumps that can reduce the intracellular concentration of the compound.[6]
Troubleshooting Guide for hPGDS Enzymatic Assay Variability
This guide addresses common sources of variability in a question-and-answer format.
Issue 1: High Variability Between Replicate Wells
Q: My replicate wells are showing inconsistent results. What are the possible causes and solutions?
A: High variability between replicates is a common issue and can often be traced back to procedural inconsistencies.
| Possible Cause | Solution |
| Inaccurate Pipetting | Ensure your pipettes are properly calibrated. Use reverse pipetting techniques for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each dilution. |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation, which can alter reagent concentrations. To mitigate this, avoid using the outermost wells for critical samples or standards. Alternatively, you can fill the outer wells with buffer or water to create a humidity barrier. |
| Incomplete Reagent Mixing | Ensure all reagents, especially the enzyme and substrate solutions, are completely thawed and mixed gently but thoroughly before use. When adding reagents to the plate, mix the contents of the wells by gently pipetting up and down, being careful not to introduce air bubbles. |
| Temperature Gradients Across the Plate | Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates during incubation, as this can lead to uneven heating. |
Issue 2: Lower Than Expected Enzyme Activity
Q: The overall enzyme activity in my assay is lower than expected, even in the control wells without inhibitor. What should I check?
A: Low enzyme activity can stem from issues with the enzyme itself, the assay components, or the reaction conditions.
| Possible Cause | Solution |
| Enzyme Degradation | The hPGDS enzyme can be sensitive to storage and handling. Ensure the enzyme is stored at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles.[1] Rapid increases in intracellular calcium can trigger the degradation of hPGDS.[1] |
| Sub-optimal Assay Buffer Conditions | The pH and ionic strength of the assay buffer are critical for optimal enzyme activity. Prepare the buffer with the correct components and pH. The assay buffer should be at room temperature before starting the assay. |
| Incorrect Reagent Concentrations | Double-check the final concentrations of all reagents in the assay, including the enzyme, substrate (PGH2), and any necessary cofactors like glutathione (B108866).[2] |
| Expired or Improperly Stored Reagents | Always check the expiration dates of your reagents. Store all components as recommended by the manufacturer. |
Issue 3: Inconsistent Standard Curve
Q: My standard curve is not linear or has a poor R-squared value. How can I improve it?
A: A reliable standard curve is essential for accurate data. Inconsistencies often arise from preparation and pipetting errors.
| Possible Cause | Solution |
| Pipetting Errors in Standard Dilutions | Carefully prepare your serial dilutions. Avoid pipetting very small volumes, as this can increase the margin of error. Prepare a master mix for each standard concentration where possible. |
| Improperly Prepared Standard Stock | Ensure the standard is fully dissolved and accurately diluted to create the initial stock solution. |
| Air Bubbles in Wells | Air bubbles can interfere with absorbance or fluorescence readings. Pipette gently against the side of the wells to avoid introducing bubbles. |
| Incorrect Data Analysis | Use the appropriate curve-fitting model for your data. For competitive ELISAs, a 4-parameter logistic fit is often used. |
Data Presentation
Table 1: Inhibitory Potency of this compound
| Assay Type | Target Species | IC50 |
| Enzymatic | Human, Rat, Dog, Sheep | 0.5-2.3 nM[7] |
| Cellular | Not Specified | 32 nM[7] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Stability |
| Solid | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Experimental Protocols
Key Experiment: hPGDS Enzymatic Inhibition Assay
This protocol outlines a typical procedure to determine the IC50 of this compound.
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Reagent Preparation : Prepare all reagents in a suitable assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA).[2]
-
Compound Dispensing : Prepare a serial dilution of this compound in DMSO and dispense into a 96-well microplate.
-
Enzyme Addition : Add a solution containing recombinant human hPGDS and the cofactor glutathione to each well.[2]
-
Pre-incubation : Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation : Initiate the enzymatic reaction by adding the substrate, PGH2.[2]
-
Incubation : Allow the reaction to proceed for a defined period (e.g., 2 minutes) at room temperature.[2]
-
Reaction Termination : Stop the reaction by adding a suitable stopping reagent.
-
PGD2 Measurement : Quantify the amount of PGD2 produced using a specific EIA (Enzyme Immunoassay) kit.[2]
-
IC50 Determination : Calculate the IC50 value from the dose-response curve, which represents the concentration of this compound that causes 50% inhibition of PGD2 production.[2]
Visualizations
References
- 1. labtestsguide.com [labtestsguide.com]
- 2. m.youtube.com [m.youtube.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. benchchem.com [benchchem.com]
- 6. PROSTAGLANDIN H SYNTHASE: RESOLVED AND UNRESOLVED MECHANISTIC ISSUES† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thermofisher.com [thermofisher.com]
Technical Support Center: hPGDS-IN-1 and hPGDS Protein Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming that hPGDS-IN-1, a potent and selective inhibitor, does not induce the degradation of its target protein, hematopoietic prostaglandin (B15479496) D synthase (hPGDS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of hematopoietic prostaglandin D synthase (hPGDS).[1][2][3] Its mechanism of action is to block the catalytic activity of hPGDS, which is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[2] By inhibiting hPGDS, this compound effectively reduces the production of PGD2, a key mediator in various physiological and pathological processes, including allergic reactions and inflammation.[1][4]
Q2: Does this compound cause degradation of the hPGDS protein?
A2: No, this compound is designed as an inhibitor and is not known to cause the degradation of the hPGDS protein. Its function is to bind to the enzyme and block its activity. This is in contrast to molecules like PROTACs (Proteolysis Targeting Chimeras), which are specifically designed to induce protein degradation.[5][6] In fact, a PROTAC for hPGDS, PROTAC(H-PGDS)-1, has been developed to intentionally degrade the hPGDS protein via the ubiquitin-proteasome system.[5][6]
Q3: Can the hPGDS protein be degraded under certain experimental conditions?
A3: Yes, the hPGDS enzyme can be subject to degradation under specific cellular conditions.[1] Studies have shown that a rapid increase in intracellular calcium can trigger the degradation of hPGDS through the ubiquitin-proteasome system.[1][7][8] This is an important consideration when designing experiments, especially those involving agents that modulate intracellular calcium levels.[1]
Troubleshooting Guide
Issue: I'm observing a decrease in hPGDS protein levels in my experiment after treatment with this compound. Is the inhibitor causing degradation?
While this compound is not a degrader, a decrease in hPGDS protein levels could be due to other factors in your experimental setup. Here’s a guide to troubleshoot this issue:
| Question | Possible Cause | Recommended Action |
| Are you using agents that increase intracellular calcium? | Elevated intracellular calcium can lead to the rapid, proteasome-mediated degradation of hPGDS.[1][7][8] | Perform a time-course experiment and measure hPGDS protein levels by Western blot in the presence of your test conditions (without this compound) to see if the protein is inherently unstable under these conditions.[1] |
| Is the hPGDS enzyme itself unstable under your specific experimental conditions? | The hPGDS enzyme may be unstable in your particular cell-based assay or buffer conditions. | Run a control experiment with the vehicle (e.g., DMSO) and no treatment to assess the baseline stability of the hPGDS protein over the time course of your experiment. |
| Could there be an issue with sample preparation or loading for Western blotting? | Uneven protein loading or transfer can give the appearance of protein loss. | Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your Western blot data and ensure equal protein loading between lanes. |
Experimental Protocols to Confirm Non-Degradation
To definitively confirm that this compound does not induce degradation of the hPGDS protein, the following experiments are recommended:
Western Blot Analysis of hPGDS Protein Levels
This method directly visualizes and quantifies the amount of hPGDS protein in cell lysates following treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells that endogenously or exogenously express hPGDS. Treat the cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC50) and a vehicle control (e.g., DMSO) for different time points (e.g., 0, 6, 12, 24 hours). Include a positive control for degradation if available (e.g., a calcium ionophore or a known hPGDS degrader).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for hPGDS. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for hPGDS and a loading control (e.g., GAPDH or β-actin). The ratio of hPGDS to the loading control should remain constant across all this compound treated samples and the vehicle control if no degradation is occurring.
Cycloheximide (B1669411) (CHX) Chase Assay
This assay measures the half-life of a protein by inhibiting new protein synthesis and observing the rate of disappearance of the existing protein pool.
Protocol:
-
Cell Culture and Pre-treatment: Plate cells and allow them to adhere.
-
Inhibition of Protein Synthesis: Treat the cells with cycloheximide (CHX) to block de novo protein synthesis.
-
Treatment with this compound: Immediately after adding CHX, treat the cells with this compound or a vehicle control.
-
Time-Course Collection: Harvest cell lysates at various time points after treatment (e.g., 0, 2, 4, 8, 12 hours).
-
Western Blot Analysis: Perform Western blotting for hPGDS and a loading control as described in the protocol above.
-
Analysis: Quantify the hPGDS protein levels at each time point relative to the 0-hour time point. If this compound does not affect protein stability, the rate of hPGDS degradation will be similar in both the inhibitor-treated and vehicle-treated cells.
Quantitative Data Summary
The following table presents hypothetical data from a Western blot experiment designed to assess the effect of this compound on hPGDS protein levels over time.
| Treatment | Time (hours) | Normalized hPGDS Protein Level (relative to T=0) |
| Vehicle (DMSO) | 0 | 1.00 |
| 6 | 0.98 | |
| 12 | 0.95 | |
| 24 | 0.92 | |
| This compound (10x IC50) | 0 | 1.00 |
| 6 | 0.99 | |
| 12 | 0.96 | |
| 24 | 0.93 | |
| Positive Control (Degrader) | 0 | 1.00 |
| 6 | 0.65 | |
| 12 | 0.30 | |
| 24 | 0.10 |
Visualizations
Caption: Workflow for confirming this compound does not degrade hPGDS protein.
Caption: this compound inhibits hPGDS activity and does not activate the degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid degradation of cyclooxygenase-1 and hematopoietic prostaglandin D synthase through ubiquitin–proteasome system in response to intracellular calcium level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
Technical Support Center: Vehicle Control Selection for hPGDS-IN-1 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the appropriate selection and use of vehicle controls in experiments involving the hematopoietic prostaglandin (B15479496) D synthase (hPGDS) inhibitor, hPGDS-IN-1. Adherence to proper vehicle control protocols is critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vitro experiments with this compound?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is dimethyl sulfoxide (B87167) (DMSO).[1][2] Due to the hydrophobic nature of this compound, a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO is advised to minimize the final concentration of the solvent in the cell culture medium.[3][4]
Q2: What is the maximum final concentration of DMSO that is safe for most cell lines?
A2: As a general guideline, the final concentration of DMSO in cell culture should be kept at or below 0.1% (v/v) to avoid solvent-induced cytotoxicity and off-target effects.[3] However, tolerance to DMSO can vary significantly between cell lines.[5][6] It is highly recommended to perform a dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your specific cell line.[3]
Q3: My this compound precipitates when I dilute the DMSO stock solution in my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound.[2] To mitigate this, consider the following:
-
Use a higher concentration stock solution: This will reduce the volume of DMSO added to the medium.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock. An intermediate dilution in a small volume of serum-free medium can be prepared before the final dilution in the complete culture medium.[4]
-
Ensure rapid and thorough mixing: Gently vortex or swirl the medium while adding the inhibitor stock solution to ensure even distribution.[4]
Q4: What is a suitable vehicle for in vivo administration of this compound?
A4: A commonly used vehicle for oral administration of this compound and similar hydrophobic compounds is a suspension of 10% DMSO in 90% corn oil.[7] Another option that has been used for other hPGDS inhibitors is a solution of 0.5% (w/v) methylcellulose (B11928114) with 0.1% (v/v) Tween 80 in water.[8] The choice of vehicle will depend on the specific experimental design and route of administration.
Q5: Why is a vehicle control group essential in my experiments?
A5: A vehicle control group, which receives the same solvent or carrier used to deliver the experimental compound (without the compound itself), is crucial for several reasons. It allows you to:
-
Distinguish the biological effects of the compound from those of the vehicle.[1]
-
Assess any baseline cytotoxicity or other effects of the solvent on the cells or animals.
-
Ensure that the observed effects are genuinely due to the activity of this compound.
Troubleshooting Guides
Issue 1: High Background Cytotoxicity in Vehicle Control (In Vitro)
-
Possible Cause: The final concentration of DMSO is too high for the specific cell line being used.
-
Troubleshooting Steps:
-
Determine DMSO IC50: Perform a cytotoxicity assay (e.g., MTT) with a range of DMSO concentrations (e.g., 0.05% to 2%) to determine the half-maximal inhibitory concentration (IC50) for your cell line.
-
Reduce Final DMSO Concentration: Adjust your stock solution concentration and dilution scheme to ensure the final DMSO concentration is well below the cytotoxic threshold, ideally ≤ 0.1%.[3]
-
Compare with Literature: Refer to the table below for reported DMSO cytotoxicity in various cell lines.
-
Issue 2: Inconsistent Results Between Experimental Replicates
-
Possible Cause: Incomplete dissolution or precipitation of this compound.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your diluted solutions for any visible precipitate.
-
Fresh Stock Solution: Prepare a fresh stock solution of this compound in anhydrous DMSO. Ensure the powder is completely dissolved, using gentle warming or sonication if necessary.[9]
-
Optimize Dilution: Employ a serial dilution method as described in the FAQs to minimize the risk of precipitation.
-
Data Presentation
Table 1: DMSO Cytotoxicity in Various Cell Lines
| Cell Line | Assay | Exposure Time | IC50 / Cytotoxic Concentration |
| HepG2 | MTT | 72h | > 0.6% |
| Huh7 | MTT | 72h | > 1.25% |
| HT29 | MTT | 72h | > 5% |
| SW480 | MTT | 72h | > 5% |
| MCF-7 | MTT | 72h | ~0.3125% |
| MDA-MB-231 | MTT | 72h | > 5% |
| Murine Fibroblasts | MTT | 48h | ~2.9% |
| Fish Fibroblasts | MTT | 48h | ~5.0% |
Note: The cytotoxic concentration can be cell line-dependent. It is always recommended to perform a preliminary toxicity assay for your specific cell line.[10]
Table 2: Example In Vivo Dosing Regimen for an hPGDS Inhibitor
| Compound | Animal Model | Dosage | Vehicle | Route | Key Findings |
| HPGDS Inhibitor 1 | Rat | 1-10 mg/kg | 10% DMSO, 90% Corn Oil | Oral | Dose-dependent inhibition of PGD2 production. |
| PK007 | mdx Mice | 10 mg/kg/day | 0.5% Methylcellulose, 0.1% Tween 80 | Oral Gavage | ~2-fold increase in grip strength, ~50% reduction in serum creatine (B1669601) kinase.[8] |
| HQL-79 | mdx Mice | 30 mg/kg/day | Not specified | Oral | Significantly suppressed PGD2 production.[8] |
Note: This table provides examples from a structurally related compound and other hPGDS inhibitors to guide initial study design. A dose-response study is recommended to determine the optimal dose for your specific model and experimental conditions.[3][8]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Vehicle Control for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.[9]
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Vehicle Control Preparation: Prepare an identical set of aliquots containing only the same volume of anhydrous DMSO used for the stock solution.
Protocol 2: Preparation of this compound Formulation and Vehicle Control for In Vivo Oral Administration
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the calculated volume of sterile DMSO to achieve a 10x stock solution (e.g., for a final dosing solution of 1 mg/mL, dissolve 10 mg of this compound in 1 mL of DMSO).
-
Vortex vigorously until the powder is completely dissolved.
-
Add the appropriate volume of sterile corn oil to the DMSO stock solution to achieve the final desired concentration and a vehicle composition of 10% DMSO / 90% corn oil.
-
Vortex the final suspension thoroughly to ensure a uniform mixture before each administration.
-
Vehicle Control Preparation: Prepare a solution containing 10% sterile DMSO and 90% sterile corn oil without the this compound.
Mandatory Visualization
Caption: hPGDS signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IC50 Determination with Variable Slope Response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals calculating the half-maximal inhibitory concentration (IC50) using a variable slope (four-parameter logistic) model.
Frequently Asked Questions (FAQs)
Q1: What is a variable slope (four-parameter logistic) model and when should I use it?
A1: The variable slope model, also known as the four-parameter logistic (4PL) model, is a sigmoidal dose-response curve that is symmetrical around its midpoint.[1] It is defined by four parameters: the top and bottom plateaus of the curve, the IC50, and the Hill slope.[1] This model is preferable when you have a sufficient number of data points to accurately define the steepness of the curve.[2] If you have limited data points, a standard slope model (where the Hill slope is fixed at -1.0) might be more appropriate.[2]
Q2: What do the four parameters in the 4PL model represent?
A2:
-
Top: The maximal response level (the upper plateau of the curve).[3]
-
Bottom: The minimal response level (the lower plateau of the curve).[3]
-
IC50: The concentration of an inhibitor that provokes a response halfway between the Top and Bottom plateaus.[4]
-
Hill Slope: Describes the steepness of the curve. A Hill Slope of -1.0 is standard for inhibitory curves. A value less than -1.0 indicates a steeper curve, while a value greater than -1.0 (but still negative) indicates a shallower curve.[2][3]
Q3: What is the Hill Slope and how do I interpret it?
A3: The Hill Slope, or slope factor, quantifies the steepness of the dose-response curve.[2]
-
A Hill Slope of -1.0 is considered standard and suggests a simple, one-to-one binding interaction.
-
A Hill Slope more negative than -1.0 (e.g., -2.0) indicates a steeper curve, which can suggest positive cooperativity in binding or complex biological responses.
-
A Hill Slope between -1.0 and 0 indicates a shallower curve, which might suggest negative cooperativity, multiple binding sites with different affinities, or experimental artifacts.[5]
Q4: Should I use inhibitor concentrations or log-transformed concentrations for my analysis?
A4: Many curve-fitting programs, like GraphPad Prism, can handle either raw concentrations or log-transformed concentrations.[6] However, plotting the response against the logarithm of the concentration is standard practice as it transforms the dose-response relationship into a symmetrical sigmoidal shape, which is well-suited for the 4PL model.[7]
Troubleshooting Guide
Problem 1: My dose-response curve is not sigmoidal (S-shaped).
-
Possible Cause: The range of inhibitor concentrations tested is too narrow.
-
Solution: Ensure your concentration range is wide enough to define both the top and bottom plateaus of the curve. Start with a broad range and then narrow it down in subsequent experiments.[8]
-
-
Possible Cause: The inhibitor may have solubility issues at high concentrations or other off-target effects.
-
Solution: Visually inspect your samples for precipitation. Consider using a different solvent or reducing the highest concentrations tested.[8]
-
-
Possible Cause: The chosen assay may not be appropriate for the inhibitor.
-
Solution: Review the mechanism of your inhibitor and ensure the assay is measuring a relevant biological endpoint.
-
Problem 2: The curve-fitting software reports an "ambiguous" or "very wide" confidence interval for the IC50 value.
-
Possible Cause: The data does not adequately define one or both plateaus of the curve.
-
Possible Cause: High variability between replicates.
-
Solution: Review your experimental technique for sources of error, such as inconsistent pipetting, temperature fluctuations, or timing differences.[8] Increasing the number of replicates can also help improve the reliability of your data.
-
-
Possible Cause: The model is too complex for the data.
-
Solution: If you have sparse data, a simpler model (like a standard slope model) might provide a more stable fit.[10]
-
Problem 3: The best-fit curve does not seem to match my data points well (low R-squared value).
-
Possible Cause: The response is not symmetric around the midpoint.
-
Solution: The 4PL model assumes symmetry. If your curve is asymmetrical, a five-parameter logistic (5PL) model might provide a better fit.[1]
-
-
Possible Cause: Outliers in the data.
-
Solution: Carefully examine your data for individual data points that deviate significantly from the trend. Investigate potential experimental errors for these points. While it's important not to arbitrarily remove data, understanding the source of outliers is crucial.
-
Problem 4: My calculated IC50 value varies significantly between experiments.
-
Possible Cause: Inconsistent experimental conditions.
-
Solution: Standardize all aspects of your protocol, including cell density, passage number, incubation times, and reagent concentrations.[6] Even minor variations can lead to shifts in the IC50.
-
-
Possible Cause: Batch-to-batch variability of the inhibitor.
-
Solution: If possible, use the same batch of the inhibitor for a series of related experiments. If you must use a new batch, it's good practice to re-run a standard to ensure consistency.[6]
-
Data Presentation
The four parameters obtained from a variable slope (4PL) regression analysis are summarized below.
| Parameter | Description | Typical Value for Inhibition | Interpretation |
| Top | The maximum response (upper plateau) | ~100% (or control value) | Represents the response with no inhibitor. |
| Bottom | The minimum response (lower plateau) | > 0% | Represents the maximal inhibition achieved. |
| LogIC50 | The logarithm of the inhibitor concentration that gives a response halfway between Top and Bottom. | Varies | The LogIC50 is converted to IC50 for reporting. |
| HillSlope | The steepness of the curve. | < 0 | A value of -1.0 is standard. Deviations can indicate cooperativity or other complexities. |
| IC50 | The concentration of the inhibitor that gives a response halfway between Top and Bottom. | Varies | A primary measure of the inhibitor's potency. |
Experimental Protocols
Detailed Methodology for IC50 Determination using a Cell Viability Assay (e.g., MTT)
This protocol provides a general framework. Specific details may need to be optimized for your cell line and inhibitor.
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow cells to adhere.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the inhibitor stock solution in culture medium to achieve the desired final concentrations. It is common to use a half-log or two-fold dilution series.
-
Remove the medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations to the respective wells.
-
Include vehicle control wells (medium with the same concentration of solvent) and no-treatment control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4-6 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the culture medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate at a low speed for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data by expressing the absorbance of each well as a percentage of the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a variable slope (four-parameter) dose-response curve.
-
The software will calculate the IC50 value and other parameters.
-
Mandatory Visualization
Caption: Experimental workflow for IC50 determination.
Caption: Hypothetical signaling pathway inhibited by a drug.
Caption: Key features of a dose-response curve.
References
- 1. graphpad.com [graphpad.com]
- 2. graphpad.com [graphpad.com]
- 3. medcalc.org [medcalc.org]
- 4. Four Parameter Logistic (4PL) Curve Calculator | AAT Bioquest [aatbio.com]
- 5. Hill coefficients, dose–response curves and allosteric mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. researchgate.net [researchgate.net]
- 10. graphpad.com [graphpad.com]
Ensuring complete cell lysis for Western blot after hPGDS-IN-1 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using hPGDS-IN-1 in their experiments, with a specific focus on ensuring complete cell lysis for successful Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (hPGDS).[1][2][3][4][5] The hPGDS enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a key mediator in inflammatory and allergic responses.[6][7] By inhibiting hPGDS, this compound effectively blocks the production of PGD2.[1][4]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO.[1][4] For example, a stock solution can be prepared at a concentration of 16.67 mg/mL (40.03 mM) in DMSO.[4] To ensure complete dissolution, gentle warming to 60°C and ultrasonic treatment may be beneficial.[1] It is crucial to use fresh, high-purity DMSO as it is hygroscopic and absorbed water can affect solubility.[1][4]
Storage Recommendations for this compound:
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| In Solvent (DMSO) | -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1] |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[1]
Q3: Can this compound treatment affect the stability of the hPGDS protein itself?
A3: While this compound inhibits the enzymatic activity of hPGDS, some studies have shown that the hPGDS protein can be degraded via the ubiquitin-proteasome system, particularly with rapid increases in intracellular calcium.[1] Additionally, a newer class of molecules, PROTACs, have been developed to intentionally induce the degradation of hPGDS.[8] Therefore, it is important to consider the stability of the target protein during your experiments and handle samples accordingly, for example, by working quickly on ice and using fresh protease inhibitors.[9][10]
Troubleshooting Guide: Ensuring Complete Cell Lysis
Incomplete cell lysis is a common reason for inconsistent or weak signals in Western blotting. The following guide addresses potential issues specifically for researchers working with this compound treated cells.
| Problem | Possible Cause | Recommended Solution |
| Weak or no target protein signal | Incomplete cell lysis. | - Optimize your lysis buffer. For whole-cell lysates, a RIPA buffer is often a good starting point due to its strong detergents.[11][12][13] If your protein of interest is located in a specific cellular compartment, consider using a buffer optimized for that location (e.g., NP-40 for cytoplasmic proteins, or a nuclear extraction protocol).[12][13] - Incorporate mechanical disruption. Sonication or passing the lysate through a fine-gauge needle can help to break up cells and release proteins, especially for nuclear or DNA-binding proteins.[9][10] - Ensure sufficient lysis buffer volume. Use an adequate amount of lysis buffer for your cell pellet size (e.g., 100 µl for approximately 10^6 cells).[14] |
| Protein degradation. | - Always add protease and phosphatase inhibitors fresh to your lysis buffer. [9][10] This is crucial to prevent the degradation of your target protein by endogenous enzymes released during lysis. - Work on ice. Keep your samples and buffers on ice at all times to minimize enzymatic activity.[9] | |
| Low protein concentration in lysate. | - Increase the starting cell number. - Use a more concentrated lysis buffer or a smaller volume of buffer. - Perform a protein concentration assay (e.g., BCA or Bradford assay) to ensure you are loading a sufficient amount of protein onto the gel (typically 20-30 µg for whole-cell extracts).[10][14] | |
| Inconsistent band intensities between samples | Variable cell lysis efficiency. | - Standardize your lysis protocol. Ensure consistent incubation times, vortexing, and centrifugation steps for all samples. - Visually inspect the cell pellet after lysis. A large, intact pellet may indicate incomplete lysis. |
| Inaccurate protein quantification. | - Use a protein quantification assay compatible with your lysis buffer. Some detergents can interfere with certain assays. The BCA assay is generally less sensitive to detergents than the Lowry assay.[15] | |
| Unexpected bands or smearing | Protein aggregation. | - Some proteins can aggregate when heated at high temperatures. Consider a lower incubation temperature (e.g., 70°C for 10-20 minutes or 37°C for 30-60 minutes) instead of boiling at 95°C.[9] |
| Protein degradation products. | - This can appear as a smear below the expected molecular weight.[10] Ensure fresh protease inhibitors are used. |
Experimental Protocols
Detailed Protocol for Cell Lysis After this compound Treatment
This protocol provides a general guideline for preparing whole-cell lysates from adherent cells treated with this compound for Western blot analysis.
Materials:
-
This compound treated and control adherent cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (Radioimmunoprecipitation assay buffer)
-
Recipe for 10 mL:
-
50 mM Tris-HCl, pH 8.0 (500 µL of 1M stock)
-
150 mM NaCl (300 µL of 5M stock)
-
1% NP-40 (100 µL of 10% stock)
-
0.5% sodium deoxycholate (500 µL of 10% stock)
-
0.1% SDS (100 µL of 10% stock)
-
Add distilled water to 10 mL
-
-
-
Protease and Phosphatase Inhibitor Cocktail (use manufacturer's recommended concentration)
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Place the cell culture dish on ice.
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
-
Cell Lysis:
-
Add ice-cold RIPA buffer with freshly added protease and phosphatase inhibitors to the dish (e.g., 1 mL for a 10 cm dish).
-
Use a cell scraper to scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[14]
-
-
Clarification of Lysate:
-
Centrifuge the lysate at approximately 14,000 x g for 20 minutes at 4°C to pellet the cell debris.[14]
-
Carefully transfer the supernatant (the protein lysate) to a fresh, pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
-
Sample Preparation for SDS-PAGE:
-
Mix the desired amount of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer (e.g., 4X or 6X) to a final concentration of 1X.[14]
-
Heat the samples at 95-100°C for 5 minutes (or use alternative heating conditions if protein aggregation is a concern).[14]
-
The samples are now ready for loading onto an SDS-PAGE gel.
-
Visualizations
Caption: Experimental workflow for Western blotting after this compound treatment.
Caption: Troubleshooting logic for incomplete cell lysis in Western blotting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 12. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 15. researchgate.net [researchgate.net]
Best practices for hPGDS-IN-1 serial dilution
This technical support center provides researchers, scientists, and drug development professionals with best practices for the serial dilution of hPGDS-IN-1, a potent inhibitor of hematopoietic prostaglandin (B15479496) D synthase (hPGDS). Here you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of hematopoietic prostaglandin D synthase (hPGDS), a key enzyme in the inflammatory cascade. The enzyme catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). PGD2 is a critical mediator in allergic and inflammatory responses. By blocking the catalytic activity of hPGDS, this compound effectively reduces the production of PGD2 and its downstream effects. It has a reported IC50 of 12 nM in biochemical assays.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). The compound is soluble in DMSO at a concentration of 16.67 mg/mL (40.03 mM). It is crucial to use fresh, anhydrous, high-purity DMSO, as the presence of water can significantly reduce the solubility of the compound.
Q3: How should I properly store this compound?
A3: Proper storage is critical for maintaining the stability and activity of this compound. Storage conditions differ for the powdered form and solutions.
-
Powder: The solid form of this compound is stable for up to 3 years when stored at -20°C and for 2 years when stored at 4°C.
-
In Solvent: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. The stock solution is stable for up to 2 years at -80°C and for 1 year at -20°C.
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
A4: As a general guideline, the final concentration of DMSO in cell culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. However, tolerance to DMSO can vary significantly between different cell lines. It is recommended to perform a dose-response experiment with the solvent alone to determine the highest non-toxic concentration for your specific cell line.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause:
-
Insufficient solvent volume.
-
Use of DMSO that has absorbed water (hygroscopic).
-
Inadequate mixing.
-
-
Solution:
-
Verify Concentration: Ensure you are using the correct volume of DMSO to achieve a concentration at or below 16.67 mg/mL (40.03 mM).
-
Use Fresh DMSO: Use a new, unopened bottle of anhydrous, high-purity DMSO.
-
Aid Dissolution: Use ultrasonic treatment and gentle warming to 60°C to facilitate dissolution. Vortex the solution vigorously for 1-2 minutes.
-
Issue 2: this compound precipitates when I dilute the DMSO stock solution in my aqueous cell culture medium.
-
Possible Cause:
-
The final concentration of the inhibitor in the medium exceeds its low aqueous solubility.
-
The final concentration of DMSO is too low to keep the inhibitor in solution.
-
Rapid dilution is causing the compound to "crash out" of solution.
-
-
Solution:
-
Check Final DMSO Concentration: Ensure the final DMSO concentration is within a safe and effective range for both your cells and the solubility of this compound (ideally ≤ 0.1%, but up to 0.5% may be tolerated).
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution of your DMSO stock in pre-warmed cell culture medium. This is the recommended method to avoid precipitation.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 416.43 g/mol | |
| IC50 | 12 nM | |
| Solubility in DMSO | 16.67 mg/mL (40.03 mM) | |
| Powder Storage Stability | 3 years at -20°C; 2 years at 4°C | |
| Solution Storage Stability | 2 years at -80°C; 1 year at -20°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 416.43 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or heat block set to 60°C
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need 4.16 mg of the compound.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes. Gentle warming to 60°C may also aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Serial Dilution of this compound for Cell-Based Assays
This protocol provides a step-by-step guide for performing a 10-fold serial dilution to generate a dose-response curve, starting from a 10 mM stock solution. This method is recommended to prevent precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare Intermediate Dilution (1:100):
-
In a sterile microcentrifuge tube, add 2 µL of the 10 mM this compound stock solution to 198 µL of pre-warmed cell culture medium.
-
Gently pipette up and down to mix thoroughly. This creates a 100 µM intermediate solution in 1% DMSO.
-
-
Prepare the Highest Concentration for the Assay (e.g., 10 µM):
-
In the first well of your assay plate or a new tube, add 200 µL of the 100 µM intermediate solution to 1800 µL of pre-warmed media. This results in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
-
Perform 10-Fold Serial Dilutions:
-
Label a series of tubes or wells for your desired concentration range (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
-
Add a fixed volume of pre-warmed cell culture medium to each of these tubes/wells (e.g., 90 µL).
-
Take a volume from the 10 µM solution (e.g., 10 µL) and add it to the tube/well for the 1 µM concentration. Mix well.
-
Using a fresh pipette tip, take the same volume (10 µL) from the 1 µM solution and add it to the 100 nM tube/well. Mix well.
-
Continue this process for the remaining dilutions, always using a fresh tip for each transfer.
-
-
Prepare Vehicle Control:
-
Prepare a vehicle control containing the same final concentration of DMSO as your experimental samples (e.g., 0.1%).
-
Visualizations
Signaling Pathway
Validation & Comparative
Unrivaled Selectivity of hPGDS-IN-1: A Comparative Analysis Against Other Prostaglandin Synthases
For researchers and drug development professionals investigating inflammatory and allergic diseases, the selectivity of a chemical probe is paramount. This guide provides a comprehensive comparison of hPGDS-IN-1, a potent inhibitor of hematopoietic prostaglandin (B15479496) D synthase (hPGDS), against other key enzymes in the prostanoid synthesis pathway. The data presented herein underscores the exceptional selectivity of this compound, making it an invaluable tool for elucidating the specific role of PGD2 in various pathological and physiological processes.
This compound, also known as HPGDS inhibitor 1, targets hPGDS, the enzyme responsible for the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[1] PGD2 is a key mediator in the inflammatory cascade, particularly in allergic responses like asthma.[1] The high selectivity of this compound is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of hPGDS.
Comparative Selectivity Profile of this compound
Experimental data from both enzymatic and cellular assays demonstrate the remarkable selectivity of this compound. The inhibitor potently targets hPGDS with IC50 values in the low nanomolar range while exhibiting negligible activity against other prostaglandin synthases, even at significantly higher concentrations.[2]
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. hPGDS |
| Hematopoietic Prostaglandin D Synthase (hPGDS) | 0.5 - 2.3 [1] | - |
| Lipocalin-type Prostaglandin D Synthase (L-PGDS) | >10,000[1] | >4,348 - 20,000 |
| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | >10,000[1] | >4,348 - 20,000 |
| Cyclooxygenase-1 (COX-1) | >10,000[1] | >4,348 - 20,000 |
| Cyclooxygenase-2 (COX-2) | >10,000[1] | >4,348 - 20,000 |
| 5-Lipoxygenase (5-LOX) | >10,000[1] | >4,348 - 20,000 |
Prostaglandin Synthesis Pathway and this compound Inhibition
The following diagram illustrates the central role of hPGDS in the conversion of PGH2 to PGD2 and highlights the specific point of inhibition by this compound.
Experimental Protocols
The determination of the selectivity profile of this compound is achieved through robust enzymatic and cellular assays.
hPGDS Enzyme Inhibition Assay
This assay quantifies the in vitro potency of this compound against purified recombinant human hPGDS.
-
Principle : The enzymatic activity of hPGDS is measured by the conversion of PGH2 to PGD2. The amount of PGD2 produced is quantified, typically using a competitive Enzyme Immunoassay (EIA) or a fluorescence polarization (FP) assay.[2][3]
-
Detailed Protocol (EIA-based) :
-
Compound Preparation : A serial dilution of this compound is prepared in an appropriate buffer.
-
Enzyme Addition : Recombinant human hPGDS and its cofactor, glutathione, are added to the wells of a microplate.[3]
-
Pre-incubation : The plate is pre-incubated to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation : The enzymatic reaction is started by adding the substrate, PGH2.[2]
-
Incubation : The reaction proceeds for a defined time at a controlled temperature.
-
PGD2 Quantification : The concentration of PGD2 is measured using a competitive EIA kit.[2]
-
IC50 Determination : The percentage of inhibition for each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.[2]
-
Cellular Assay for PGD2 Production
This assay provides a more physiologically relevant measure of the inhibitor's potency by assessing its ability to block PGD2 production in a cellular context.
-
Principle : A cell line that endogenously expresses hPGDS (e.g., human megakaryoblastic cell line MEG-01 or basophilic leukemia cell line KU812) is stimulated to produce PGD2. The inhibitory effect of this compound on this production is then measured.[3][4]
-
Detailed Protocol :
-
Cell Plating : Cells are plated in 96-well culture plates.[2]
-
Compound Treatment : The cells are pre-treated with various concentrations of this compound.[2]
-
Cell Stimulation : PGD2 production is induced using a stimulant such as a calcium ionophore (e.g., A23187) or phorbol (B1677699) 12-myristate 13-acetate (PMA).[2][4]
-
Supernatant Collection : After incubation, the cell culture supernatant is collected.[2]
-
PGD2 Measurement : The PGD2 concentration in the supernatant is quantified using a specific EIA kit.[2]
-
IC50 Calculation : The IC50 value, representing the concentration of the inhibitor that reduces PGD2 production by 50%, is calculated from the dose-response curve.[2]
-
Selectivity Assays for Other Prostaglandin Synthases
To confirm the selectivity of this compound, its inhibitory activity is tested against a panel of related enzymes.[3]
-
Principle : The activity of each enzyme (e.g., L-PGDS, mPGES-1, COX-1, COX-2, 5-LOX) is measured in the presence of various concentrations of this compound.[2]
-
General Procedure :
-
For each enzyme, a specific and validated assay protocol is used.
-
The appropriate substrate for each enzyme is utilized (e.g., PGH2 for mPGES-1 and COX enzymes, arachidonic acid for 5-LOX).[2]
-
The production of the respective enzymatic product is measured.
-
The IC50 value of this compound for each off-target enzyme is determined.
-
Experimental Workflow for Inhibitor Selectivity Assessment
The following diagram outlines a typical workflow for determining the selectivity of an enzyme inhibitor like this compound.
References
A Comparative Guide to hPGDS-IN-1 and Other Hematopoietic Prostaglandin D Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hPGDS-IN-1 with other notable hematopoietic prostaglandin (B15479496) D synthase (hPGDS) inhibitors. The data presented is intended to assist researchers in making informed decisions for their studies in inflammation, immunology, and drug discovery.
Hematopoietic prostaglandin D synthase (hPGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in inflammatory and allergic responses.[1][2] The selective inhibition of hPGDS is a promising therapeutic strategy for a variety of disorders, including asthma, allergic rhinitis, and muscular dystrophy.[2] this compound has emerged as a potent and highly selective inhibitor of this enzyme.[3] This guide will compare its performance against other well-characterized hPGDS inhibitors, namely HQL-79, TFC-007, and TAS-204.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro and cellular potency of this compound and other selected hPGDS inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
Table 1: In Vitro Enzymatic Inhibition of hPGDS
| Inhibitor | IC50 (nM) | Target Species |
| This compound | 0.5 - 2.3[3][4][5] | Human, Rat, Dog, Sheep[4][5] |
| HQL-79 | 6,000[6][7] | Human[6][7] |
| TFC-007 | 83[8][9] | Human[8][9] |
| TAS-204 | 24.0[10] | Human[10] |
Table 2: Cellular Inhibition of PGD2 Production
| Inhibitor | IC50 (nM) | Cell Type |
| This compound | 32[4] | Not Specified[4] |
| HQL-79 | ~100,000[11] | Human megakaryocytes and rat mastocytoma cells[11] |
| TFC-007 | Not Available | - |
| TAS-204 | Not Available | - |
Selectivity Profile
A crucial aspect of a drug candidate's profile is its selectivity for the intended target over other related enzymes. High selectivity minimizes the potential for off-target effects.
Table 3: Selectivity of hPGDS Inhibitors against Other Prostaglandin Synthases
| Inhibitor | L-PGDS IC50 (nM) | mPGES-1 IC50 (nM) | COX-1 IC50 (nM) | COX-2 IC50 (nM) | 5-LOX IC50 (nM) |
| This compound | >10,000[3][5] | >10,000[3][5] | >10,000[3][5] | >10,000[3][5] | >10,000[3][5] |
| HQL-79 | >300,000[7] | >300,000[7] | >300,000[7] | >300,000[7] | Not Available |
| TFC-007 | Negligible effects | Negligible effects | Negligible effects | Negligible effects | Negligible effects |
| TAS-204 | >10,000[10] | >10,000[10] | >10,000[10] | >10,000[10] | Not Available |
Signaling Pathway and Experimental Workflow
To understand the context of hPGDS inhibition, it is essential to visualize its place in the broader prostaglandin synthesis pathway and the typical workflow for evaluating inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TFC 007 - CD Bioparticles [cd-bioparticles.net]
- 10. TAS-204 | H-PGDS inhibitor | Probechem Biochemicals [probechem.com]
- 11. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of hPGDS-IN-1 and TFC-007 for Prostaglandin D2 Suppression
In the landscape of inflammatory and allergic disease research, the targeted suppression of prostaglandin (B15479496) D2 (PGD2) synthesis represents a key therapeutic strategy. Hematopoietic prostaglandin D synthase (hPGDS) is a pivotal enzyme in the production of PGD2, making it a prime target for inhibitor development. This guide provides a comprehensive, data-driven comparison of two notable hPGDS inhibitors: hPGDS-IN-1, a direct enzyme inhibitor, and TFC-007, a component of a proteolysis-targeting chimera (PROTAC) designed to degrade the hPGDS enzyme. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the distinct mechanisms and performance characteristics of these two compounds.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between this compound and TFC-007 lies in their mechanism of action. This compound is a potent and selective small molecule that directly binds to the active site of the hPGDS enzyme, inhibiting its catalytic activity and thereby blocking the conversion of PGH2 to PGD2.[1][2]
In contrast, TFC-007 acts as the hPGDS-binding ligand in a PROTAC molecule, PROTAC(H-PGDS)-1.[3] This chimeric molecule brings the hPGDS enzyme into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the hPGDS protein by the proteasome.[3] This degradation-based approach offers the potential for a more sustained suppression of PGD2 production compared to direct inhibition, as the production of new PGD2 is contingent on the re-synthesis of the hPGDS enzyme.[3]
Caption: Comparative mechanisms of this compound and a TFC-007-based PROTAC.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and TFC-007, providing a basis for comparing their potency.
Table 1: Inhibitory Potency (IC50)
| Compound | Assay Type | Target Species | IC50 | Reference |
| This compound | Enzymatic | Human, Rat, Dog, Sheep | 0.5 - 2.3 nM | [4] |
| Cellular | Not Specified | 32 nM | [4] | |
| TFC-007 | Enzymatic | Human | 83 nM | [3][5] |
| Binding Assay | Human | 320 nM | [3] |
Table 2: Selectivity Profile of this compound
| Target Enzyme | IC50 (nM) | Selectivity (fold vs. hPGDS) | Reference |
| Hematopoietic Prostaglandin D Synthase (hPGDS) | 0.5 - 2.3 | - | [1] |
| Lipocalin-type Prostaglandin D Synthase (L-PGDS) | >10,000 | >4,300 - 20,000 | [1] |
| Microsomal Prostaglandin E Synthase (mPGES) | >10,000 | >4,300 - 20,000 | [1] |
| Cyclooxygenase-1 (COX-1) | >10,000 | >4,300 - 20,000 | [1] |
| Cyclooxygenase-2 (COX-2) | >10,000 | >4,300 - 20,000 | [1] |
| 5-Lipoxygenase (5-LOX) | >10,000 | >4,300 - 20,000 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize hPGDS inhibitors.
Recombinant hPGDS Enzyme Inhibition Assay
This assay quantifies the in vitro potency of a compound to inhibit the enzymatic activity of recombinant human hPGDS.
Materials:
-
Recombinant human hPGDS
-
Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA)
-
Glutathione (B108866) (GSH, cofactor)
-
PGH2 (substrate)
-
Test compound (this compound or TFC-007)
-
Quenching solution (e.g., ferric chloride)
-
96-well microplate
-
PGD2 Enzyme Immunoassay (EIA) kit
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the test compound dilutions to the wells of a 96-well microplate.
-
Add a solution of recombinant human hPGDS and glutathione to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Stop the reaction by adding a quenching solution.
-
Quantify the amount of PGD2 produced using a competitive EIA kit.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Caption: A typical workflow for an in vitro hPGDS enzyme inhibition assay.
Cellular Assay for PGD2 Production
This assay assesses the ability of a compound to inhibit PGD2 production in a more physiologically relevant cellular environment.
Materials:
-
A suitable cell line expressing hPGDS (e.g., KU812 human basophilic leukemia cells)[4]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound or TFC-007)
-
Cell stimulant (e.g., calcium ionophore A23187 or PMA)[4]
-
96-well cell culture plate
-
PGD2 ELISA kit
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with a suitable agent to induce PGD2 production.
-
After a defined incubation period, collect the cell culture supernatant.
-
Measure the concentration of PGD2 in the supernatant using a PGD2 ELISA kit.
-
Calculate the percentage of PGD2 inhibition relative to a vehicle-treated control and determine the cellular IC50 value.[1]
Signaling Pathway Context
Both this compound and TFC-007 target the same critical node in the arachidonic acid cascade, albeit through different mechanisms. The inhibition or degradation of hPGDS prevents the synthesis of PGD2, which in turn cannot activate its downstream receptors, DP1 and DP2 (CRTH2), to propagate inflammatory signals.
Caption: The arachidonic acid cascade leading to PGD2-mediated inflammation.
Conclusion
This compound and TFC-007 represent two distinct and compelling strategies for the suppression of PGD2. This compound is a highly potent and selective direct inhibitor with well-characterized in vitro activity. TFC-007, as the targeting component of a PROTAC, offers an alternative modality that leads to the degradation of the hPGDS enzyme, which may provide a more durable pharmacological effect.
The choice between these compounds for research or therapeutic development will depend on the specific experimental context and desired pharmacological profile. This compound is an excellent tool for studies requiring rapid and reversible inhibition of hPGDS activity. TFC-007 and its corresponding PROTACs are suited for investigations into the therapeutic potential of sustained PGD2 suppression through enzyme degradation. Further head-to-head studies, particularly evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic relationships of both approaches, will be crucial in fully elucidating their comparative advantages.
References
A Head-to-Head Battle for H-PGDS Modulation: A Comparative Guide to hPGDS-IN-1 and PROTAC(H-PGDS)-1
For researchers, scientists, and drug development professionals navigating the complexities of targeting hematopoietic prostaglandin (B15479496) D synthase (H-PGDS), the choice between a classical inhibitor and a targeted protein degrader is a critical one. This guide provides an objective, data-driven comparison of two prominent molecules: hPGDS-IN-1, a potent and selective inhibitor, and PROTAC(H-PGDS)-1, a proteolysis-targeting chimera designed to eliminate the H-PGDS protein.
This document summarizes key efficacy data, details the experimental methodologies used to obtain this data, and provides visual representations of the underlying biological pathways and experimental workflows to aid in the informed selection of the most appropriate tool for specific research needs.
Quantitative Efficacy: A Tale of Two Mechanisms
The primary distinction between this compound and PROTAC(H-PGDS)-1 lies in their mechanism of action. This compound is a highly potent small molecule that inhibits the enzymatic function of H-PGDS, thereby blocking the production of prostaglandin D2 (PGD2). In contrast, PROTAC(H-PGDS)-1 is a heterobifunctional molecule that induces the degradation and removal of the entire H-PGDS protein. This fundamental difference is reflected in their respective quantitative efficacy metrics.
The following tables summarize the available quantitative data for both compounds. It is important to note that the data for this compound and PROTAC(H-PGDS)-1 are derived from separate studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.
Table 1: Quantitative Efficacy of this compound
| Parameter | Value | Assay Type | Source |
| Biochemical IC₅₀ | 0.6 nM | Enzyme Inhibition Assay | [1] |
| Cellular IC₅₀ (PGD2 Production) | 32 nM | Cellular Assay | [1] |
Table 2: Quantitative Efficacy of PROTAC(H-PGDS)-1
| Parameter | Value | Assay Type | Source |
| Degradation DC₅₀ | 17.3 pM* | H-PGDS Degradation | [1] |
| Biochemical IC₅₀ | 266 nM | Enzyme Inhibition Assay | [2][3] |
*This DC₅₀ value is for a structurally related and highly potent degrader, PROTAC(H-PGDS)-7, and is included to represent the potential of this class of molecules.[1][4][5]
To better illustrate the unique advantages of the PROTAC approach, the following table compares the activity of PROTAC(H-PGDS)-1 with its parent inhibitor, TFC-007.
Table 3: Comparative Efficacy of PROTAC(H-PGDS)-1 and its Parent Inhibitor TFC-007
| Parameter | PROTAC(H-PGDS)-1 | TFC-007 (Inhibitor) | Key Finding | Source |
| Biochemical IC₅₀ | 266 nM | 71 nM | TFC-007 is a more potent inhibitor of the isolated enzyme. | [2][3] |
| H-PGDS Protein Level | Significant Degradation | No Degradation | PROTAC(H-PGDS)-1 effectively removes the target protein. | [2][3] |
| PGD2 Production Suppression (Sustained Effect) | Sustained suppression after compound removal | Recovery of PGD2 production after compound removal | The degradation-based mechanism of the PROTAC leads to a more durable effect. | [2][3] |
Delving into the Mechanisms: Inhibition vs. Degradation
The distinct approaches of this compound and PROTAC(H-PGDS)-1 in modulating the H-PGDS pathway are visualized below.
The H-PGDS Signaling Pathway
Understanding the downstream consequences of H-PGDS modulation is crucial. The following diagram illustrates the central role of H-PGDS in the arachidonic acid cascade and the subsequent signaling events.
Experimental Protocols
Reproducibility and standardization are paramount in research. Below are detailed methodologies for the key experiments cited in this guide.
Biochemical hPGDS Enzyme Inhibition Assay
Objective: To determine the concentration of an inhibitor (e.g., this compound) required to reduce the enzymatic activity of purified hPGDS by 50% (IC₅₀).
Materials:
-
Recombinant human hPGDS protein
-
This compound or other test compounds
-
PGH2 (substrate)
-
Assay buffer (e.g., Tris-HCl with cofactors)
-
96-well or 384-well plates
-
Plate reader for detection of PGD2
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a multi-well plate, add the assay buffer, recombinant hPGDS enzyme, and the diluted this compound.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Incubate for a defined period at a controlled temperature.
-
Stop the reaction.
-
Quantify the amount of PGD2 produced using a suitable method, such as an enzyme immunoassay (EIA).
-
Calculate the IC₅₀ value from the dose-response curve.
Cellular PGD2 Production Assay
Objective: To measure the potency of a compound in inhibiting PGD2 production in a cellular context.
Materials:
-
A suitable cell line expressing hPGDS (e.g., KU812 human basophilic leukemia cells)
-
Cell culture medium and supplements
-
Test compounds (this compound or PROTAC(H-PGDS)-1)
-
A stimulant to induce PGD2 production (e.g., calcium ionophore)
-
PGD2 enzyme immunoassay (EIA) kit
Procedure:
-
Culture and plate the cells in multi-well plates.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Stimulate the cells to induce PGD2 production.
-
Collect the cell supernatant.
-
Measure the concentration of PGD2 in the supernatant using an EIA kit.
-
Determine the cellular IC₅₀ value from the dose-response curve.
Western Blotting for hPGDS Degradation
Objective: To assess the ability of a PROTAC to induce the degradation of the target protein.
Materials:
-
Cell line expressing hPGDS (e.g., KU812)
-
PROTAC(H-PGDS)-1 and control compounds (e.g., parent inhibitor, inactive PROTAC)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against hPGDS
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the test compounds for various time points.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-hPGDS antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of hPGDS degradation relative to the vehicle control. The DC₅₀ is the concentration of the degrader at which 50% of the target protein is degraded.[1]
Experimental Workflow for Comparative Analysis
To directly compare an inhibitor and a degrader, a structured experimental workflow is essential.
Conclusion
Both this compound and PROTAC(H-PGDS)-1 offer powerful, yet distinct, means of interrogating and modulating the H-PGDS pathway. This compound provides a highly potent and selective tool for the acute inhibition of PGD2 synthesis, making it ideal for studies focused on the immediate consequences of enzymatic blockade. PROTAC(H-PGDS)-1, on the other hand, offers a novel approach by inducing the degradation of the H-PGDS protein, leading to a more sustained and potentially more profound biological effect. The choice between these two modalities will ultimately depend on the specific research question, the desired duration of action, and the biological system under investigation. This guide provides the foundational data and methodologies to empower researchers to make that critical decision.
References
- 1. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Discovery of a Highly Potent and Selective Degrader Targeting Hematopoietic Prostaglandin D Synthase via In Silico Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to hPGDS Inhibitors: hPGDS-IN-1, HQL-79, and TAS-204
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of three prominent hematopoietic prostaglandin (B15479496) D synthase (hPGDS) inhibitors: hPGDS-IN-1, HQL-79, and TAS-204. The information presented herein is compiled from experimental data to facilitate an informed evaluation of their respective performance characteristics.
Introduction to hPGDS Inhibition
Hematopoietic prostaglandin D synthase (hPGDS) is a critical enzyme in the inflammatory cascade, responsible for the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). PGD2 is a key mediator in allergic and inflammatory responses, making hPGDS a prime therapeutic target for a range of disorders, including asthma, allergic rhinitis, and atopic dermatitis. Selective inhibition of hPGDS offers a targeted approach to mitigating inflammation by reducing PGD2 production.
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo performance data for this compound, HQL-79, and TAS-204, based on available experimental findings.
Table 1: In Vitro Inhibitory Activity
| Compound | Assay Type | Target Species | IC50 | Kd | Ki | Citation(s) |
| This compound | Enzymatic | Human, Rat, Dog, Sheep | 0.5 - 2.3 nM | - | - | [1] |
| Cellular | Not Specified | 32 nM | - | - | [1] | |
| HQL-79 | Enzymatic | Human | 6 µM | 0.8 µM | 5 µM (vs PGH2), 3 µM (vs GSH) | [2][3] |
| Cellular | Human and Rat | ~100 µM | - | - | [3] | |
| TAS-204 | Enzymatic | Human | 23 - 24 nM | - | - | [4] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Key Efficacy Endpoints | Notable Findings | Citation(s) |
| This compound | Allergic Sheep Asthma Model | Inhibition of antigen-induced asthmatic responses. | Efficacy demonstrated in blocking PGD2 production. | [1] |
| HQL-79 | Ovalbumin-Induced Allergic Airway Inflammation (Mouse) | Reduction of PGD2 levels and amelioration of airway inflammation. | Oral administration (30 mg/kg) decreased PGD2 levels and blocked allergic lung inflammation. | [2][3] |
| TAS-204 | Experimental Allergic Rhinitis (Guinea Pig) | Reduction of eosinophil infiltration in nasal lavage fluid and nasal hyperresponsiveness to histamine. | Dose-dependently inhibited PGD2 production and reduced symptoms of allergic rhinitis. | [4] |
Table 3: Selectivity Profile
| Compound | vs L-PGDS | vs mPGES | vs COX-1 | vs COX-2 | vs 5-LOX | Citation(s) |
| This compound | >4,300 - 20,000-fold | >4,300 - 20,000-fold | >4,300 - 20,000-fold | >4,300 - 20,000-fold | >4,300 - 20,000-fold | [1] |
| HQL-79 | No obvious effect up to 300 µM | No obvious effect up to 300 µM | No obvious effect up to 300 µM | No obvious effect up to 300 µM | Not Specified | [2] |
| TAS-204 | No inhibitory activity up to 10 µM | No inhibitory activity up to 10 µM | No inhibitory activity up to 10 µM | No inhibitory activity up to 10 µM | Not Specified | [4] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these inhibitors function, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow for inhibitor characterization.
Caption: The hPGDS signaling pathway, illustrating the synthesis of PGD2 and the point of intervention for hPGDS inhibitors.
Caption: A typical experimental workflow for the discovery and validation of novel hPGDS inhibitors.
Experimental Protocols
Recombinant hPGDS Enzyme Inhibition Assay
This assay determines the in vitro potency of a compound to inhibit the enzymatic activity of recombinant human hPGDS.
-
Reagents and Materials:
-
Recombinant human hPGDS
-
Glutathione (GSH)
-
Prostaglandin H2 (PGH2) substrate
-
Assay Buffer (e.g., 0.1 M potassium phosphate, pH 7.0, containing 1 mM EDTA)
-
Test inhibitors (this compound, HQL-79, TAS-204)
-
96-well microplate
-
PGD2 EIA Kit
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add the diluted inhibitors to the wells of a 96-well plate.
-
Add a solution of recombinant human hPGDS and GSH to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Incubate for a defined period (e.g., 2 minutes) at room temperature.
-
Stop the reaction by adding a quenching solution (e.g., a solution containing ferric chloride).
-
Quantify the amount of PGD2 produced using a competitive Enzyme Immunoassay (EIA) kit.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
-
Cellular PGD2 Production Assay
This assay evaluates the ability of an inhibitor to suppress PGD2 production in a cellular context.
-
Reagents and Materials:
-
A suitable cell line expressing hPGDS (e.g., KU812 human basophilic leukemia cells, mast cells).[5]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).[5]
-
Test inhibitors.
-
Stimulant (e.g., calcium ionophore A23187, or an appropriate antigen for IgE-sensitized cells).[1][5]
-
96-well cell culture plates.
-
PGD2 EIA Kit.
-
-
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of the test inhibitors for a specified period (e.g., 1 hour).[1]
-
Stimulate the cells with an appropriate agent to induce PGD2 production.
-
After a defined incubation period, collect the cell culture supernatant.[1]
-
Measure the concentration of PGD2 in the supernatant using a PGD2 EIA kit.
-
Calculate the IC50 value, which represents the concentration of the inhibitor that reduces PGD2 production by 50% in the cellular environment.
-
Ovalbumin (OVA)-Induced Allergic Airway Inflammation Mouse Model
This in vivo model is used to assess the efficacy of hPGDS inhibitors in a model of allergic asthma.
-
Animal Model:
-
BALB/c mice are commonly used.
-
-
Sensitization and Challenge Protocol:
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified with an adjuvant (e.g., alum) on specific days (e.g., day 0 and day 7).
-
Challenge: Subsequently, mice are challenged by intranasal or aerosol exposure to OVA on multiple consecutive days (e.g., days 14, 15, and 16) to induce an allergic inflammatory response in the airways.
-
-
Inhibitor Administration:
-
Test inhibitors (e.g., HQL-79 at 30 mg/kg) are typically administered orally prior to the OVA challenge.[2]
-
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Twenty-four hours after the final challenge, BAL fluid is collected to determine the influx of inflammatory cells, particularly eosinophils, by cell counting and differential analysis.
-
Lung Histology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of peribronchial and perivascular inflammation and mucus production.
-
PGD2 Measurement: PGD2 levels in the BAL fluid or lung homogenates are quantified by EIA or mass spectrometry to confirm target engagement.
-
This guide provides a foundational comparison of this compound, HQL-79, and TAS-204. For more in-depth analysis and specific applications, researchers are encouraged to consult the cited literature.
References
- 1. benchchem.com [benchchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Comparative Efficacy of hPGDS Inhibitors in In Vivo Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of several hematopoietic prostaglandin (B15479496) D synthase (hPGDS) inhibitors. The data presented is compiled from preclinical studies to offer a clear overview of their potential therapeutic efficacy in inflammatory and allergic disease models.
Inhibition of hPGDS presents a targeted therapeutic strategy for a variety of inflammatory conditions, including allergic asthma, allergic rhinitis, and Duchenne muscular dystrophy (DMD). By blocking the synthesis of prostaglandin D2 (PGD2), a key mediator in the inflammatory cascade, hPGDS inhibitors aim to mitigate the downstream effects of this pro-inflammatory molecule. This guide summarizes the in vivo performance of prominent hPGDS inhibitors, presenting key experimental data in a comparative format, detailing the methodologies of the cited experiments, and visualizing the relevant biological pathways and experimental workflows.
Comparative In Vivo Efficacy of hPGDS Inhibitors
The following tables summarize the in vivo efficacy of several hPGDS inhibitors across various animal models.
Allergic Airway Inflammation Models (Asthma)
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Quantitative Results | Reference |
| HQL-79 | Ovalbumin-Induced Allergic Airway Inflammation (Mouse) | 30 mg/kg, oral administration | Reduction of PGD2 levels and amelioration of airway inflammation. | Oral administration decreased PGD2 levels and attenuated airway inflammation. Specific quantitative data on the reduction of inflammatory cells in BALF was not detailed in the provided search results. | [1] |
| hPGDS-IN-1 | Allergic Sheep Asthma Model | Not specified | Inhibition of antigen-induced asthmatic responses. | Efficacy was demonstrated, but specific quantitative data on the reduction of early and late asthmatic responses and inflammatory cell infiltration is not publicly available. | [2] |
| SAR-191801 (ZL-2102) | Cigarette Smoke-Induced COPD Model (Mouse) | 0.3, 3, 30 mg/kg p.o. b.i.d. | Reduction of airway inflammation. | Showed 76% suppression in lymphocytes and 70% suppression in neutrophils. | [3] |
Allergic Rhinitis Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Quantitative Results | Reference |
| TFC-007 | Japanese Cedar Pollen-Induced Allergic Rhinitis (Guinea Pig) | 30 mg/kg, p.o. before challenge | Suppression of PGD2 production, late phase nasal blockage. | Almost completely suppressed PGD2 production in the nasal tissue. Partially but significantly attenuated late-phase nasal blockage. Did not suppress nasal eosinophilia. | |
| TAS-205 | Not specified in detail in search results for allergic rhinitis | Not specified | Additive inhibitory effects on eosinophil infiltration and late phase nasal obstruction when combined with montelukast (B128269). | Combined administration with montelukast showed significant additive inhibitory effects. |
Duchenne Muscular Dystrophy (DMD) Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Quantitative Results | Reference |
| HQL-79 | mdx Mouse | Not specified | Reduction of muscular necrosis and inflammatory cell infiltration. | Significantly reduced necrotic muscle volume. CD11b mRNA level (marker for inflammatory cell infiltration) was reduced to less than 50% of that in vehicle-treated mice at day 4. | [4] |
| TAS-205 | mdx Mouse & Human Phase 1/2 | Preclinical: Not specified. Clinical: 1.67 to 26.67 mg/kg/dose | Reduction of muscle damage, recovery of locomotor activity, reduction of PGD2 production. | Preclinically, it reduced muscle damage and recovered locomotor activity. Clinically, it dose-dependently decreased urinary excretion of a PGD2 metabolite. A Phase 2 trial showed a potential to reduce the decline in the 6-minute walk distance. | [5][6][7][8] |
| PK007 | mdx Mouse | Orally for 10 days (postnatal day 18 to 28) | Improved muscle strength, reduced muscle necrosis and fibrosis, decreased serum PGD2 levels, and reduced inflammatory markers. | Hindlimb grip strength was two-fold greater than untreated mdx mice. Reduced regenerating muscle fibers by ~20%. Reduced muscle creatine (B1669601) kinase activity by ~50%. Decreased serum PGD2 levels by 33.36%. Reduced total myonecrotic area in various muscles (e.g., 73.87% in tibialis anterior). | [9][10][11][12] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
Ovalbumin-Induced Allergic Airway Inflammation in Mice
This model is widely used to mimic the key features of allergic asthma, including eosinophilic airway inflammation and airway hyperresponsiveness.[13][14][15][16]
-
Sensitization: Mice, typically BALB/c strain, are sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide. A common protocol involves injections on days 0 and 14.
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set period on multiple consecutive days (e.g., days 21, 22, and 23).
-
hPGDS Inhibitor Administration: The test inhibitor is typically administered orally or via another relevant route before each OVA challenge.
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid. The fluid is then analyzed for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Histology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin or Periodic acid-Schiff) to assess inflammatory cell infiltration and mucus production.
-
PGD2 Measurement: PGD2 levels in the BAL fluid or lung homogenates are quantified using methods like ELISA.
-
Allergic Sheep Asthma Model
This large animal model closely mimics human asthma, exhibiting both early and late-phase asthmatic responses.[17][18][19][20][21]
-
Sensitization: Sheep are sensitized to an allergen, commonly house dust mite (HDM), through subcutaneous injections with an adjuvant.
-
Allergen Challenge: Conscious, sensitized sheep are subjected to a bronchial challenge with the allergen.
-
hPGDS Inhibitor Administration: The inhibitor is administered prior to the allergen challenge.
-
Endpoint Measurement:
-
Lung Function: Airway resistance is measured to assess early and late asthmatic responses.
-
Bronchoalveolar Lavage (BAL): BAL is performed to collect cells for differential counting, particularly eosinophils.
-
Japanese Cedar Pollen-Induced Allergic Rhinitis in Guinea Pigs
This model is used to study the pathophysiology of allergic rhinitis and to evaluate the efficacy of therapeutic agents.[22][23]
-
Sensitization: Guinea pigs are sensitized with Japanese cedar pollen extract, often with an adjuvant.
-
Challenge: Sensitized animals are challenged intranasally with a suspension of Japanese cedar pollen.
-
hPGDS Inhibitor Administration: The test compound is given orally before the pollen challenge.
-
Endpoint Analysis:
-
Nasal Symptoms: Sneezing and nasal rubbing are counted.
-
Nasal Blockage: Nasal airway resistance is measured.
-
PGD2 Levels: PGD2 concentrations in nasal lavage fluid are determined.
-
Histology: Nasal mucosa is examined for eosinophil infiltration.
-
mdx Mouse Model of Duchenne Muscular Dystrophy
The mdx mouse is a genetically homologous model for DMD, exhibiting progressive muscle degeneration.[24][25][26][27][28]
-
Animal Model: Dystrophin-deficient mdx mice are used.
-
Drug Administration: The hPGDS inhibitor is typically administered orally over a specified period, often during the acute phase of muscle necrosis (e.g., from 3 to 4 weeks of age).
-
Endpoint Analysis:
-
Muscle Strength: Forelimb or hindlimb grip strength is measured.
-
Locomotor Activity: Open field tests can be used to assess voluntary movement.
-
Serum Biomarkers: Blood samples are collected to measure levels of muscle damage markers like creatine kinase.
-
Histology: Muscle tissue (e.g., tibialis anterior, gastrocnemius, diaphragm) is collected and stained (e.g., with Hematoxylin and Eosin) to assess the extent of muscle necrosis and regeneration.
-
PGD2 Levels: PGD2 or its metabolites can be measured in urine or tissue samples.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the hPGDS signaling pathway in inflammation and a general experimental workflow for evaluating hPGDS inhibitors in vivo.
Caption: The hPGDS-mediated PGD2 synthesis and signaling pathway in inflammation.
Caption: Generalized experimental workflow for evaluating hPGDS inhibitors in vivo.
References
- 1. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. | BioWorld [bioworld.com]
- 4. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. defeatduchenne.ca [defeatduchenne.ca]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. Early phase 2 trial of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I study of TAS-205 in patients with DMD - Institut de Myologie [institut-myologie.org]
- 9. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice | Semantic Scholar [semanticscholar.org]
- 12. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Early Life Ovalbumin Sensitization and Aerosol Challenge for the Induction of Allergic Airway Inflammation in a BALB/c Murine Model [bio-protocol.org]
- 15. Mouse model of allergic airway inflammation [bio-protocol.org]
- 16. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 17. Development of an experimental model of maternal allergic asthma during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Allergenix :: Animal Model [mnhs-teaching1b.med.monash.edu.au]
- 19. ddl-conference.com [ddl-conference.com]
- 20. researchgate.net [researchgate.net]
- 21. Induction of allergic inflammation in the lungs of sensitized sheep after local challenge with house dust mite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A new model of experimental allergic rhinitis using Japanese cedar pollen in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of Experimental Protocols of Physical Exercise for mdx Mice and Duchenne Muscular Dystrophy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Towards developing standard operating procedures for pre-clinical testing in the mdx mouse model of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. phenomedoc.jax.org [phenomedoc.jax.org]
- 27. Enhancing translation: guidelines for standard pre-clinical experiments in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Probing the Pathogenesis of Duchenne Muscular Dystrophy Using Mouse Models | Springer Nature Experiments [experiments.springernature.com]
Validating hPGDS Inhibition: A Comparative Guide to siRNA Knockdown and Small Molecule Inhibitors
For researchers investigating the role of hematopoietic prostaglandin (B15479496) D synthase (hPGDS) in inflammatory and allergic diseases, robust validation of its inhibition is paramount. This guide provides a comprehensive comparison of two primary validation methods: siRNA-mediated knockdown and the use of small molecule inhibitors. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate strategy for their studies.
At a Glance: siRNA Knockdown vs. Small Molecule Inhibition
| Feature | siRNA Knockdown | Small Molecule Inhibitors |
| Mechanism of Action | Post-transcriptional gene silencing via mRNA degradation.[1][2] | Direct binding to the hPGDS enzyme to block its catalytic activity. |
| Target Level | mRNA | Protein |
| Specificity | Highly specific to the target mRNA sequence, but off-target effects are possible. | Can have off-target effects on other proteins, though highly selective inhibitors are available.[3][4] |
| Effect Duration | Transient, lasting for several days depending on cell type and experimental conditions.[2] | Reversible or irreversible, depending on the inhibitor's binding mechanism. |
| Key Validation Readout | Reduction in hPGDS mRNA and protein levels, leading to decreased PGD2 production.[5][6] | Direct inhibition of hPGDS enzymatic activity, measured by a decrease in PGD2 production.[3][7] |
Quantitative Comparison of hPGDS Inhibition
siRNA-Mediated Knockdown of hPGDS
The efficacy of siRNA is typically measured by the percentage reduction of the target mRNA and protein. Successful siRNA experiments often achieve a significant knockdown, which in turn leads to a functional decrease in the downstream product, PGD2.
| Target | Method of Quantification | Typical Efficacy | Functional Outcome |
| hPGDS mRNA | qRT-PCR | >70-80% reduction[2] | Significant decrease in PGD2 production[5][6] |
| hPGDS Protein | Western Blot | Significant reduction in protein levels[8] | Attenuation of inflammatory responses[5] |
Small Molecule Inhibitors of hPGDS
The potency of small molecule inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Assay Type | Target Species | IC50 |
| hPGDS-IN-1 | Enzymatic | Human, Rat, Dog, Sheep | 0.5 - 2.3 nM |
| Cellular | Not Specified | 32 nM[3] | |
| HQL-79 | Enzymatic | Human | 6 µM[4] |
| Cellular | Human megakaryocytes, Rat mastocytoma cells | ~100 µM[4] | |
| TFC-007 | In vitro | Not Specified | 71 nM[7] |
| TAS-204 | In vitro | Not Specified | 23 nM[7] |
Visualizing the Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the hPGDS signaling pathway and the validation workflows for both siRNA knockdown and small molecule inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments involved in validating hPGDS inhibition. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: siRNA Transfection and Validation of hPGDS Knockdown
Objective: To reduce the expression of hPGDS in cultured cells using siRNA and to quantify the knockdown at both the mRNA and protein levels.
Materials:
-
hPGDS-specific siRNA and non-targeting control siRNA
-
Appropriate cell line (e.g., human mast cells, KU812)
-
Cell culture medium and supplements
-
Transfection reagent
-
RNA isolation kit
-
qRT-PCR reagents and instrument
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against hPGDS
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in antibiotic-free medium to achieve 60-80% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for the recommended time (typically 4-6 hours).
-
Replace the transfection medium with fresh complete medium and incubate for 24-72 hours.
-
-
Validation of Knockdown by qRT-PCR:
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers specific for hPGDS and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative expression of hPGDS mRNA using the ΔΔCt method.
-
-
Validation of Knockdown by Western Blot:
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary anti-hPGDS antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Re-probe the membrane with a loading control antibody to confirm equal protein loading.[8]
-
Protocol 2: hPGDS Inhibition Assay Using a Small Molecule Inhibitor
Objective: To determine the potency (IC50) of a small molecule inhibitor on hPGDS activity in a cellular context by measuring the production of PGD2.
Materials:
-
hPGDS-expressing cell line (e.g., KU812)
-
Small molecule inhibitor of hPGDS (e.g., this compound)
-
Cell culture medium and supplements
-
Stimulant for PGD2 production (e.g., calcium ionophore A23187)
-
PGD2 ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of the hPGDS inhibitor in culture medium.
-
Pre-treat the cells with the inhibitor dilutions for a specified time (e.g., 1 hour).
-
-
Cell Stimulation:
-
Add a stimulant (e.g., A23187) to induce PGD2 production and incubate for an appropriate time (e.g., 30 minutes).[3]
-
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
PGD2 Quantification:
-
Measure the concentration of PGD2 in the supernatants using a commercial PGD2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of PGD2 inhibition against the log concentration of the inhibitor.
-
Use non-linear regression to calculate the IC50 value.[3]
-
Conclusion
Both siRNA knockdown and small molecule inhibitors are valuable tools for validating the role of hPGDS in biological processes. The choice between these methods will depend on the specific research question, the desired duration of inhibition, and the available resources. siRNA offers high specificity at the mRNA level, providing a powerful genetic approach to target validation. Small molecule inhibitors, on the other hand, allow for a more direct and often more easily controlled pharmacological interrogation of protein function. For a comprehensive validation of hPGDS as a therapeutic target, a combination of both approaches is often the most rigorous strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selective inhibition of prostaglandin D2 biosynthesis in human mast cells to overcome need for multiple receptor antagonists: Biochemical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpressing HPGDS in adipose-derived mesenchymal stem cells reduces inflammatory state and improves wound healing in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Evaluation of siRNA Delivery by pH-Responsive Peptides | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of hPGDS-IN-1 and Other Hematopoietic Prostaglandin D Synthase Inhibitors in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of hPGDS-IN-1 and other notable hematopoietic prostaglandin (B15479496) D synthase (hPGDS) inhibitors. The data presented is compiled from various studies in established animal models of allergic inflammation, offering a quantitative and methodological overview to inform research and development decisions.
Introduction to hPGDS Inhibition
Hematopoietic prostaglandin D synthase (hPGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in the inflammatory cascade, particularly in the context of allergic responses.[1] PGD2, produced predominantly by mast cells, Th2 cells, and antigen-presenting cells, exerts its pro-inflammatory effects through activation of the DP1 and DP2 (also known as CRTH2) receptors.[2] Inhibition of hPGDS presents a targeted therapeutic strategy to attenuate PGD2 production and mitigate downstream inflammatory events, offering a potential advantage over broader-acting anti-inflammatory agents.[1][3] This guide focuses on the in vivo preclinical data of this compound and other inhibitors, providing a comparative assessment of their effects.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound and other hPGDS inhibitors in various preclinical models of allergic inflammation.
Table 1: Efficacy of hPGDS Inhibitors in a Sheep Model of Allergic Asthma
| Compound | Class | Animal Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| This compound (compound 8) | hPGDS Inhibitor | Allergic Sheep Asthma Model | Inhibition of antigen-induced asthmatic responses | Efficacy demonstrated. Specific quantitative data on the reduction of early and late asthmatic responses and inflammatory cell infiltration is not publicly available in the primary publication. | [1][4][5] |
Table 2: Efficacy of hPGDS Inhibitors in a Mouse Model of Allergic Airway Inflammation
| Compound | Class | Animal Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| HQL-79 | hPGDS Inhibitor | Ovalbumin-Induced Allergic Airway Inflammation (Mouse) | Reduction of PGD2 levels and amelioration of airway inflammation | Oral administration of 30 mg/kg decreased PGD2 levels and blocked allergic lung inflammation. Specific quantitative data on the reduction of inflammatory cells is not publicly available in the primary publication. | [1][6] |
Table 3: Efficacy of hPGDS Inhibitors in a Guinea Pig Model of Allergic Rhinitis
| Compound | Class | Animal Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| TFC-007 | hPGDS Inhibitor | Allergic Rhinitis (Guinea Pig) | Suppression of PGD2 production, attenuation of late-phase nasal blockage, and effect on nasal eosinophilia. | A 30 mg/kg oral dose almost completely suppressed PGD2 production in the nasal tissue and partially but significantly attenuated late-phase nasal blockage. Nasal eosinophilia was not suppressed. | [3] |
| TAS-205 | hPGDS Inhibitor | Allergic Rhinitis (Guinea Pig) | Suppression of eosinophil infiltration and late-phase nasal obstruction. | Suppressed eosinophil infiltration into the nasal cavity and late-phase nasal obstruction. Combined administration with montelukast (B128269) showed significant additive inhibitory effects. | [7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key preclinical models are outlined below.
Sheep Model of Allergic Asthma (for this compound)
-
Animal Model: Naturally allergic sheep with documented sensitivity to Ascaris suum antigen are used.
-
Sensitization and Challenge: Animals are challenged with an aerosolized solution of Ascaris suum antigen to induce early and late-phase asthmatic responses.
-
Treatment: this compound (compound 8) is administered orally prior to the antigen challenge. The specific dose and timing of administration are detailed in the primary study.[4][5]
-
Outcome Assessment:
-
Airway Mechanics: Specific lung resistance is measured to assess early and late asthmatic responses (bronchoconstriction).
-
Airway Hyperresponsiveness: Carbachol challenge is performed to measure changes in airway sensitivity.
-
Inflammatory Cell Infiltration: Bronchoalveolar lavage (BAL) is performed to collect fluid for total and differential cell counts, specifically quantifying eosinophils and neutrophils.
-
Mouse Model of Ovalbumin-Induced Allergic Airway Inflammation (for HQL-79)
-
Animal Model: BALB/c mice are commonly used for this model.
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum adjuvant.
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA to induce allergic airway inflammation.
-
Treatment: HQL-79 is administered orally at a dose of 30 mg/kg.[6]
-
Outcome Assessment:
-
PGD2 Levels: PGD2 levels in the BAL fluid are quantified using an enzyme immunoassay (EIA).
-
Inflammatory Cell Infiltration: BAL fluid is collected to determine the total and differential leukocyte counts, with a focus on eosinophils.
-
Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA.
-
Histopathology: Lung tissue is collected for histological analysis to assess inflammatory cell infiltration and mucus production.
-
Guinea Pig Model of Allergic Rhinitis (for TFC-007 and TAS-205)
-
Animal Model: Hartley guinea pigs are utilized for this model.
-
Sensitization: Guinea pigs are actively sensitized with an antigen such as Japanese cedar pollen or ovalbumin.[3][7]
-
Challenge: Sensitized animals are challenged intranasally with the specific antigen to induce allergic rhinitis symptoms.
-
Treatment: TFC-007 (30 mg/kg, p.o.) or TAS-205 (dose-dependent studies) is administered orally before the antigen challenge.[3][7]
-
Outcome Assessment:
-
PGD2 Production: PGD2 levels in nasal tissue are measured to confirm target engagement.[3]
-
Nasal Symptoms: Nasal blockage (nasal airway resistance) is measured to assess the early and late-phase responses. Sneezing and nasal rubbing may also be quantified.
-
Inflammatory Cell Infiltration: Nasal lavage is performed to collect samples for the quantification of eosinophil infiltration.[3][7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Potential synergistic effects of novel hematopoietic prostaglandin D synthase inhibitor TAS-205 and different types of anti-allergic medicine on nasal obstruction in a Guinea pig model of experimental allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Advancements and Challenges in the Clinical Development of hPGDS Inhibitors: A Comparative Overview
The development of hematopoietic prostaglandin (B15479496) D synthase (hPGDS) inhibitors represents a promising therapeutic strategy for a variety of inflammatory and allergic diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Duchenne muscular dystrophy.[1][2][3] hPGDS is a key enzyme responsible for the production of prostaglandin D2 (PGD2), a potent mediator of inflammatory processes. By inhibiting hPGDS, these drugs aim to reduce PGD2 levels, thereby mitigating the downstream inflammatory cascade. However, the translation of preclinical efficacy to clinical success has been challenging, with discrepancies in pharmacokinetics (PK) and pharmacodynamics (PD) between animal models and humans posing a significant hurdle.[4][5] This guide provides a comparative overview of the PK and PD of hPGDS inhibitors that have been evaluated in humans, based on publicly available data.
The Prostaglandin D2 Signaling Pathway
Prostaglandin D2 is synthesized from arachidonic acid through a multi-step enzymatic process. Cyclooxygenase (COX) enzymes first convert arachidonic acid to prostaglandin H2 (PGH2). Subsequently, hPGDS catalyzes the isomerization of PGH2 to PGD2.[6] PGD2 then exerts its biological effects by binding to two distinct G-protein coupled receptors: the DP1 receptor, which is involved in vasodilation and inhibition of platelet aggregation, and the DP2 receptor (also known as CRTh2), which mediates pro-inflammatory responses such as the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[6] The therapeutic rationale for hPGDS inhibitors is to selectively block the production of PGD2, thereby preventing the activation of these pro-inflammatory pathways.
Pharmacokinetics of hPGDS Inhibitors and Related Compounds in Humans
Detailed pharmacokinetic data for direct hPGDS inhibitors in human clinical trials is sparse in the public domain. However, information on some compounds provides insights into their clinical development.
Fevipiprant (B1672611) (QAW039): A DP2 Receptor Antagonist
While not a direct hPGDS inhibitor, fevipiprant, a selective DP2 receptor antagonist, has been extensively studied in humans and provides valuable context for targeting the PGD2 pathway. In Phase I studies, fevipiprant was orally administered and generally well-tolerated.[7] Peak plasma concentrations were observed 1-3 hours post-dosing, and the drug exhibited a terminal half-life of approximately 20 hours.[7][8] Steady state was achieved within 4 days of once-daily dosing with less than two-fold accumulation.[8] Food had a minimal effect on its pharmacokinetics.[8] Despite promising early results, Novartis discontinued (B1498344) the development of fevipiprant for asthma in 2019 after it failed to meet efficacy endpoints in Phase III trials.[9]
| Parameter | Fevipiprant (QAW039) |
| Mechanism of Action | DP2 (CRTh2) Receptor Antagonist |
| Route of Administration | Oral |
| Tmax (hours) | 1 - 3[7][8] |
| Half-life (t½, hours) | ~20[7][8][9] |
| Accumulation | < 2-fold[8] |
| Effect of Food | Minimal[8] |
Table 1. Pharmacokinetic Parameters of Fevipiprant in Healthy Volunteers.
Direct hPGDS Inhibitors
Several direct hPGDS inhibitors have entered clinical development, but detailed human pharmacokinetic data is limited.
-
TAS-205: A Phase I clinical trial of TAS-205 in 23 boys with Duchenne's muscular dystrophy was completed in 2018.[2][6] While the trial focused on safety and pharmacokinetics, specific PK parameters have not been widely published.
-
ZL-2102: A Phase I clinical trial for ZL-2102 was initiated in 2015 for the treatment of COPD, asthma, and idiopathic pulmonary fibrosis.[2]
-
TFC-007 and HQL-79: These are potent hPGDS inhibitors that have been extensively studied in preclinical models.[1][4] However, their progression into and performance in human clinical trials is not well-documented in the available literature.
The lack of detailed public data for these compounds highlights the challenges in the clinical development of hPGDS inhibitors.
Experimental Protocols for Pharmacokinetic and Pharmacodynamic Assessment
The evaluation of the PK and PD of hPGDS inhibitors in humans typically follows a standardized clinical trial workflow.
Pharmacokinetic Studies
The primary objective of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug.[10] In a typical Phase I trial, healthy volunteers are administered single ascending doses and then multiple ascending doses of the investigational drug.[7]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.
-
Bioanalytical Methods: Validated analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), are used to quantify the concentration of the drug and its metabolites in plasma.
-
PK Parameter Calculation: Key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life, are calculated from the concentration-time data.
Pharmacodynamic Studies
PD studies aim to assess the effect of the drug on the body.[11] For hPGDS inhibitors, the primary PD marker is the level of PGD2 or its metabolites in biological fluids.
-
Biomarker Measurement: PGD2 levels can be measured in various matrices, such as plasma, urine, or sputum, using techniques like enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.
-
Dose-Response Relationship: The relationship between the drug dose or concentration and the extent of PGD2 suppression is evaluated to determine the optimal dose for target engagement.
-
Downstream Effects: The effects of the drug on downstream markers of inflammation, such as eosinophil counts in blood or sputum, can also be assessed.
References
- 1. [Hematopoietic prostaglandin D synthase inhibitors for the treatment of duchenne muscular dystrophy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fevipiprant - Wikipedia [en.wikipedia.org]
- 10. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 11. allucent.com [allucent.com]
A Comparative Guide: hPGDS-IN-1 vs. Broad-Spectrum COX Inhibitors in Inflammation Research
For researchers, scientists, and drug development professionals, the targeted inhibition of inflammatory pathways is a cornerstone of therapeutic innovation. This guide provides an objective comparison of a highly selective inhibitor, hPGDS-IN-1, against traditional broad-spectrum cyclooxygenase (COX) inhibitors, supported by experimental data and detailed methodologies.
In the complex cascade of inflammatory responses, prostaglandins (B1171923) play a pivotal role. Their synthesis is initiated by cyclooxygenase (COX) enzymes, which convert arachidonic acid to prostaglandin (B15479496) H2 (PGH2).[1] From this precursor, various synthases produce specific prostaglandins with diverse biological activities.[1] Hematopoietic prostaglandin D synthase (hPGDS) is a key enzyme that catalyzes the conversion of PGH2 to prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses, particularly those involving mast cells and Th2 lymphocytes.[2][3]
Broad-spectrum COX inhibitors, commonly known as non-steroidal anti-inflammatory drugs (NSAIDs), target the initial step of this pathway by inhibiting both COX-1 and COX-2 isoforms.[4][5] While effective in reducing inflammation and pain, their lack of selectivity can lead to significant side effects.[5][6] In contrast, this compound offers a more targeted approach by specifically inhibiting the production of PGD2, a key pro-inflammatory mediator.[7] This guide will delve into the comparative performance, selectivity, and experimental validation of these two distinct inhibitory strategies.
Performance and Selectivity: A Head-to-Head Comparison
The primary advantage of this compound lies in its exceptional selectivity, which minimizes the off-target effects associated with broad-spectrum COX inhibitors.[7] Experimental data from enzymatic and cellular assays highlight the potent and specific activity of this compound.
Table 1: Comparative Selectivity Profile of this compound vs. Broad-Spectrum COX Inhibitors
| Target Enzyme | This compound IC50 (nM) | Broad-Spectrum COX Inhibitors (e.g., Ibuprofen, Naproxen) IC50 (µM) | Selectivity (Fold vs. hPGDS for this compound) |
| Hematopoietic Prostaglandin D Synthase (hPGDS) | 0.5 - 2.3 (enzymatic) [3] 32 (cellular) [3][8] | - | - |
| Cyclooxygenase-1 (COX-1) | >10,000[3][7] | Potent Inhibition (Varies by agent)[9] | >4,300 - 20,000[7] |
| Cyclooxygenase-2 (COX-2) | >10,000[3][7] | Potent Inhibition (Varies by agent)[9] | >4,300 - 20,000[7] |
| Lipocalin-type Prostaglandin D Synthase (L-PGDS) | >10,000[3][7] | - | >4,300 - 20,000[7] |
| Microsomal Prostaglandin E Synthase (mPGES) | >10,000[3][7] | - | >4,300 - 20,000[7] |
| 5-Lipoxygenase (5-LOX) | >10,000[3][7] | - | >4,300 - 20,000[7] |
IC50 values represent the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC50 indicates greater potency.
The data clearly demonstrates that this compound is a highly potent inhibitor of hPGDS with negligible activity against COX-1, COX-2, and other key enzymes in the arachidonic acid cascade.[3][7] This high degree of selectivity is a significant advantage over broad-spectrum COX inhibitors, which inhibit both COX-1 and COX-2.[10] The inhibition of COX-1 is associated with gastrointestinal side effects, as this enzyme is responsible for producing prostaglandins that protect the stomach lining.[6][10] By sparing COX-1, this compound is predicted to have a more favorable safety profile.
Signaling Pathways: Targeted vs. Broad Inhibition
The differential effects of this compound and broad-spectrum COX inhibitors can be understood by examining their points of intervention in the prostaglandin synthesis pathway.
Broad-spectrum COX inhibitors act upstream, blocking the production of all prostaglandins.[11] In contrast, this compound acts downstream, selectively blocking the synthesis of PGD2, which is a key mediator of allergic inflammation.[2][12]
Experimental Protocols
The validation of these inhibitors relies on robust in vitro and cellular assays. Below are detailed methodologies for key experiments.
Recombinant hPGDS Enzyme Inhibition Assay
This assay determines the in vitro potency of a compound to inhibit the enzymatic activity of recombinant human hPGDS.[7]
Materials:
-
Recombinant human hPGDS
-
This compound
-
Assay Buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA)
-
Glutathione (B108866) (GSH, cofactor)
-
Prostaglandin H2 (PGH2, substrate)
-
96-well microplate
-
Enzyme immunoassay (EIA) kit for PGD2 detection
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the this compound dilutions.
-
Add a solution of recombinant human hPGDS and glutathione to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Incubate for 2 minutes at room temperature.[7]
-
Stop the reaction and measure the amount of PGD2 produced using a specific EIA kit.
-
Calculate the IC50 value from the dose-response curve.
Cellular Assay for PGD2 Production
This assay measures the ability of a compound to inhibit PGD2 production in a more physiologically relevant cellular context.[7][13]
Materials:
-
hPGDS-expressing cell line (e.g., KU812 human basophilic leukemia cells, LAD2 human mast cells)[13][14]
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulant (e.g., calcium ionophore A23187 or phorbol (B1677699) 12-myristate 13-acetate (PMA))[13]
-
96-well cell culture plate
-
EIA kit for PGD2 detection
Procedure:
-
Seed the hPGDS-expressing cells in a 96-well plate and incubate overnight.[13]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.[7]
-
Stimulate the cells with an appropriate agent to induce PGD2 production.[7][13]
-
After a defined incubation period, collect the cell culture supernatant.[7][13]
-
Measure the concentration of PGD2 in the supernatant using a specific EIA kit.[13]
-
Calculate the IC50 value from the dose-response curve, representing the concentration of the inhibitor that reduces PGD2 production by 50%.[13]
In Vitro COX-1/COX-2 Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[15][16]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Broad-spectrum COX inhibitor (e.g., ibuprofen)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
96-well plate
-
Colorimetric or fluorometric detection reagent
Procedure:
-
Prepare serial dilutions of the COX inhibitor.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the inhibitor dilutions to the respective wells.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.[16]
-
Initiate the reaction by adding arachidonic acid.
-
Measure the peroxidase activity of COX using a suitable detection method (e.g., colorimetric substrate).[16]
-
Monitor the absorbance or fluorescence over time to determine the reaction rate.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
The choice between a highly selective inhibitor like this compound and a broad-spectrum COX inhibitor depends on the specific research question or therapeutic goal. For applications requiring the broad suppression of prostaglandin-mediated inflammation and pain, traditional NSAIDs remain a valuable tool. However, their use is often limited by mechanism-based side effects.
This compound represents a more refined approach, offering the potential to modulate a specific inflammatory pathway with greater precision. Its high selectivity for hPGDS over COX enzymes and other prostaglandin synthases suggests a reduced likelihood of off-target effects, particularly the gastrointestinal complications associated with broad-spectrum COX inhibitors. For researchers investigating the specific role of PGD2 in allergic diseases and other inflammatory conditions, this compound is an invaluable and highly selective chemical probe. The continued development of such targeted inhibitors holds significant promise for the future of anti-inflammatory therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 6. COX-2 Inhibitors: Drug List, Uses, Side Effects, Interactions [rxlist.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are COX-1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Guide to Negative Control Experiments for hPGDS-IN-1 Studies
For Researchers, Scientists, and Drug Development Professionals
In the study of hPGDS-IN-1, a potent and selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (hPGDS), rigorous experimental design is paramount to ensure the validity and specificity of the findings. This guide provides a comparative overview of essential negative control experiments, complete with detailed protocols and expected outcomes, to support robust investigations into the therapeutic potential of this compound.
The Rationale for Negative Controls in this compound Research
This compound is designed to specifically inhibit the enzymatic activity of hPGDS, a key enzyme in the inflammatory cascade responsible for the production of prostaglandin D2 (PGD2).[1][2] To confidently attribute any observed biological effects to the specific inhibition of hPGDS by this compound, it is crucial to perform negative control experiments. These controls help to rule out off-target effects, vehicle-induced responses, and other confounding variables.
The following diagram illustrates the central role of negative controls in validating the specific effects of this compound.
Caption: Rationale for negative controls in this compound studies.
Key Negative Control Experiments
This section details the protocols for two fundamental negative control experiments for in vitro studies of this compound.
Vehicle Control
The vehicle control is essential to ensure that the solvent used to dissolve this compound does not exert any biological effect on its own.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Prepare a vehicle control solution containing the same concentration of the solvent as the highest concentration of this compound used in the experiment.
-
-
Assay Performance:
-
In a typical in vitro enzyme assay, set up parallel reactions:
-
Test Group: Recombinant hPGDS enzyme + substrate (PGH2) + this compound.
-
Vehicle Control Group: Recombinant hPGDS enzyme + substrate (PGH2) + vehicle.
-
-
-
Data Analysis:
-
Measure the production of PGD2 in both groups using an appropriate method (e.g., ELISA, mass spectrometry).
-
Compare the PGD2 levels in the vehicle control group to the untreated (or baseline) group.
-
Expected Quantitative Data:
| Group | This compound Concentration | Vehicle Concentration | Expected PGD2 Production (relative to untreated) |
| Untreated | 0 µM | 0% | 100% |
| Vehicle Control | 0 µM | e.g., 0.1% DMSO | ~100% |
| Test Group 1 | 10 nM | e.g., 0.1% DMSO | Significantly reduced |
| Test Group 2 | 100 nM | e.g., 0.1% DMSO | Further reduced |
Inactive Compound Control
An inactive analog of this compound serves as a more stringent negative control. This compound is structurally similar to the active inhibitor but lacks the specific chemical moieties required for binding to and inhibiting the hPGDS enzyme. While a specific inactive analog for "this compound" is not publicly documented, the principle is demonstrated in studies of similar molecules, such as the development of PROTAC(H-PGDS)-2 as a negative control for PROTAC(H-PGDS)-1.[1] PROTAC(H-PGDS)-2 binds to hPGDS but cannot recruit the machinery for its degradation, thus isolating the effect of enzyme inhibition from protein degradation.[1]
Experimental Protocol:
-
Compound Synthesis/Acquisition:
-
Synthesize or obtain an inactive analog of this compound. This analog should have minimal or no inhibitory activity against hPGDS.
-
-
Assay Performance:
-
Set up the in vitro enzyme assay with the following groups:
-
Test Group: Recombinant hPGDS enzyme + substrate (PGH2) + this compound.
-
Inactive Analog Control Group: Recombinant hPGDS enzyme + substrate (PGH2) + inactive analog (at the same concentration as this compound).
-
-
-
Data Analysis:
-
Measure and compare PGD2 production across all groups.
-
Expected Quantitative Data:
| Group | Compound Concentration | Expected hPGDS Inhibition | Expected PGD2 Production (relative to untreated) |
| Untreated | 0 µM | 0% | 100% |
| Inactive Analog Control | e.g., 100 nM | Minimal to none | ~100% |
| This compound | e.g., 100 nM | Significant | Significantly reduced |
Experimental Workflow Diagram
The following diagram outlines a typical workflow for conducting negative control experiments in parallel with the primary investigation of this compound's inhibitory activity.
References
Safety Operating Guide
Proper Disposal and Safe Handling of hPGDS-IN-1
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides essential safety and logistical information for hPGDS-IN-1, a potent inhibitor of hematopoietic prostaglandin (B15479496) D synthase. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to handling and disposal is mandatory, treating this compound as a hazardous chemical waste. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below. This information is critical for safe handling, storage, and emergency procedures.
| Property | Value |
| CAS Number | 1033836-12-2 |
| Molecular Formula | C₁₉H₁₉F₄N₃O |
| Molecular Weight | 381.37 g/mol |
| Solubility | 55 mg/mL in DMSO |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 1 year |
Step-by-Step Disposal Procedures
All waste materials contaminated with this compound must be treated as hazardous chemical waste. Adherence to the following procedures is critical.
Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing appropriate PPE, including:
-
Hand Protection: Chemical-resistant, disposable gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A fully buttoned laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator is required when handling the powder form or if there is a risk of aerosolization.
Liquid Waste Disposal
This category includes unused solutions of this compound and solvent rinsates.
-
Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
Labeling: The container must be clearly labeled "HAZARDOUS WASTE" and specify all constituents by percentage (e.g., "this compound in DMSO," "Methanol rinsate"). Crucially, it must be identified as "Halogenated Organic Waste" due to the fluorinated pyridine (B92270) ring in its structure.
-
Storage: Keep the container tightly capped and store it in a designated Satellite Accumulation Area (SAA) within secondary containment to prevent spills.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. Do not pour down the drain.
Solid Waste Disposal
This category includes items such as contaminated gloves, weigh boats, paper towels, and centrifuge tubes.
-
Collection: Collect all solid waste contaminated with this compound in a designated, durable, and clearly labeled hazardous waste container.
-
Labeling: The label must read "HAZARDOUS WASTE" and specify the contents, including "this compound" and "Trace Halogenated Organic Waste."
-
Storage: Keep the container sealed at all times except when adding waste and store it in the designated SAA.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office.
Empty Container Disposal
Empty containers that held this compound must also be disposed of as hazardous waste due to residual contamination.
-
Rinsing: Rinse the empty container with a suitable solvent (such as methanol (B129727) or acetone) three times. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Defacing: After rinsing, deface or remove the original label.
-
Disposal: The rinsed, air-dried container should be disposed of according to your institution's policy for hazardous waste containers, which may require it to be placed in the solid hazardous waste stream.
Spill Cleanup
In the event of a spill, cordon off the area and proceed with cleanup only if you are trained to do so.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous solid waste.
-
Decontaminate the spill area and report the incident to your supervisor and EHS office.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound from generation to EHS pickup.
Experimental Protocols
The inhibitory activity of this compound is often determined using methods such as a Fluorescence Polarization (FP) assay or an Enzyme Immunoassay (EIA). Below are detailed methodologies for these key experiments.
In Vitro hPGDS Inhibition Assay: Fluorescence Polarization (FP)
This high-throughput assay measures the displacement of a fluorescently labeled probe from the hPGDS active site by a competitive inhibitor.
Materials:
-
Recombinant human
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
